molecular formula C18H16N2O6S B7768000 Quinosol

Quinosol

Cat. No.: B7768000
M. Wt: 388.4 g/mol
InChI Key: YYVFXSYQSOZCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinosol is a useful research compound. Its molecular formula is C18H16N2O6S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinolin-1-ium-8-ol;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVFXSYQSOZCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-24-3 (Parent)
Record name Oxyquinoline sulfate [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-31-6
Record name Oxyquinoline sulfate [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(8-hydroxyquinolinium) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Antifungal Mechanism of Quinosol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Examination of 8-Hydroxyquinoline's Core Antifungal Actions

For Immediate Release

[City, State] – Quinosol, and its parent compound 8-hydroxyquinoline (B1678124), represent a class of broad-spectrum antifungal agents with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the core molecular and cellular processes disrupted by this compound in pathogenic fungi, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of current experimental evidence, detailing the compound's impact on fungal cell integrity, metal ion homeostasis, and key virulence factors.

Core Antifungal Mechanisms of Action

This compound and its derivatives exert their antifungal effects through a combination of mechanisms, primarily targeting the fungal cell envelope and disrupting essential cellular processes. The specific mode of action can be influenced by the chemical substitutions on the 8-hydroxyquinoline scaffold.

Disruption of Fungal Cell Wall Integrity

Certain 8-hydroxyquinoline derivatives, notably clioquinol (B1669181), have been shown to inflict damage upon the fungal cell wall. This has been substantiated through sorbitol protection assays and scanning electron microscopy (SEM) studies.[1][2][3] In a sorbitol protection assay, an osmotic stabilizer like sorbitol can rescue fungal cells from the lytic effects of cell wall-disrupting agents. Increased minimum inhibitory concentrations (MICs) of 8-hydroxyquinoline derivatives in the presence of sorbitol indicate that the cell wall is a primary target.[1] SEM analysis of treated fungal cells reveals morphological aberrations such as cell shrinkage and surface irregularities, further confirming cell wall damage.[1][3]

Compromise of Cytoplasmic Membrane Function

Derivatives of 8-hydroxyquinoline, particularly those containing sulfonic acid moieties, disrupt the functional integrity of the fungal cytoplasmic membrane.[1][2] This disruption leads to increased membrane permeability and subsequent leakage of essential intracellular components, such as nucleic acids and other small molecules.[1][4] Cellular leakage assays, which measure the release of 260 nm-absorbing materials (indicative of nucleic acids), have demonstrated this effect.[2] Unlike polyene antifungals, this membrane-disrupting activity does not appear to be primarily mediated by direct binding to ergosterol (B1671047), a key sterol in the fungal membrane.[1][5]

Dysregulation of Metal Ion Homeostasis

A pivotal aspect of 8-hydroxyquinoline's antifungal activity is its potent metal-chelating capability.[6][7] By sequestering essential metal ions such as iron, zinc, and copper, this compound disrupts the function of numerous metalloenzymes that are critical for fungal survival and growth.[5][8][9] This interference with ion homeostasis has been shown to be a key component of its mechanism of action. The antifungal effects of clioquinol, for instance, can be reversed by the addition of exogenous metal ions and potentiated by the presence of other metal chelators.[5][8][9] Furthermore, treatment with clioquinol has been observed to decrease the cellular levels of labile ferrous iron in Candida albicans.[5][8][9]

Inhibition of Fungal Morphogenesis and Virulence

This compound and its derivatives have been demonstrated to inhibit key virulence factors in pathogenic fungi, most notably the morphological transition from yeast to hyphal form in Candida albicans.[1][3][5] This inhibition of pseudohyphae formation is significant as the hyphal form is crucial for tissue invasion and biofilm formation.[5] By preventing this dimorphic switching, this compound can attenuate the pathogenicity of the fungus.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for various 8-hydroxyquinoline derivatives against different fungal species as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Candida Species

CompoundCandida albicans (µg/mL)Candida glabrata (µg/mL)Candida krusei (µg/mL)Reference
Clioquinol0.250--[2]
8-hydroxy-5-quinolinesulfonic acid64--[2]
8-hydroxy-7-iodo-5-quinolinesulfonic acid32--[2]
PH1511.0 - 16.0--[10]
Compound 10 (5-triazole-8-hydroxyquinoline)0.5 - 40.5 - 40.5 - 4[11]
PH2650.5 - 1--[12]
PH2760.5 - 8--[12]

Table 2: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Dermatophytes

CompoundMicrosporum canis (µg/mL)Trichophyton mentagrophytes (µg/mL)Reference
Clioquinol0.2500.500[2]
8-hydroxy-5-quinolinesulfonic acid12864[2]
8-hydroxy-7-iodo-5-quinolinesulfonic acid256256[2]
Compound 10 (5-triazole-8-hydroxyquinoline)0.5 - 160.5 - 16[11]

Table 3: Minimum Fungicidal Concentration (MFC) of 8-Hydroxyquinoline Derivatives against Cryptococcus Species

CompoundCryptococcus neoformans (µg/mL)Reference
PH265-[12]
PH276-[12]

Note: MFC data for some compounds was not explicitly available in the provided search results.

Experimental Protocols

Sorbitol Protection Assay

This assay is employed to determine if a compound targets the fungal cell wall.

  • Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar (B569324) plates. A suspension is prepared in RPMI 1640 medium and adjusted to a specific cell density (e.g., 10^3 CFU/mL).

  • Compound Preparation: The test compound (e.g., an 8-hydroxyquinoline derivative) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Assay Setup: A parallel set of microtiter plates is prepared. One set contains only the serially diluted compound, while the other set contains the serially diluted compound in RPMI 1640 medium supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.

  • Inoculation and Incubation: Both sets of plates are inoculated with the fungal suspension and incubated at an appropriate temperature (e.g., 35°C for Candida spp.) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound acts on the fungal cell wall.[1]

Cellular Leakage Assay

This assay assesses damage to the fungal cell membrane by measuring the leakage of intracellular components.

  • Fungal Cell Preparation: Fungal cells are grown in a suitable broth medium to the mid-logarithmic phase. The cells are then harvested by centrifugation, washed with a buffer (e.g., PBS), and resuspended in the same buffer to a defined cell density.

  • Treatment: The fungal cell suspension is treated with the test compound at its MIC. A negative control (untreated cells) and a positive control (e.g., a known membrane-disrupting agent like amphotericin B or SDS) are included.

  • Incubation and Sampling: The suspensions are incubated at an appropriate temperature with gentle agitation. Aliquots are taken at various time points (e.g., 0, 6, 24, 48 hours).

  • Measurement of Leakage: The collected aliquots are centrifuged to pellet the cells. The absorbance of the supernatant is measured at 260 nm using a spectrophotometer. An increase in the absorbance at 260 nm over time indicates the leakage of nucleic acids and other UV-absorbing materials from the cytoplasm, signifying membrane damage.[2]

Ergosterol Binding Assay

This assay is used to determine if an antifungal compound directly interacts with ergosterol in the fungal membrane.

  • MIC Determination (Baseline): The MIC of the test compound against the target fungal strain is determined using a standard broth microdilution method.

  • MIC Determination with Exogenous Ergosterol: The broth microdilution assay is repeated, but this time the RPMI 1640 growth medium is supplemented with various concentrations of exogenous ergosterol (e.g., 50-250 µg/mL).

  • Analysis: The MICs obtained in the presence and absence of exogenous ergosterol are compared. If the compound's activity is a result of binding to ergosterol, the presence of external ergosterol will competitively inhibit this binding, leading to a significant increase in the MIC. If the MIC does not change, it suggests that the compound's mechanism of action is not primarily through direct binding to ergosterol.[1]

Visualizations of Mechanisms and Workflows

Antifungal_Mechanism_of_Action cluster_this compound This compound (8-Hydroxyquinoline) cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Processes This compound This compound cell_wall Cell Wall Integrity This compound->cell_wall Damage cell_membrane Membrane Integrity This compound->cell_membrane Disruption & Leakage ion_homeostasis Ion Homeostasis This compound->ion_homeostasis Metal Chelation morphogenesis Hyphal Morphogenesis This compound->morphogenesis Inhibition

Caption: Overview of this compound's multifaceted antifungal mechanism of action.

Sorbitol_Protection_Assay_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Serially Dilute this compound prep_inoculum->serial_dilution prep_plates Prepare Microtiter Plates (With and Without Sorbitol) inoculate Inoculate Plates prep_plates->inoculate serial_dilution->prep_plates incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic compare_mic Compare MICs (With vs. Without Sorbitol) read_mic->compare_mic conclusion Conclusion on Cell Wall Targeting compare_mic->conclusion

Caption: Experimental workflow for the Sorbitol Protection Assay.

Cellular_Leakage_Assay_Workflow start Start prep_cells Prepare Fungal Cell Suspension start->prep_cells treat_cells Treat Cells with this compound (at MIC) prep_cells->treat_cells incubate Incubate and Collect Aliquots Over Time treat_cells->incubate centrifuge Centrifuge Aliquots incubate->centrifuge measure_absorbance Measure Supernatant Absorbance at 260 nm centrifuge->measure_absorbance analyze Analyze Absorbance Data measure_absorbance->analyze conclusion Conclusion on Membrane Damage analyze->conclusion

Caption: Experimental workflow for the Cellular Leakage Assay.

References

A Comprehensive Review of the Biological Activities of Quinosol (8-Hydroxyquinoline Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinosol, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124), is a versatile heterocyclic compound with a long history of use as an antiseptic and disinfectant. While its antimicrobial properties are well-established, emerging research has unveiled a broader spectrum of biological activities, positioning this compound and its derivatives as compounds of significant interest for drug development. This technical guide provides an in-depth review of the multifaceted biological activities of this compound, with a focus on its antimicrobial, anticancer, and anti-inflammatory effects. The primary mechanisms of action, including metal chelation and modulation of critical signaling pathways, are detailed. This document summarizes quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and presents visual diagrams of its molecular interactions to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

8-Hydroxyquinoline (8-HQ), the active component of this compound, is a small, planar, and lipophilic molecule known for its potent ability to chelate metal ions. This compound, also known as 8-hydroxyquinoline sulfate or oxyquinoline sulfate, is a pale yellow crystalline powder that is soluble in water. This solubility enhances its utility in various formulations. Historically, this compound has been widely employed in agriculture as a fungicide to control diseases like grey mold and in pharmaceuticals as a topical antiseptic and preservative. Its biological activities are largely attributed to the 8-hydroxyquinoline moiety, which is considered a "privileged scaffold" in medicinal chemistry due to its capacity to interact with a wide range of biological targets.

Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through several distinct mechanisms, with metal chelation being the most prominent. For the broader class of related quinolone antibiotics, direct enzyme inhibition is the primary mode of action.

Metal Chelation

The defining mechanism for 8-hydroxyquinoline's bioactivity is its function as a powerful chelating agent. The nitrogen atom in the quinoline (B57606) ring and the oxygen of the hydroxyl group at the 8-position form a stable pincer-like configuration that binds to divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺). This action is fundamental to its antimicrobial effects, as it sequesters trace metals essential for the survival and enzymatic function of microorganisms, thereby inhibiting their growth. In the context of anticancer activity, this chelation ability is also crucial. The formation of lipophilic metal-8-HQ complexes allows for the transport of these ions across cell membranes, disrupting cellular metal homeostasis and triggering events like DNA damage and apoptosis.

Quinosol: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinosol, known chemically as 8-hydroxyquinoline (B1678124) sulfate (B86663), is a potent antiseptic, disinfectant, and chelating agent with a wide range of applications in pharmaceuticals, agriculture, and analytical chemistry.[1][2] Its biological activity stems from the properties of its core component, 8-hydroxyquinoline, a heterocyclic aromatic organic compound. This technical guide provides an in-depth overview of the synthesis pathways of this compound, its key chemical properties, and detailed experimental protocols for its preparation and analysis.

Chemical Properties of this compound

This compound is a pale yellow to yellow crystalline powder with a slight saffron-like odor.[1] It is the sulfate salt of 8-hydroxyquinoline.[2] The compound is soluble in water and exhibits properties typical of an acidic salt derived from an amine and a phenol, allowing it to neutralize bases.[1] Its ability to act as a strong chelating agent for various metal ions is a key feature of its biological and analytical applications.[1][2]

PropertyValueReference
IUPAC Name quinolin-1-ium-8-ol;sulfate[1]
Synonyms 8-Hydroxyquinoline sulfate, Chinosol, Oxine Sulfate[2]
Molecular Formula C₁₈H₁₆N₂O₆S[1]
Molecular Weight 388.4 g/mol [1][2]
Appearance Pale yellow to yellow crystalline powder[1]
CAS Number 134-31-6[2]
Solubility Soluble in water[1]

Synthesis of this compound

The synthesis of this compound is a two-step process: first, the synthesis of 8-hydroxyquinoline, followed by its conversion to the sulfate salt. The most common and economically viable method for producing 8-hydroxyquinoline is the Skraup synthesis.

8-Hydroxyquinoline Synthesis via Skraup Reaction

The Skraup synthesis involves the reaction of o-aminophenol and glycerol (B35011) in the presence of an oxidizing agent (o-nitrophenol) and a dehydrating agent (concentrated sulfuric acid).[3][4] Anhydrous copper sulfate and calcium oxide can be added to absorb water and improve the efficiency of the reaction.[5]

G o_aminophenol o-Aminophenol addition_product Addition Product o_aminophenol->addition_product glycerol Glycerol acrolein Acrolein (from Glycerol dehydration) glycerol->acrolein Dehydration o_nitrophenol o-Nitrophenol (Oxidizing Agent) h2so4 Conc. H₂SO₄ (Dehydrating Agent) cuso4_cao CuSO₄ / CaO (Optional Dehydrating Agents) acrolein->addition_product dihydroquinoline Dihydroquinoline Intermediate addition_product->dihydroquinoline Cyclization hydroxyquinoline 8-Hydroxyquinoline dihydroquinoline->hydroxyquinoline Oxidation

Caption: Skraup synthesis pathway for 8-hydroxyquinoline.

Conversion to this compound (8-Hydroxyquinoline Sulfate)

8-hydroxyquinoline is then reacted with sulfuric acid to form the sulfate salt, this compound. This is a straightforward acid-base reaction.

G hydroxyquinoline 8-Hydroxyquinoline This compound This compound (8-Hydroxyquinoline Sulfate) hydroxyquinoline->this compound h2so4 Sulfuric Acid (H₂SO₄) h2so4->this compound

Caption: Formation of this compound from 8-hydroxyquinoline.

Experimental Protocols

Synthesis of 8-Hydroxyquinoline (Skraup Method)

This protocol is adapted from established synthesis methods.[3][4][5]

Materials:

  • o-Aminophenol

  • Anhydrous glycerol

  • o-Nitrophenol

  • Concentrated sulfuric acid

  • Anhydrous copper sulfate (optional)

  • Calcium oxide (optional)

  • Sodium hydroxide (B78521) solution (40%) or Potassium hydroxide solution (20%)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer and condenser, add o-aminophenol, anhydrous glycerol, and o-nitrophenol.

  • With vigorous stirring, slowly add concentrated sulfuric acid. If using, add anhydrous copper sulfate and calcium oxide.

  • Heat the mixture to 70-90°C and maintain this temperature for 5 hours with continuous stirring. The reaction is exothermic and should be controlled.

  • After the reaction is complete, allow the mixture to cool.

  • Carefully neutralize the reaction mixture to a pH of 7-8 using a sodium hydroxide or potassium hydroxide solution.

  • The crude 8-hydroxyquinoline will precipitate out of the solution.

  • Isolate the crude product by filtration.

  • Purify the crude 8-hydroxyquinoline by recrystallization from ethanol to obtain the pure product.

Preparation of this compound (8-Hydroxyquinoline Sulfate)

Materials:

  • Purified 8-hydroxyquinoline

  • Sulfuric acid

Procedure:

  • Dissolve the purified 8-hydroxyquinoline in a suitable solvent.

  • Stoichiometrically add sulfuric acid to the solution while stirring.

  • The 8-hydroxyquinoline sulfate (this compound) will precipitate.

  • Isolate the precipitate by filtration and dry appropriately.

Biological Activity and Applications

This compound's primary biological activities are as an antiseptic and antifungal agent.[1] It is effective against a variety of pathogens, including bacteria and fungi, making it useful in agriculture for controlling fungal diseases in crops.[1] In pharmaceuticals, it is used in topical formulations for its antiseptic properties.[2] The mechanism of action is largely attributed to the ability of 8-hydroxyquinoline to chelate essential metal ions, thereby disrupting microbial metabolism.

Experimental Workflow for Antimicrobial Susceptibility Testing

The antimicrobial properties of this compound can be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis stock_solution Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in Microplate stock_solution->serial_dilution inoculate Inoculate Microplate serial_dilution->inoculate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate incubate Incubate at Optimal Temperature inoculate->incubate visual_inspection Visually Inspect for Microbial Growth incubate->visual_inspection mic_determination Determine MIC (Lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow for MIC determination of this compound.

References

Quinosol and its Derivatives: A Technical Guide for Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemistry, Biological Activity, and Therapeutic Potential of 8-Hydroxyquinoline (B1678124) Analogs

Introduction

Quinosol, also known as 8-hydroxyquinoline, and its extensive family of derivatives represent a class of heterocyclic compounds with a rich history and a continually expanding presence in scientific literature.[1][2][3] Renowned for their potent and diverse biological activities, these compounds have garnered significant attention from researchers in medicinal chemistry, pharmacology, and materials science.[4][5] The core 8-hydroxyquinoline scaffold, a bicyclic structure composed of a pyridine (B92270) ring fused to a phenol, serves as a versatile platform for chemical modification, leading to a vast array of derivatives with fine-tuned properties.[1] This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on their applications in drug development. We delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Mechanism of Action

The biological activities of this compound and its derivatives are multifaceted and often depend on the specific structural modifications of the parent molecule. However, two primary mechanisms underpin many of their observed effects: metal ion chelation and inhibition of key cellular enzymes.

Metal Ion Chelation and Antimicrobial Activity: A hallmark of 8-hydroxyquinoline is its ability to act as a potent bidentate chelating agent, forming stable complexes with various metal ions.[6] This property is central to its well-documented antimicrobial and antifungal activities.[7][8] By sequestering essential metal ions, such as copper (II), these compounds can disrupt crucial enzymatic processes within microbial cells, leading to growth inhibition and cell death.[7][8] The formation of these metal complexes can also facilitate the transport of the active agent across cell membranes.

Inhibition of DNA Gyrase and Topoisomerase IV: Certain this compound derivatives, particularly those belonging to the quinolone class of antibiotics, exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones trap the enzymes on the DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[9][12]

Anticancer Mechanisms and Signaling Pathways: The anticancer properties of 8-hydroxyquinoline derivatives are attributed to a broader range of mechanisms that often involve the modulation of critical signaling pathways. These include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][13] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[14] The modulation of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization, is also a key aspect of the intrinsic pathway.[15][16][17][18]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several 8-hydroxyquinoline derivatives have been shown to inhibit this pathway, thereby impeding cancer cell progression.[19]

  • Induction of Endoplasmic Reticulum (ER) Stress: Some derivatives can induce ER stress, leading to the unfolded protein response (UPR). Prolonged or excessive ER stress can trigger apoptosis.[12]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling pathways, including ERK, JNK, and p38, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The anticancer activity of certain 8-hydroxyquinoline derivatives has been linked to their ability to modulate these pathways.[12][20][21][22][23]

  • Generation of Reactive Oxygen Species (ROS): The chelation of metal ions, particularly copper, can lead to the generation of reactive oxygen species (ROS) within cancer cells.[10][24] Elevated levels of ROS can induce oxidative stress, damage cellular components, and trigger apoptotic cell death.[10][24]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected this compound derivatives against various cancer cell lines and microbial strains. This data provides a comparative overview of their potency and spectrum of activity.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

DerivativeSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Clioquinol5-chloro-7-iodoMCF-7 (Breast)12.5[19]
Nitroxoline5-nitroA549 (Lung)8.7[19]
Compound 12-methyl, 5,7-dibromoA549 (Lung)5.8[19]
Compound 22-methyl, 5,7-dichloroA549 (Lung)2.2[19]
YLN1[Pt(QCl)Cl₂]·CH₃OHMDA-MB-231 (Breast)5.49 ± 0.14[25]
YLN2[Pt(QBr)Cl₂]·CH₃OHMDA-MB-231 (Breast)7.09 ± 0.24[25]
8-hydroxy-2-quinolinecarbaldehyde2-carbaldehydeHep3B (Hepatocellular)6.25 ± 0.034 µg/mL[24]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

DerivativeMicroorganismMIC (µg/mL)Reference
PH265Candida auris1[1]
PH265Cryptococcus neoformans0.5[1]
PH276Candida auris8[1]
PH276Cryptococcus neoformans4[1]
ClioquinolCandida spp.0.031–2[2]
8-hydroxy-5-quinolinesulfonic acidCandida spp.1–512[2]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2–1024[2]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[5]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MSSA)2.2[5]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MRSA)1.1[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its derivatives.

Synthesis of 8-Hydroxyquinoline Derivatives

General Procedure for Skraup Synthesis of 8-Hydroxyquinoline:

The Skraup synthesis is a widely used method for preparing the 8-hydroxyquinoline core.[4]

  • Catalyst Preparation: Dissolve nickel(II) oxide in concentrated sulfuric acid with stirring at room temperature. Slowly add glacial acetic acid and continue stirring to obtain the catalyst solution.[4]

  • Reaction Mixture: In a reaction vessel, combine o-aminophenol, anhydrous glycerol, and o-nitrophenol.[4]

  • Reaction: Vigorously stir the mixture and add the prepared catalyst. Maintain the temperature at 70 °C and continue stirring for 5 hours.[4]

  • Work-up: After the reaction is complete, adjust the pH to 7 with a 40% sodium hydroxide (B78521) solution.[4]

  • Purification: Perform steam distillation to obtain the crude 8-Hydroxyquinoline.[4]

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 72 hours).[1] Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 450 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][11][26]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[3]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).[3]

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared inoculum. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[3]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for bacteria).[11]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3][26]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization synthesis Synthesis of 8-HQ Derivative purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization invitro In Vitro Assays (Anticancer, Antimicrobial) characterization->invitro Test Compound mechanistic Mechanism of Action Studies invitro->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo data_analysis Data Analysis (IC50, MIC, SAR) invivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design

General workflow for the synthesis and biological evaluation of novel 8-hydroxyquinoline derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_common Common Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) bcl2_family->mitochondrion cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis hq_derivative 8-Hydroxyquinoline Derivative hq_derivative->death_receptor hq_derivative->bcl2_family

Simplified overview of apoptosis induction by 8-hydroxyquinoline derivatives.

ros_mechanism hq_derivative 8-Hydroxyquinoline Derivative complex HQ-Metal Complex hq_derivative->complex metal_ion Metal Ions (e.g., Cu²⁺) metal_ion->complex ros Reactive Oxygen Species (ROS) Generation complex->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

Interplay between metal chelation, ROS generation, and apoptosis induction.

Conclusion

This compound and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their diverse mechanisms of action, coupled with the tunability of their chemical structures, make them attractive candidates for addressing a wide range of diseases, from bacterial infections to cancer. The information presented in this technical guide, including the quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and drug development professionals working with this remarkable class of compounds. Further exploration of structure-activity relationships and the elucidation of novel molecular targets will undoubtedly pave the way for the development of next-generation therapies based on the 8-hydroxyquinoline scaffold.

References

The Antimicrobial Spectrum of Quinosol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Quinosol, chemically known as 8-hydroxyquinoline (B1678124) sulfate, is a versatile compound with a long history of use as an antiseptic, disinfectant, and preservative.[1][2][3] Its broad-spectrum antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and certain viruses, continues to make it a subject of interest for researchers and drug development professionals.[4] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound and its parent compound, 8-hydroxyquinoline (8-HQ), with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] The following tables summarize the reported MIC values against various bacterial and fungal species.

Table 1: Antibacterial Spectrum of 8-Hydroxyquinoline and its Derivatives

Bacterial SpeciesStrainCompoundMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureus(Multiple Strains)8-Hydroxyquinoline-16.0–32.0[6][7]
Staphylococcus aureus(MRSA)Fe(8-hq)₃4.0-[8]
Mycobacterium tuberculosisReplicating8-Hydroxyquinoline Series-Varies[9]
Escherichia coliK99Halquinol4.0-[10]
Salmonella gallinarum-Halquinol4.0-[10]

Table 2: Antifungal Spectrum of 8-Hydroxyquinoline and its Derivatives

Fungal SpeciesStrainCompoundMIC (µg/mL)Reference
Candida spp.(Multiple Species)8-Hydroxyquinoline Derivatives0.5 - 8.0[11]
Candida albicansATCC 18804Clioquinol (B1669181)0.031–0.5[12]
Candida glabrata-Clioquinol-[12]
Candida tropicalis-Clioquinol-[12]
Cryptococcus neoformans-PH265, PH2760.5 - 8.0[11]
Cryptococcus gattii-PH265, PH2760.5 - 8.0[11]
Dermatophytes(Multiple Species)Clioquinol0.5 - 2.0[12]

It is important to note that the activity of 8-hydroxyquinoline can be significantly influenced by the presence of metal ions, particularly copper, which can potentiate its antimicrobial effects.[9]

Antiviral Activity

While less extensively studied than its antibacterial and antifungal properties, this compound and other quinoline (B57606) derivatives have demonstrated antiviral activity against a range of viruses.[4][13] Some fluoroquinolones, a class of antibiotics structurally related to quinolines, have shown efficacy against vaccinia virus and papovaviruses.[13] Furthermore, certain quinoline derivatives have been investigated for their activity against HIV, with a proposed mechanism involving the inhibition of Tat-TAR interaction.[13] More recently, quinazolinone compounds, which share a core structure with quinolines, have shown potent antiviral activity against Zika and Dengue viruses.[14]

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted and depends on the target organism. The primary mechanisms are detailed below.

Bacterial Mechanisms of Action

The antibacterial effect of 8-hydroxyquinoline is largely attributed to its ability to chelate essential metal ions, thereby disrupting microbial metabolism.[2] This chelation can interfere with enzymes that require metal cofactors for their function.

A more complex, copper-dependent mechanism has been elucidated for Mycobacterium tuberculosis. In this pathway, 8-hydroxyquinolines act as copper ionophores, transporting copper ions across the bacterial cell membrane. This leads to an increase in intracellular copper concentration, which in turn catalyzes the production of reactive oxygen species (ROS) through Fenton-like reactions, causing significant cellular damage and death.[9]

bacterial_mechanism cluster_outside Extracellular Space cluster_cell Bacterial Cell 8HQ 8-Hydroxyquinoline 8HQ_Cu 8-HQ-Cu²⁺ Complex 8HQ->8HQ_Cu Chelation Cu2_ext Cu²⁺ Cu2_ext->8HQ_Cu Cu2_int Intracellular Cu²⁺ 8HQ_Cu->Cu2_int Transport (Ionophore activity) ROS Reactive Oxygen Species (ROS) Cu2_int->ROS Fenton-like Reactions Damage Cellular Damage (e.g., DNA, proteins) ROS->Damage Death Cell Death Damage->Death

Copper-dependent mechanism of 8-hydroxyquinoline in bacteria.

For the broader class of quinolone antibiotics, the primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[15][16][17][18] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[16][18]

quinolone_mechanism Quinolone Quinolone Antibiotic Topoisomerase DNA Gyrase / Topoisomerase IV Quinolone->Topoisomerase Inhibition DNA_Replication Normal DNA Replication Topoisomerase->DNA_Replication Required for DNA_Breaks Double-Strand DNA Breaks Topoisomerase->DNA_Breaks Stabilizes enzyme-DNA complex, leading to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Mechanism of action of quinolone antibiotics.

Fungal Mechanism of Action

The antifungal activity of 8-hydroxyquinoline derivatives involves a different set of targets. Studies on Candida spp. and dermatophytes have shown that these compounds can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[19][20] This disruption of cellular barriers leads to leakage of intracellular components and ultimately, fungal cell death. Some derivatives, like clioquinol, have also been observed to inhibit the formation of pseudohyphae in Candida albicans, a key virulence factor.[19]

Experimental Protocols

The following are standardized methodologies for determining the antimicrobial susceptibility of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[21][22]

1. Preparation of Antimicrobial Agent Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Dispense a specific volume of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.

3. Inoculum Preparation:

  • Culture the test microorganism on an appropriate agar (B569324) medium.

  • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this standardized suspension to the final working concentration (typically 5 x 10⁵ CFU/mL).

4. Inoculation and Incubation:

  • Add a standardized volume of the prepared inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no drug) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 16-24 hours).

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of this compound in which no visible growth is observed.[5]

mic_workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Plate Prepare Microtiter Plate with Serial Dilutions Prepare_Stock->Prepare_Plate Inoculate Inoculate Microtiter Plate Prepare_Plate->Inoculate Prepare_Inoculum Prepare and Standardize Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Assess for Growth (Determine MIC) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the agent through an agar medium.[21][22]

1. Preparation of Agar Plates and Inoculum:

  • Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Prepare a standardized microbial inoculum as described for the broth microdilution method.

  • Evenly spread the inoculum over the surface of the agar plate to create a lawn of bacteria.

2. Creation of Wells and Application of Compound:

  • Use a sterile cork borer or pipette tip to create uniform wells in the agar.

  • Add a defined volume of the this compound solution (at a known concentration) into each well.

3. Incubation and Measurement:

  • Incubate the plates under appropriate conditions.

  • The antimicrobial agent will diffuse from the well into the agar, creating a concentration gradient.

  • If the microorganism is susceptible, a clear zone of no growth will appear around the well.

  • The diameter of this zone of inhibition is measured to assess the extent of antimicrobial activity.

Conclusion

This compound (8-hydroxyquinoline sulfate) and its parent compound, 8-hydroxyquinoline, possess a broad and potent antimicrobial spectrum. Their activity against a diverse range of bacteria and fungi is well-documented, with emerging evidence of antiviral properties. The primary mechanisms of action, involving metal chelation, disruption of cellular homeostasis, and targeting of essential enzymes, provide multiple avenues for its antimicrobial efficacy. The standardized experimental protocols outlined in this guide offer a framework for the continued investigation and development of this compound and its derivatives as valuable therapeutic agents in the ongoing battle against infectious diseases.

References

Toxicological Profile of Quinosol in Laboratory Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Quinosol (Oxyquinoline sulfate (B86663), 8-hydroxyquinoline (B1678124) sulfate) in various laboratory models. The information is compiled from a range of preclinical studies, including acute, sub-chronic, and chronic toxicity assessments, as well as investigations into its genotoxic, carcinogenic, and reproductive and developmental effects. This document is intended to serve as a resource for researchers and professionals involved in drug development and safety assessment.

Executive Summary

This compound, a compound with a history of use as a topical antiseptic and preservative, exhibits a multifaceted toxicological profile in laboratory animals. Acute toxicity studies indicate moderate toxicity upon oral and parenteral administration. Sub-chronic and chronic studies in rodents have identified the liver and kidneys as potential target organs. While long-term carcinogenicity bioassays in rats and mice have not provided clear evidence of carcinogenicity, some studies on related quinoline (B57606) compounds have raised concerns. Genotoxicity assays have yielded mixed results, with some evidence of mutagenic potential in vitro and in vivo. Data on reproductive and developmental toxicity are limited for this compound itself, but studies on related compounds suggest the potential for adverse effects. Mechanistic studies point towards metal chelation, induction of oxidative stress, and apoptosis as key events in this compound-induced toxicity.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric used to express acute toxicity.

Quantitative Data: Acute Toxicity of this compound
SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RatOral1200 - 1250[1][2][3]
MouseOral500[2]
RatDermal>4000[2][3]
MouseIntraperitoneal48[1]

Observations: In rodents, oral administration of high doses of 8-hydroxyquinoline has been reported to cause central nervous system effects, including confusion, respiratory difficulty, paralysis, and violent convulsions.[1]

Experimental Protocol: Acute Oral Toxicity (LD50 Determination)

This protocol is based on the OECD 425 guideline for acute oral toxicity testing.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Female (generally considered more sensitive)

  • Age: 8-12 weeks

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water. Acclimatization for at least 5 days is required.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Fasting: Animals are fasted overnight (with access to water) prior to dosing.

  • Dose Preparation: this compound is suspended in the vehicle to achieve the desired concentrations.

  • Administration: A single dose of the test substance is administered by oral gavage. The volume should not exceed 10 mL/kg of body weight. A control group receives the vehicle only.

  • Dose Selection (Up-and-Down Procedure):

    • A starting dose is selected based on available data (e.g., 175 mg/kg).

    • A single animal is dosed.

    • If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • This process is continued until the criteria for stopping are met, typically after a series of reversals in outcome (survival/death) are observed.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and central nervous system activity), and changes in body weight for at least 14 days.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any visible abnormalities in organs and tissues.

Experimental Workflow: Acute Oral Toxicity (Up-and-Down Procedure)

G start Start dose1 Dose Animal 1 (e.g., 175 mg/kg) start->dose1 obs1 Observe 48h dose1->obs1 outcome1 Outcome? obs1->outcome1 dose_up Increase Dose (e.g., 550 mg/kg) outcome1->dose_up Survives dose_down Decrease Dose (e.g., 55 mg/kg) outcome1->dose_down Dies dose_next Dose Next Animal dose_up->dose_next dose_down->dose_next continue_study Continue until stopping criteria met dose_next->continue_study continue_study->dose1 No end_obs 14-Day Observation continue_study->end_obs Yes necropsy Gross Necropsy end_obs->necropsy end End necropsy->end

Workflow for acute oral toxicity testing using the up-and-down procedure.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the potential adverse effects of a substance following prolonged exposure.

Quantitative Data: Chronic Toxicity of 8-Hydroxyquinoline (2-Year Feed Study)

A two-year feeding study was conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice.[4]

SpeciesSexDose (ppm in feed)Estimated Daily Dose (mg/kg)Key Observations
RatMale150073Slight decrease in mean body weight.
3000143Slight decrease in mean body weight; decreased feed consumption.
RatFemale150089Slight decrease in mean body weight.
3000166Slight decrease in mean body weight; decreased feed consumption.
MouseMale1500217Slight decrease in mean body weight.
3000396Slight decrease in mean body weight; decreased feed consumption.
MouseFemale1500349Slight decrease in mean body weight.
3000619Slight decrease in mean body weight; decreased feed consumption.

Note: No significant compound-related gross or microscopic pathologic effects were observed in either species in the 13-week or 2-year studies.[4]

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study

This protocol is based on the OECD 408 guideline.

Objective: To determine the toxic effects of this compound following repeated oral administration for 90 days and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and Female

  • Age: Young adults (approximately 6-8 weeks old at the start of dosing)

  • Group Size: At least 10 animals per sex per group

Procedure:

  • Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only). The highest dose should induce some toxicity but not mortality.

  • Administration: The test substance is administered daily by oral gavage or in the diet for 90 days.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological parameters (e.g., red and white blood cell counts, hemoglobin, hematocrit) and clinical chemistry parameters (e.g., liver enzymes, kidney function tests).

  • Urinalysis: Urine is collected for analysis of parameters such as volume, pH, specific gravity, and the presence of protein, glucose, and cells.

  • Pathology: All animals are subjected to a full gross necropsy. Organ weights (e.g., liver, kidneys, brain, spleen, heart, gonads) are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.

  • NOAEL Determination: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the potential of a substance to damage genetic material. Carcinogenicity studies evaluate the tumor-forming potential of a substance after long-term exposure.

Genotoxicity
  • Ames Test: 8-Hydroxyquinoline sulfate has tested positive in Salmonella typhimurium mutagenicity tests.

  • Micronucleus Test: In a mouse bone marrow micronucleus assay, 8-hydroxyquinoline induced a statistically significant increase in micronucleated normochromatic erythrocytes, indicating a potential for chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the OECD 471 guideline.[5]

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (for metabolic activation)

  • Top agar (B569324)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation: Overnight cultures of the bacterial strains are prepared. The test substance is dissolved in a suitable solvent.

  • Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a tube with molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

In a 2-year NTP bioassay, 8-hydroxyquinoline was administered in the feed to rats and mice.[4]

  • Rats: There was a positive trend for C-cell adenomas/carcinomas of the thyroid gland in male rats at the high dose, but the incidence was not statistically significant compared to controls. A marginal increase in alveolar/bronchiolar adenomas or carcinomas was also observed in high-dose male rats. These findings were not considered to be related to the administration of 8-hydroxyquinoline.[4]

  • Mice: No evidence of carcinogenic activity was observed in male or female mice.[4]

Quantitative Data: Tumor Incidence in 2-Year NTP Bioassay of 8-Hydroxyquinoline
SpeciesSexDose (ppm)Thyroid C-cell Adenomas/CarcinomasAlveolar/Bronchiolar Adenomas or Carcinomas
RatMale01/500/50
15001/493/50
30006/474/50

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are limited. However, some quinoline derivatives have been shown to have adverse effects. Prolonged exposure to 8-hydroxyquinoline has been linked to developmental and reproductive toxicity in animals.[6]

Experimental Protocol: Developmental Toxicity Study

This protocol is based on the OECD 414 guideline.[7]

Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the developing embryo and fetus.

Animal Model:

  • Species: Rabbit (New Zealand White)

  • Sex: Pregnant females

  • Group Size: At least 20 pregnant females per group

Procedure:

  • Dose Groups: At least three dose levels and a concurrent control group. The highest dose should induce some maternal toxicity.

  • Administration: The test substance is administered daily by oral gavage from implantation (gestation day 6) to the day before cesarean section (gestation day 18).

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Cesarean Section: On gestation day 29, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • NOAEL Determination: NOAELs are determined for both maternal and developmental toxicity.

Mechanism of Action

The toxic effects of this compound are thought to be mediated through several mechanisms, primarily related to its ability to chelate metals and induce cellular stress.

Calpain-Calpastatin Signaling Pathway

8-Hydroxyquinoline and its derivatives may induce neurotoxicity by disrupting calcium homeostasis, leading to the activation of calpain, a calcium-dependent protease. Overactivation of calpain can lead to the degradation of cellular components and ultimately cell death.

G This compound This compound ca_influx Increased Intracellular Ca2+ Concentration This compound->ca_influx Induces calpain_activation Calpain Activation ca_influx->calpain_activation Leads to degradation Degradation of Cellular Proteins (e.g., cytoskeletal proteins) calpain_activation->degradation Causes calpastatin Calpastatin (Inhibitor) calpastatin->calpain_activation Inhibits cell_death Neuronal Cell Death degradation->cell_death Results in G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 ros Increased ROS mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2 Bcl-2 Family (e.g., Bax, Bak) mitochondria->bcl2 Regulated by cytochrome_c Cytochrome c Release bcl2->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 This compound This compound This compound->death_receptors Activates This compound->ros Induces apoptosis Apoptosis caspase3->apoptosis

References

Quinosol as a Chelating Agent in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinosol, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124), is a potent chelating agent with a broad spectrum of biological activities, including well-established antiseptic and disinfectant properties.[1][2][3] Its mechanism of action is intrinsically linked to its ability to form stable complexes with a variety of metal ions, thereby influencing numerous biological processes. This technical guide provides an in-depth exploration of this compound's role as a chelating agent in biological systems. It summarizes key quantitative data on its metal ion affinity, details experimental protocols for its characterization and biological evaluation, and visualizes relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Chemistry of this compound Chelation

This compound, as the sulfate salt of 8-hydroxyquinoline (8-HQ), acts as a monoprotic bidentate chelating agent.[1][4] The 8-hydroxyquinoline molecule possesses two donor atoms, the phenolic oxygen and the heterocyclic nitrogen, which participate in the formation of a stable five-membered ring structure with a metal ion.[2][5] This chelation process effectively sequesters the metal ion, altering its bioavailability and reactivity within a biological system.[6] The stability of these metal complexes is a critical determinant of this compound's biological effects.

Stability of this compound-Metal Complexes

The affinity of this compound for various metal ions can be quantified by its stability constants (log K). These constants represent the equilibrium for the formation of the metal-ligand complex in solution.[7] A higher log K value indicates a more stable complex.[8] The following table summarizes the stability constants of 8-hydroxyquinoline with several biologically relevant metal ions. It is important to note that these values are influenced by experimental conditions such as temperature, ionic strength, and the solvent system used.[9][10]

Metal IonStepwise Stability Constants (log K)Overall Stability Constant (log β)Experimental Conditions
Cu(II) log K₁ = 13.29, log K₂ = 12.28log β₂ = 25.5720°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄
Ni(II) log K₁ = 11.54, log K₂ = 10.13log β₂ = 21.6720°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄
Co(II) log K₁ = 10.65, log K₂ = 9.55log β₂ = 20.2020°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄
Zn(II) log K₁ = 10.97, log K₂ = 10.03log β₂ = 21.0020°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄
Fe(III) log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0log β₃ = 33.825°C, aqueous solution
Mn(II) log K₁ = 8.0, log K₂ = 7.3log β₂ = 15.325°C, aqueous solution
Mg(II) log K₁ = 6.9, log K₂ = 5.9log β₂ = 12.820°C, 50% v/v aqueous dioxan, 0.3 M NaClO₄
Ca(II) log K₁ = 4.8-25°C, aqueous solution

Data compiled from multiple sources.[5][6][9][10][11][12][13][14][15][16][17]

Experimental Protocols for Characterizing this compound Chelation

The interaction between this compound and metal ions can be investigated through various analytical techniques.

Potentiometric Titration

This method is used to determine the stability constants of metal complexes by monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a strong base.[6][11]

Protocol:

  • Solution Preparation:

    • Prepare a standardized solution of this compound (8-hydroxyquinoline sulfate) in a suitable solvent (e.g., 50% v/v aqueous dioxane to ensure solubility of the complexes).[9]

    • Prepare standardized solutions of the metal salts of interest (e.g., chlorides or perchlorates).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).

    • Prepare a solution of a strong acid (e.g., HClO₄) to lower the initial pH.

    • Maintain a constant ionic strength in all solutions using an inert salt (e.g., NaClO₄).[9]

  • Titration Procedure:

    • In a thermostated vessel, pipette a known volume of the this compound solution and the strong acid.

    • In a separate experiment, add a known volume of the metal salt solution to the this compound and acid mixture.

    • Titrate the solutions with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of base added to generate titration curves.

    • The proton-ligand and metal-ligand formation constants can be calculated from the displacement of the titration curves in the presence and absence of the metal ion.[6]

Spectrophotometric Analysis (Job's Method of Continuous Variation)

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex.[18][19][20][21]

Protocol:

  • Solution Preparation:

    • Prepare equimolar solutions of this compound and the metal salt in a suitable buffer.

  • Mixing Series:

    • Prepare a series of solutions where the total molar concentration of this compound and the metal ion is constant, but the mole fraction of each component varies.[18]

  • Absorbance Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-Quinosol complex.[12]

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined by the mole fraction at which the maximum absorbance is observed.[18]

Jobs_Method_Workflow cluster_prep Preparation cluster_mixing Mixing Series cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Equimolar This compound and Metal Salt Solutions B Create Solutions with Varying Mole Fractions (Total Moles Constant) A->B C Measure Absorbance at λmax of the Complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from Maximum Absorbance D->E

Workflow for Job's Method of Continuous Variation.

Biological Implications of this compound's Chelating Activity

The ability of this compound to chelate essential metal ions is fundamental to its biological effects, particularly its antimicrobial and cytotoxic properties.

Antimicrobial Mechanism

This compound's antimicrobial activity is multifaceted and largely attributed to its interaction with metal ions. Two primary mechanisms are proposed:

  • Deprivation of Essential Metals: this compound can sequester essential metal ions, such as iron, zinc, and manganese, from the microbial environment, thereby inhibiting the function of metalloenzymes crucial for microbial growth and metabolism.[22]

  • Formation of Toxic Complexes: The metal-Quinosol complex itself can be more toxic than the free ligand. The increased lipophilicity of the complex can facilitate its transport across microbial cell membranes, leading to intracellular disruption.[5]

Antimicrobial_Mechanism cluster_this compound This compound cluster_metal Metal Ions cluster_microbe Microbial Cell Q This compound M Essential Metal Ions (Fe, Zn, Mn) Q->M Chelation Membrane Cell Membrane Q->Membrane Formation of Lipophilic Complex Metalloenzymes Metalloenzyme Function M->Metalloenzymes Required for Growth Microbial Growth Metalloenzymes->Growth Disruption Intracellular Disruption Membrane->Disruption Disruption->Growth Inhibition

Proposed antimicrobial mechanisms of this compound.
Modulation of Signaling Pathways: The Calpain-Calpastatin System

Emerging evidence suggests that 8-hydroxyquinoline and its derivatives can influence intracellular signaling cascades. One such pathway is the calpain-calpastatin system, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. Calpains are calcium-dependent proteases, and their activity is tightly regulated by their endogenous inhibitor, calpastatin. Dysregulation of this system is implicated in various pathologies, including neurodegenerative diseases.

The interaction of this compound with metal ions, particularly calcium, may indirectly affect the activation of calpains. Furthermore, the downstream effects of this compound-induced cellular stress could also modulate the expression levels of both calpain and calpastatin.

Calpain_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response This compound This compound MetalIons Metal Ion Homeostasis (e.g., Ca²⁺) This compound->MetalIons Modulates Calpain Calpain MetalIons->Calpain Activates Proteolysis Substrate Proteolysis Calpain->Proteolysis Calpastatin Calpastatin Calpastatin->Calpain Inhibits CellularOutcome Cellular Outcome (e.g., Apoptosis) Proteolysis->CellularOutcome

Potential influence of this compound on the calpain-calpastatin pathway.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

4.1.1. Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[23]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[23]

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar (B569324) plate (e.g., Mueller-Hinton agar).

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of this compound onto the agar surface.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours).

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk.

4.1.2. Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]

Protocol:

  • Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.

Investigating the Effect of this compound on the Calpain-Calpastatin Pathway in SH-SY5Y Neuroblastoma Cells

This experimental workflow outlines the steps to assess the impact of this compound on a relevant cell line.

4.2.1. Cell Culture and Treatment

  • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein extraction).

  • Treat the cells with varying concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). Include an untreated control.

4.2.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.[14][24]

Protocol:

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

4.2.3. Calpain Activity Assay

This fluorometric assay measures the activity of calpain in cell lysates.[3][25]

Protocol:

  • Lyse the treated and control cells using a specific extraction buffer that preserves calpain activity.[3]

  • Determine the protein concentration of the lysates.

  • Incubate a portion of the lysate with a fluorogenic calpain substrate (e.g., Ac-LLY-AFC).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).[3]

  • Calpain activity can be expressed as relative fluorescence units per microgram of protein.

4.2.4. Western Blot Analysis for Calpain and Calpastatin

This technique is used to determine the protein expression levels of calpain and calpastatin.[18][26]

Protocol:

  • Extract total protein from treated and control cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for calpain and calpastatin.

  • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Calpain_Investigation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation A Culture SH-SY5Y Cells B Treat with this compound (Varying Concentrations and Times) A->B C Cell Viability Assay (e.g., MTT) B->C D Calpain Activity Assay B->D E Western Blot Analysis (Calpain & Calpastatin) B->E F Quantify Cell Viability C->F G Measure Calpain Activity D->G H Determine Protein Expression Levels E->H I Correlate Findings and Interpret Biological Effects F->I G->I H->I

Experimental workflow for investigating this compound's effect on the calpain-calpastatin pathway.

Conclusion

This compound's potent chelating ability is a cornerstone of its diverse biological activities. The formation of stable complexes with a range of metal ions directly impacts microbial viability and can modulate critical cellular signaling pathways. This technical guide provides a foundational understanding of this compound's chelating properties, supported by quantitative data and detailed experimental protocols. The provided workflows and visualizations serve as a practical resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this versatile compound. Further investigation into the precise molecular targets of this compound-metal complexes and their effects on other biological pathways will be crucial in fully elucidating its mechanism of action and expanding its applications in medicine and biotechnology.

References

An In-depth Technical Guide to the Environmental Degradation Pathways of Quinosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinosol, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124) (also known as oxyquinoline sulfate), is a compound with a long history of use as an antiseptic, disinfectant, and fungicide.[1] Its wide-ranging applications, from agriculture to cosmetics, necessitate a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the abiotic and biotic degradation of this compound in the environment. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the environmental risk assessment and sustainable use of this compound.

The environmental degradation of a chemical compound is a complex process influenced by a multitude of factors, including microbial activity, sunlight, pH, and temperature. These processes can lead to the transformation of the parent compound into various intermediate products, which may have different toxicological profiles. A complete understanding of these degradation pathways is therefore crucial for predicting the environmental persistence, bioavailability, and potential impact of this compound and its byproducts.

This guide will delve into the primary degradation mechanisms of this compound—biodegradation, photodegradation, and hydrolysis—supported by the available scientific literature. It will present the identified degradation products, propose degradation pathways, and provide detailed experimental protocols for studying these processes in a laboratory setting. Furthermore, quantitative data on degradation kinetics will be summarized, and the toxicological implications of the degradation products will be discussed.

Data Presentation: Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of 8-hydroxyquinoline, the active component of this compound. It is important to note that specific degradation data for this compound (8-hydroxyquinoline sulfate) is limited in the scientific literature, and much of the available information pertains to the parent compound, 8-hydroxyquinoline. Further research is needed to establish a more comprehensive quantitative profile of this compound's environmental degradation.

Table 1: Photodegradation Half-life of 8-Hydroxyquinoline in Water

Light SourceInitial ConcentrationpHHalf-life (t½)Reference
Not SpecifiedNot SpecifiedNot Specified40 - 64 hours[2]

Table 2: Biodegradation of Quinolines by Microbial Strains (Qualitative Data)

Microbial StrainQuinoline (B57606) CompoundKey Degradation Intermediates IdentifiedReference
Pseudomonas sp.Quinoline2-hydroxyquinoline, 2,8-dihydroxyquinoline, 8-hydroxycoumarin (B196171), 2,3-dihydroxyphenylpropionic acid[3]
Comamonas sp.Quinoline2-hydroxyquinoline, 2,8-dihydroxyquinoline, 8-hydroxycoumarin, 2,3-dihydroxyphenylpropionic acids[4]
Rhodococcus sp. JH145Quinoline8-hydroxycoumarin pathway and anthranilate pathway intermediates[5]

Note: The table provides qualitative data on the identification of intermediates, which is crucial for pathway elucidation. Quantitative kinetic data for these specific strains were not available in the cited literature.

Degradation Pathways

The environmental degradation of this compound (8-hydroxyquinoline sulfate) proceeds through three primary pathways: biodegradation, photodegradation, and hydrolysis. These pathways can occur concurrently and are influenced by various environmental conditions.

Biodegradation

Microbial activity is a significant driver of this compound degradation in soil and water. The core structure, quinoline, is susceptible to microbial attack, leading to ring cleavage and eventual mineralization. Based on studies of quinoline degradation by various bacterial strains, a plausible biodegradation pathway for 8-hydroxyquinoline can be proposed.

The initial step in the microbial degradation of quinoline typically involves hydroxylation. For 8-hydroxyquinoline, this can lead to the formation of dihydroxyquinoline intermediates. A common pathway involves the formation of 2,8-dihydroxyquinoline .[3][4] Subsequent enzymatic reactions can lead to the opening of the pyridine (B92270) ring, forming intermediates such as 8-hydroxycoumarin and 2,3-dihydroxyphenylpropionic acid .[3][4] These intermediates are then further metabolized, ultimately leading to the breakdown of the aromatic structure and incorporation into central metabolic pathways.

Biodegradation_Pathway This compound This compound (8-Hydroxyquinoline Sulfate) HQ 8-Hydroxyquinoline This compound->HQ Dissociation DiHQ 2,8-Dihydroxyquinoline HQ->DiHQ Microbial Hydroxylation HC 8-Hydroxycoumarin DiHQ->HC Ring Cleavage DHPA 2,3-Dihydroxyphenylpropionic Acid HC->DHPA Further Metabolism Mineralization Mineralization (CO2, H2O, Biomass) DHPA->Mineralization

Proposed biodegradation pathway of this compound.

Photodegradation

This compound, and specifically its active component 8-hydroxyquinoline, can be degraded by sunlight in the aquatic environment. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions. The primary photoproduct identified from the photosensitized oxidation of 8-hydroxyquinoline-5-sulphonic acid is quinoline-5,8-quinone .[6] This transformation involves the oxidation of the phenol (B47542) ring. Further photodegradation of this quinone derivative can lead to the formation of smaller, more polar molecules.

Photodegradation_Pathway This compound This compound (8-Hydroxyquinoline Sulfate) HQ 8-Hydroxyquinoline This compound->HQ Dissociation Quinone Quinoline-5,8-quinone HQ->Quinone Sunlight (UV) Photosensitized Oxidation Products Further Degradation Products Quinone->Products

Proposed photodegradation pathway of this compound.

Hydrolysis

Experimental Protocols

The following section outlines detailed methodologies for key experiments to study the environmental degradation of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.

Aerobic Biodegradation in Soil

Objective: To determine the rate and route of aerobic biodegradation of this compound in soil. This protocol is adapted from OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

Materials:

  • Test substance: this compound (analytical grade) and ¹⁴C-labeled this compound (if available, for pathway elucidation).

  • Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

  • Incubation vessels: Biometer flasks or similar flow-through systems that allow for the trapping of CO₂ and volatile organic compounds.

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Liquid Scintillation Counter (LSC) for ¹⁴C analysis.

  • Reagents: Trapping solutions for CO₂ (e.g., potassium hydroxide) and volatile organics (e.g., ethylene (B1197577) glycol).

Procedure:

  • Soil Preparation and Acclimation: The soil is pre-incubated for 7-14 days at the test temperature and moisture content to allow the microbial population to stabilize.

  • Application of Test Substance: A solution of this compound is applied to the soil to achieve the desired concentration. For pathway studies, a mixture of labeled and unlabeled compound is used.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.

  • Sampling: At appropriate time intervals, duplicate soil samples are removed for analysis. The trapping solutions for CO₂ and volatile organics are also collected.

  • Analysis:

    • Soil samples are extracted with a suitable solvent (e.g., acetonitrile/water mixture). The extracts are analyzed by HPLC-UV/MS to determine the concentration of this compound and its degradation products.

    • The amount of ¹⁴CO₂ produced is quantified by LSC to determine the extent of mineralization.

    • The non-extractable (bound) residues in the soil can be determined by combustion analysis.

  • Data Analysis: The degradation kinetics of this compound are determined by plotting its concentration over time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the half-life (DT₅₀).

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Soil Collect and Sieve Soil Acclimate Acclimate Soil Soil->Acclimate Apply Apply this compound Incubate Incubate in Dark Apply->Incubate Sample Sample Soil and Traps Incubate->Sample Extract Extract Soil Sample->Extract LSC LSC for ¹⁴CO₂ Sample->LSC HPLC HPLC-UV/MS Analysis Extract->HPLC Combust Combustion of Bound Residues Extract->Combust Kinetics Determine Degradation Kinetics (DT₅₀) HPLC->Kinetics Pathway Elucidate Degradation Pathway HPLC->Pathway LSC->Kinetics

Workflow for soil biodegradation study.

Photodegradation in Water

Objective: To determine the rate of photodegradation of this compound in water under simulated sunlight. This protocol is based on OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .

Materials:

  • Test substance: this compound (analytical grade).

  • Water: Sterile, purified water (e.g., Milli-Q) buffered to a relevant environmental pH (e.g., 5, 7, and 9).

  • Photoreactor: A system with a light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters to cut off wavelengths <290 nm). The system should have temperature control.

  • Reaction vessels: Quartz tubes or cells that are transparent to UV radiation.

  • Analytical equipment: HPLC with a photodiode array (PDA) or MS detector.

  • Actinometer: A chemical actinometer (e.g., p-nitroanisole/pyridine) to measure the light intensity.

Procedure:

  • Preparation of Test Solutions: Solutions of this compound are prepared in the buffered water at a concentration that allows for accurate analytical determination.

  • Irradiation: The test solutions in quartz vessels are placed in the photoreactor and irradiated. Dark control samples (wrapped in aluminum foil) are included to account for any abiotic degradation not due to light.

  • Sampling: At selected time intervals, samples are withdrawn from the irradiated and dark control solutions.

  • Analysis: The concentration of this compound and any major photoproducts in the samples is determined by HPLC-PDA/MS.

  • Quantum Yield Determination: The rate of degradation is used along with the measured light intensity (from the actinometer) to calculate the quantum yield, which is a measure of the efficiency of the photochemical process.

  • Data Analysis: The photodegradation kinetics are determined, and the environmental half-life under specific sunlight conditions can be estimated.

Photodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Solution Prepare Buffered this compound Solution Actinometer Prepare Actinometer Actinometry Measure Light Intensity Actinometer->Actinometry Irradiate Irradiate with Simulated Sunlight Sample Sample at Time Intervals Irradiate->Sample DarkControl Incubate Dark Controls DarkControl->Sample HPLC HPLC-PDA/MS Analysis Sample->HPLC Kinetics Determine Photodegradation Kinetics HPLC->Kinetics QuantumYield Calculate Quantum Yield Actinometry->QuantumYield HalfLife Estimate Environmental Half-life Kinetics->HalfLife

Workflow for photodegradation study in water.

Conclusion

This technical guide has synthesized the available scientific information on the environmental degradation pathways of this compound. The primary routes of degradation are biodegradation by soil and water microorganisms, photodegradation by sunlight, and likely hydrolysis under certain pH conditions. Key degradation intermediates, such as 2,8-dihydroxyquinoline and 8-hydroxycoumarin from biodegradation and quinoline-5,8-quinone from photodegradation, have been identified.

While the degradation pathways are beginning to be understood, there is a clear need for more comprehensive quantitative data on the kinetics of these processes under various environmental conditions. Future research should focus on determining the half-lives of this compound in different soil types and aquatic environments, as well as elucidating the complete degradation pathways and the toxicological profiles of the intermediate products. The detailed experimental protocols provided in this guide, based on established OECD guidelines, offer a robust framework for conducting such studies.

A more complete understanding of the environmental fate of this compound will enable more accurate environmental risk assessments and support the development of strategies for its sustainable use, ensuring the protection of environmental and human health.

References

Early Investigations into the Fungicidal Efficacy of Quinosol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early scientific studies on the efficacy of Quinosol (8-hydroxyquinoline sulfate) as a fungicide. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the foundational knowledge surrounding this compound's fungicidal properties, with a focus on early to mid-20th-century research. This document synthesizes available quantitative data, details historical experimental methodologies, and visualizes the compound's mechanism of action.

Introduction to this compound and its Fungicidal Properties

This compound, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124) (also known as oxine), emerged as a significant compound in the early 20th century, recognized for its broad-spectrum antiseptic and antimicrobial properties.[1] Its application extended to agriculture, where it was utilized as a fungicide to control various plant diseases.[1] The fungicidal action of this compound is primarily attributed to the chelating properties of the 8-hydroxyquinoline molecule. This mechanism involves the binding of essential metal ions required for the metabolic processes of fungi, thereby inhibiting their growth and proliferation.[1] Early research was pivotal in establishing the foundational understanding of its efficacy and mode of action, paving the way for its use in crop protection.

Quantitative Data from Early Efficacy Studies

Quantitative data from the very early 20th century on the field performance of this compound against specific plant pathogens are scarce in readily available literature. However, laboratory studies from the mid-20th century provide valuable insights into its fungistatic and fungicidal capabilities. A notable early study by Anderson and Swaby (1951) investigated the fungistatic action of 8-hydroxyquinoline (oxine) against Aspergillus niger. The study highlighted the critical role of metal ions, particularly copper and iron, in the fungicidal activity of the compound.

Below is a summary of the quantitative data from this seminal study, illustrating the impact of 8-hydroxyquinoline and metal ion concentrations on fungal growth.

Concentration of 8-Hydroxyquinoline (mg/L)Concentration of Copper (Cu²⁺) (µg/L)Mycelial Weight of Aspergillus niger (g)
000.25
0.2500.20
0.5000.15
0.7500.05
02000.31
0.252000.04
0.502000.00
0.752000.00

Data adapted from Anderson, B. I., & Swaby, R. J. (1951). Factors influencing the fungistatic action of 8-hydroxyquinoline (oxine) and its metal complexes. Australian Journal of Scientific Research, Series B: Biological Sciences, 4(3), 275-282.

Experimental Protocols of Early Fungicide Efficacy Testing

The evaluation of fungicidal efficacy in the early to mid-20th century relied on several key laboratory and greenhouse methodologies. These protocols were designed to assess the ability of a compound to inhibit fungal growth, spore germination, and disease development. Based on historical accounts of fungicide testing, the following are detailed descriptions of the likely experimental protocols used in early studies of this compound.

Poisoned Food Technique

This was a common in vitro method to determine the fungistatic or fungicidal properties of a chemical.

  • Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), was prepared and sterilized.

  • Incorporation of Fungicide: While the agar was still molten (around 45-50°C), a known concentration of this compound was added to create the "poisoned" medium. A control medium without the fungicide was also prepared.

  • Plating: The agar, both with and without this compound, was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small disc of a specific fungus, taken from an actively growing culture, was placed in the center of each agar plate.

  • Incubation: The plates were incubated at a temperature suitable for the test fungus (e.g., 25-28°C) for a set period.

  • Data Collection: The diameter of the fungal colony was measured at regular intervals and compared between the treated and control plates. The percentage of growth inhibition was then calculated.

Slide Germination Method

This technique was used to assess the effect of a fungicide on fungal spore germination.

  • Spore Suspension: A suspension of fungal spores was prepared in sterile water or a dilute nutrient solution.

  • Fungicide Application: A solution of this compound at a desired concentration was prepared.

  • Treatment: A drop of the spore suspension and a drop of the this compound solution were placed on a clean microscope slide and mixed. For control slides, sterile water was used instead of the fungicide solution.

  • Incubation: The slides were placed in a moist chamber to prevent drying and incubated at an optimal temperature for spore germination for a specific duration (e.g., 24 hours).

  • Microscopic Examination: After incubation, the spores were observed under a microscope to determine the percentage of germination. A spore was typically considered germinated if the germ tube was at least as long as the spore itself.

  • Data Analysis: The germination percentage in the presence of this compound was compared to the control to determine the inhibitory effect.

Mechanism of Action: Metal Chelation

The primary mechanism of action of 8-hydroxyquinoline and its salts, like this compound, is their ability to act as a chelating agent. It is important to note that the concept of specific "signaling pathways" as understood in modern molecular biology was not the framework used in these early studies. Instead, the focus was on the biochemical interactions of the compound.

8-hydroxyquinoline forms stable complexes with various metal ions, particularly divalent cations such as copper (Cu²⁺), iron (Fe²⁺), and zinc (Zn²⁺). These metal ions are essential cofactors for many fungal enzymes involved in critical metabolic pathways, including respiration and cell wall synthesis. By binding to these metal ions, 8-hydroxyquinoline effectively renders them unavailable to the fungus, leading to the disruption of these vital processes and ultimately inhibiting fungal growth. The study by Anderson and Swaby (1951) provided strong evidence for this mechanism by demonstrating that the fungistatic activity of oxine against Aspergillus niger was significantly enhanced in the presence of copper.

Chelation_Mechanism cluster_fungus Fungal Cell Enzyme Essential Fungal Enzyme ActiveEnzyme Active Enzyme Enzyme->ActiveEnzyme Requires Metal Ion Cofactor Metal Metal Ion (e.g., Cu²⁺, Fe²⁺) Chelate This compound-Metal Chelate Metal->Chelate Metal Ion This compound This compound (8-hydroxyquinoline sulfate) This compound->Chelate Binds to Chelate->Enzyme Prevents Metal Ion Uptake/Binding

Caption: Chelation mechanism of this compound's antifungal action.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow that would have been used in the early 20th century to evaluate the in vitro efficacy of a fungicide like this compound.

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_incubation Incubation cluster_analysis Data Analysis Fungicide Prepare this compound Solution (Varying Concentrations) PoisonedFood Poisoned Food Technique Fungicide->PoisonedFood SlideGermination Slide Germination Method Fungicide->SlideGermination Culture Culture Fungal Pathogen Culture->PoisonedFood Culture->SlideGermination Media Prepare Growth Media (e.g., PDA) Media->PoisonedFood Incubate Incubate under Controlled Conditions PoisonedFood->Incubate SlideGermination->Incubate MeasureGrowth Measure Mycelial Growth Incubate->MeasureGrowth CountSpores Count Germinated Spores Incubate->CountSpores CalculateEfficacy Calculate % Inhibition MeasureGrowth->CalculateEfficacy CountSpores->CalculateEfficacy

Caption: Early 20th-century in vitro fungicide testing workflow.

Conclusion

The early studies on this compound (8-hydroxyquinoline sulfate) established its potential as a fungicide, primarily through its mechanism of metal chelation. While detailed quantitative data from early field applications are not extensively documented in accessible literature, laboratory investigations from the mid-20th century provide clear evidence of its inhibitory effects on fungal growth. The experimental protocols of the era, such as the poisoned food technique and the slide germination method, were instrumental in characterizing its fungicidal properties. This historical foundation of research continues to be relevant for scientists and professionals in the development of new antifungal agents, underscoring the enduring importance of understanding the fundamental mechanisms of fungicidal action.

References

Quinosol's interaction with metal ions and its implications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinosol, also known as 8-hydroxyquinoline (B1678124) (8-HQ) or oxine, is a heterocyclic organic compound with well-established chelating properties.[1][2] It is a monoprotic, bidentate chelating agent, meaning it binds to a central metal atom at two points, through its nitrogen and oxygen atoms.[2][3] This ability to form stable complexes with a variety of metal ions is fundamental to its diverse biological activities, which range from antimicrobial and anticancer to neuroprotective and, in some contexts, neurotoxic effects.[1][4][5] This technical guide provides an in-depth exploration of the interaction between this compound and metal ions, detailing the underlying chemistry, biological implications, and the experimental methodologies used to study these phenomena.

1. The Core of Interaction: Chelation Chemistry

This compound's interaction with metal ions is a classic example of chelation. The molecule's geometry allows the heterocyclic nitrogen atom and the hydroxyl oxygen atom to form a stable five-membered ring with a metal ion. This process significantly alters the physicochemical properties of both the this compound molecule and the metal ion, leading to profound biological consequences.

1.1. Mechanism of Chelation

8-hydroxyquinoline is unique among the seven isomers of monohydroxyquinoline in its capacity to form chelate complexes with divalent metal ions.[1] The formation of the metal complex involves the deprotonation of the hydroxyl group, allowing the phenolate (B1203915) oxygen and the quinoline (B57606) nitrogen to act as Lewis bases, donating electron pairs to the metal ion (a Lewis acid). This interaction typically results in the formation of coordination-saturated, uncharged chelates that are insoluble in water but soluble in organic solvents.[3]

1.2. Stoichiometry and Geometry of Complexes

This compound can form complexes with various stoichiometries, most commonly in 1:1, 1:2, and 1:3 (metal:ligand) ratios, depending on the charge and coordination number of the metal ion.[2][6] For instance, divalent metal ions (M²⁺) like Cu²⁺, Zn²⁺, and Ni²⁺ typically react with 8-HQ in a 1:2 molar ratio, forming [M(8-HQ)₂] complexes.[2] The resulting geometry of these complexes can vary; for example, the copper(II) complex has been described as having a square-planar geometry, while other divalent metal complexes, by incorporating water molecules, may adopt an octahedral geometry.[2]

2. Quantitative Aspects of this compound-Metal Ion Interaction

The stability of the metal complexes formed by this compound is a critical factor in its biological activity. This stability is quantified by formation constants (or stability constants). While a comprehensive database is vast, the relative affinity of related quinolone compounds for different metal ions provides insight into the preferential binding of this compound. For instance, the stability of chelates formed by quinolones generally follows the order: Al³⁺ > Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺.[6]

Table 1: Antimicrobial and Anticancer Activity of 8-Hydroxyquinoline and its Metal Complexes

Compound/ComplexActivity TypeCell Line / OrganismMeasurementValue
8-Hydroxyquinoline (8HQ)AntimicrobialStaphylococcus aureus, Enterococcus faecalis, Candida albicansMIC27.58 µM[7][8]
Ampicillin (Reference)Antimicrobial-MIC26.93 µM[8]
8HQ-Metal Complexes (1-6)AntimicrobialGram-positive and Gram-negative bacteriaMIC575.71 - 718.76 µM[7][8]
CoSQ (Salen/8HQ)AnticancerHep-G2 (Liver Cancer)IC₅₀1.49 µM[4]
LaSQ (Salen/8HQ)AnticancerHep-G2 (Liver Cancer)IC₅₀1.95 µM[4]
Cisplatin (Reference)AnticancerHep-G2 (Liver Cancer)IC₅₀1.55 µM[4]
CdSQ (Salen/8HQ)AnticancerMDA-MB231 (Breast Cancer)IC₅₀1.95 µM[4]
LaSQ (Salen/8HQ)AnticancerMDA-MB231 (Breast Cancer)IC₅₀1.43 µM[4]

3. Implications of this compound-Metal Ion Interactions

The chelation of metal ions by this compound is not merely a chemical curiosity; it is the primary mechanism driving its significant biological effects. The resulting complex can have properties vastly different from the free ligand or the free metal ion.

3.1. Antimicrobial Activity

This compound and its derivatives have long been used as antimicrobial agents.[1] The formation of metal complexes is often associated with enhanced antimicrobial activity.[4][9][10] The prevailing hypothesis is that chelation of metal ions that are essential for the function of microbial enzymes leads to the inhibition of pathogen growth.[2] A more specific mechanism, particularly for the broader class of quinolone antibiotics, involves the interaction with bacterial DNA gyrase and topoisomerase IV. This interaction is mediated by a water-metal ion bridge, forming a drug-enzyme-DNA complex that blocks DNA replication and leads to cell death.[6][11][12]

Antimicrobial_Mechanism This compound This compound Complex This compound-Metal Complex This compound->Complex Metal_Ion Metal Ion (e.g., Mg²⁺) Metal_Ion->Complex Topo_IV Bacterial Topoisomerase IV / DNA Gyrase Complex->Topo_IV Binds via water-metal ion bridge Ternary_Complex Drug-Enzyme-DNA Complex Topo_IV->Ternary_Complex Replication_Block DNA Replication Blocked Ternary_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Antimicrobial mechanism of this compound via Topoisomerase IV inhibition.

3.2. Anticancer Activity

The anticancer properties of this compound derivatives are also linked to their interaction with metal ions like copper and zinc.[1] The proposed mechanisms are multifaceted and include the inhibition of the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[1] By forming metal complexes, these compounds can act as ionophores, disrupting intracellular metal homeostasis and inducing oxidative stress, which can selectively kill cancer cells.[1]

3.3. Neuroprotection and Neurotoxicity

The role of this compound-metal ion interactions in the central nervous system is a double-edged sword.

  • Neuroprotection: An imbalance of metal ions is implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] Metal chelators are being investigated for their potential to restore metal homeostasis, prevent metal-induced oxidative stress, and inhibit the aggregation of proteins like amyloid-beta.[13][14][15]

  • Neurotoxicity: Conversely, certain this compound derivatives, such as clioquinol, have been linked to neurotoxicity.[5] Studies have shown that the clioquinol-zinc chelate, in particular, can act as a potent mitochondrial toxin, causing rapid mitochondrial damage and a decrease in membrane potential, which may lead to neuronal cell death.[5] This highlights the critical importance of the specific metal ion and the resulting complex's properties.

Neuro_Effects cluster_protection Neuroprotection cluster_toxicity Neurotoxicity Quinosol_P This compound Derivative Chelation_P Chelation Quinosol_P->Chelation_P Excess_Metal Excess Metal Ions (Cu, Fe) Excess_Metal->Chelation_P Homeostasis Restored Metal Homeostasis Chelation_P->Homeostasis ROS_Reduction Reduced Oxidative Stress Chelation_P->ROS_Reduction Neuroprotection Neuroprotective Effect Homeostasis->Neuroprotection ROS_Reduction->Neuroprotection Clioquinol Clioquinol (this compound Derivative) Chelation_T Chelation Clioquinol->Chelation_T Zinc Zinc Ion (Zn²⁺) Zinc->Chelation_T CQ_Zn_Complex Clioquinol-Zinc Chelate Chelation_T->CQ_Zn_Complex Mitochondria Mitochondria CQ_Zn_Complex->Mitochondria Acts as toxin Mito_Damage Mitochondrial Damage Mitochondria->Mito_Damage Neurotoxicity Neurotoxic Effect Mito_Damage->Neurotoxicity

Caption: Duality of this compound-metal interactions in the nervous system.

4. Experimental Protocols

Studying the interaction of this compound with metal ions requires a combination of synthetic, characterization, and biological evaluation techniques.

4.1. Synthesis of this compound-Metal Complexes (General Protocol)

This procedure is adaptable for various divalent metal ions.[16]

  • Ligand Preparation: Dissolve this compound (8-hydroxyquinoline) (2 mmol) in 30 mL of hot ethanol (B145695) in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(OAc)₂) (1 mmol) in 20 mL of ethanol.

  • Reaction: Add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the this compound ligand.

  • pH Adjustment: Adjust the pH of the mixture to approximately 7-8 by adding a dilute ethanolic solution of NaOH or ammonia (B1221849) to facilitate deprotonation of the ligand.

  • Reflux: Reflux the reaction mixture for 4-6 hours. The formation of a precipitate indicates the formation of the complex.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the precipitate by filtration, wash it with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting complex in a vacuum desiccator over anhydrous CaCl₂.

Synthesis_Workflow start Start dissolve_ligand Dissolve this compound in hot ethanol start->dissolve_ligand dissolve_metal Dissolve Metal Salt in ethanol start->dissolve_metal mix Mix solutions dropwise dissolve_ligand->mix dissolve_metal->mix adjust_ph Adjust pH to 7-8 mix->adjust_ph reflux Reflux for 4-6 hours adjust_ph->reflux cool Cool to room temp reflux->cool filter Filter precipitate cool->filter wash Wash with ethanol and ether filter->wash dry Dry in vacuum desiccator wash->dry end End: Purified Complex dry->end

Caption: General workflow for the synthesis of this compound-metal complexes.

4.2. Physicochemical Characterization

  • FTIR Spectroscopy: Used to confirm the coordination of the metal ion to the ligand. The spectrum of the complex is compared to that of the free ligand. A shift in the C=N stretching vibration and changes in the O-H stretching region are indicative of complex formation.[2][17]

  • UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and confirm complex formation.[18][19][20] The complex will exhibit different absorption bands (often shifted to longer wavelengths) compared to the free ligand due to ligand-to-metal charge transfer or d-d transitions.[19][21]

  • ¹H NMR Spectroscopy: Provides information about the structure of the complex in solution. The disappearance of the hydroxyl proton signal upon complexation is a key indicator. Shifts in the signals of the aromatic protons adjacent to the coordination sites also confirm the interaction.[17]

4.3. Biological Evaluation

  • Antimicrobial Susceptibility Testing (Agar Well Diffusion Method): [4][16]

    • Prepare agar (B569324) plates and uniformly spread a standardized inoculum of the test microorganism on the surface.

    • Create wells (6 mm diameter) in the agar.

    • Add a defined volume (e.g., 100 µL) of the test complex solution (dissolved in a suitable solvent like DMSO) into the wells.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

  • Cytotoxicity Assay (MTT Assay): [16]

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized metal complexes for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Dissolve the formazan crystals in a solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • DNA Interaction Studies (UV-Vis Absorption Titration): [16][21]

    • Prepare a solution of the metal complex in a suitable buffer.

    • Record the initial UV-Vis absorption spectrum of the complex.

    • Incrementally add small aliquots of a concentrated calf thymus DNA (CT-DNA) solution to the complex solution.

    • Record the spectrum after each addition.

    • Analyze the changes in the absorption spectrum. Hypochromism (decrease in absorbance) and a red shift (shift to longer wavelength) are indicative of intercalative binding of the complex into the DNA double helix. From this data, the intrinsic binding constant (K_b) can be calculated.

The interaction of this compound with metal ions is a rich field of study with significant implications for drug development and toxicology. The chelation process fundamentally alters the compound's properties, turning a simple organic molecule into a potent bioactive agent. The enhanced antimicrobial and anticancer activities of its metal complexes offer promising avenues for therapeutic innovation. However, the potential for toxicity, as exemplified by clioquinol-zinc, underscores the need for careful design and evaluation of new this compound-based compounds. A thorough understanding of the coordination chemistry, stability, and biological activity of these complexes, guided by the experimental protocols outlined herein, is essential for harnessing their therapeutic potential while ensuring safety.

References

Methodological & Application

Protocol for the Application of Quinosol in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinosol, also known as 8-hydroxyquinoline (B1678124) sulfate, is a versatile chemical compound with significant applications in plant tissue culture. Its primary roles are as a potent antimicrobial agent to control contamination and as a substance that can influence plant growth and development in vitro. Its ability to prevent the browning of explants, a common issue in tissue culture caused by the oxidation of phenolic compounds, makes it particularly valuable for establishing and maintaining sterile and viable plant cultures. This document provides detailed protocols and application notes for the effective use of this compound in various plant tissue culture procedures.

Mechanism of Action

8-Hydroxyquinoline and its derivatives function as chelating agents, forming complexes with metal ions that are essential for the enzymatic activities of both microbes and plants. This chelating property is central to its antimicrobial effects, as it disrupts microbial metabolism. In plant tissues, this same property is thought to contribute to the inhibition of polyphenol oxidase (PPO), the enzyme responsible for the browning of explants, thereby improving culture initiation and viability.[1] While the precise signaling pathways in plant cells affected by this compound are not fully elucidated, its influence on cellular processes is likely linked to its interaction with metal-dependent enzymes and signaling molecules.

Applications in Plant Tissue Culture

This compound and its citrate (B86180) form (8-hydroxyquinoline citrate) have been successfully employed in several aspects of plant tissue culture, including:

  • Surface Sterilization of Explants: As a disinfectant, it helps to eliminate fungal and bacterial contaminants from the surface of plant tissues before they are introduced into the in vitro environment.

  • Inhibition of Explant Browning: this compound is effective in preventing the blackening of tissues and the surrounding medium, which is often a cause of culture failure, particularly in woody plants.[1]

  • Component of Forcing Solutions: Forcing solutions are used to encourage bud break and shoot elongation from dormant woody stems. 8-hydroxyquinoline citrate is a common component of these solutions, helping to maintain the health of the cuttings.[2]

  • Influence on Morphogenesis: Studies have shown that this compound can affect callus growth, differentiation, and morphogenesis, indicating its role as a plant growth regulator at certain concentrations.

Experimental Protocols

Protocol 1: Surface Sterilization and Anti-Browning Treatment for Woody Plant Explants (e.g., Apple)

This protocol is adapted from a successful method for the in vitro establishment of apple cultivars.[1]

Materials:

  • This compound (8-hydroxyquinoline sulfate)

  • Sterile distilled water

  • Actively growing shoot tips (2-3 mm)

  • Standard tissue culture medium (e.g., Murashige and Skoog - MS medium) supplemented with appropriate plant growth regulators (e.g., 4.4 µM BA)

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

Procedure:

  • Prepare a 0.1% (w/v) solution of this compound in sterile distilled water. This equates to 1 g of this compound in 1 L of water.

  • Collect actively growing shoot tips from the donor plant.

  • Perform a preliminary surface sterilization of the shoot tips. This may involve washing with a mild detergent, followed by a brief immersion in 70% ethanol (B145695) and a subsequent treatment with a standard disinfectant like sodium hypochlorite.

  • Under aseptic conditions in a laminar flow hood, dissect the shoot tips to a size of 2-3 mm.

  • Place the dissected explants onto the surface of the prepared MS medium.

  • Using a sterile pipette, carefully cover each explant with 200 µL of the 0.1% this compound solution.

  • Seal the petri dishes and incubate the explants for 24 hours under standard culture conditions.

  • After 24 hours, carefully remove the this compound solution from the surface of the medium using a sterile pipette.

  • Continue to culture the explants on the MS medium, transferring them to fresh medium containing both an auxin and a cytokinin after two weeks to promote shoot growth.[1]

Expected Outcome:

This treatment has been shown to significantly reduce the rate of infection and inhibit the browning of apple explants, leading to a higher percentage of sterile and viable cultures.[1] Yields of 50-90% sterile explants have been reported, compared to 100% loss of untreated shoot tips.[1]

Protocol 2: Use of 8-Hydroxyquinoline Citrate in Forcing Solutions for Woody Stems

This protocol is designed to stimulate bud break and obtain viable explant material from dormant woody plant stems.[2]

Materials:

  • 8-hydroxyquinoline citrate

  • Sucrose (B13894)

  • Distilled water

  • Cut woody stems

  • Beakers or flasks

Procedure:

  • Prepare a forcing solution containing 2% (w/v) sucrose and 200 mg/L 8-hydroxyquinoline citrate in distilled water.

  • Place the basal ends of the cut woody stems into the forcing solution.

  • Optionally, other plant growth regulators like gibberellic acid (GA3) can be added to the solution to further influence bud break.

  • Keep the stems in the solution under appropriate light and temperature conditions to encourage shoot development.

  • Once new shoots emerge, they can be excised and used as explants for tissue culture initiation following a standard surface sterilization protocol.

Expected Outcome:

This method effectively delivers plant growth-regulating chemicals to the potential explants, promoting bud break and the development of new shoots suitable for micropropagation.[2]

Data Presentation

The following tables summarize quantitative data on the use of this compound and other disinfectants in plant tissue culture.

Table 1: Efficacy of this compound in the Initiation of Apple Tissue Cultures

TreatmentInfection Rate (%)Explant BrowningSterile Explants Yield (%)Reference
0.1% 8-HQS (24h)Strongly reducedInhibited50 - 90[1]
Untreated ControlHighSevere0[1]

Table 2: Comparison of Common Surface Sterilizing Agents in Plant Tissue Culture

Sterilizing AgentConcentration Range (%)Exposure Time (min)Typical Explant Survival Rate (%)Notes
This compound (8-HQS) 0.1%1440 (24 hours)50 - 90 (Apple)Also inhibits browning.
Sodium Hypochlorite 0.5 - 5%5 - 30Varies by species and concentrationOften used with a wetting agent. Higher concentrations can be phytotoxic.
Calcium Hypochlorite 9 - 10%5 - 30Varies by species and concentrationGenerally considered less damaging to plant tissues than sodium hypochlorite.
Mercuric Chloride 0.1 - 1.0%2 - 10High, but very toxicHighly effective but also highly toxic to both plants and humans; requires careful handling and disposal.
Ethanol 70 - 95%0.1 - 5Low if used alone for extended periodsTypically used for a brief pre-treatment before other sterilants due to its phytotoxicity.

Note: Explant survival rates are highly dependent on the plant species, explant type, and the specific conditions of the experiment.

Visualizations

Below are diagrams illustrating the experimental workflow for using this compound and a conceptual diagram of its mode of action.

experimental_workflow cluster_prep Explant Preparation cluster_this compound This compound Treatment cluster_culture In Vitro Culture explant 1. Select Explant (e.g., shoot tip) wash 2. Wash with detergent & water explant->wash sterilize 3. Surface Sterilize (e.g., Ethanol, NaOCl) wash->sterilize plate 4. Place explant on MS medium sterilize->plate add_this compound 5. Add 0.1% this compound solution (200 µL) plate->add_this compound incubate 6. Incubate for 24h add_this compound->incubate remove_this compound 7. Remove This compound solution incubate->remove_this compound culture 8. Culture on initiation medium remove_this compound->culture transfer 9. Transfer to proliferation medium culture->transfer rooting 10. Transfer to rooting medium transfer->rooting acclimatize 11. Acclimatization rooting->acclimatize

Caption: Experimental workflow for using this compound in plant tissue culture.

mode_of_action cluster_antimicrobial Antimicrobial Action cluster_antibrowning Anti-Browning Action This compound This compound (8-Hydroxyquinoline Sulfate) chelation_microbe Chelates essential metal ions (e.g., Fe, Cu) This compound->chelation_microbe chelation_ppo Chelates copper ions in Polyphenol Oxidase (PPO) This compound->chelation_ppo enzyme_inhibition_microbe Inhibits microbial enzymatic activity chelation_microbe->enzyme_inhibition_microbe microbe_death Microbial cell death enzyme_inhibition_microbe->microbe_death ppo_inhibition Inhibits PPO activity chelation_ppo->ppo_inhibition browning_reduction Reduced explant browning ppo_inhibition->browning_reduction

Caption: Conceptual mode of action of this compound.

References

Application of Quinosol for Controlling Grey Mould in Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Grey mould, caused by the necrotrophic fungus Botrytis cinerea, poses a significant threat to a wide range of agricultural crops, leading to substantial economic losses globally.[1][2] The pathogen can infect over 200 plant species, causing decay and reducing yield and post-harvest quality.[1] While various synthetic fungicides are available, the emergence of resistant strains necessitates the exploration of alternative and effective control agents. Quinosol, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124) (also known as Chinosol), has demonstrated notable antifungal properties and is utilized in agriculture for the control of various plant pathogens, including Botrytis cinerea.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in controlling grey mould, tailored for a scientific audience.

Mechanism of Action:

The primary antifungal mechanism of 8-hydroxyquinoline, the active component of this compound, is its function as a potent chelating agent. It disrupts fungal cellular processes by chelating essential metal ions, such as iron and copper, which are vital cofactors for numerous enzymes involved in fungal metabolism and growth. This sequestration of metal ions inhibits critical enzymatic activities, thereby impeding fungal development.[3][6] Additionally, evidence suggests that 8-hydroxyquinoline and its derivatives can interfere with the integrity of the fungal cell wall and membrane, leading to cellular leakage and ultimately, cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of 8-hydroxyquinoline and its derivatives against Botrytis cinerea.

Table 1: In Vitro Efficacy of 8-Hydroxyquinoline Derivatives against Botrytis cinerea

CompoundEC50 (µg/mL)Reference
8-hydroxyquinoline metal complex (1e)0.125[7]
8-hydroxyquinoline derivativesInhibition rate of up to 100% at 25 µg/mL[8]

Table 2: Application Concentrations of this compound (8-Hydroxyquinoline Sulfate) for Grey Mould Control in Viticulture

Application MethodConcentrationCrop/StageReference
Dipping of Scions0.3% solutionGrapevine Grafting[9]
Immersion0.5% solution for 12-18 hoursGrapevine Grafting[10]
Protective Spray0.1% solutionPost-leafing out of grafts[9]
General Disinfection0.1% solutionGrafting/Callusing Room[9]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound against Botrytis cinerea

This protocol is adapted from standard mycology practices to determine the minimum inhibitory concentration (MIC) and EC50 values of this compound.

1. Materials:

  • Botrytis cinerea isolate
  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
  • This compound (8-hydroxyquinoline sulfate) stock solution (e.g., 1000 µg/mL in sterile distilled water)
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Sterile distilled water
  • Incubator

2. Methodology:

Protocol 2: Efficacy of this compound as a Protective Spray on a Model Crop (e.g., Tomato or Strawberry Plants)

This protocol outlines a general procedure for evaluating the protective efficacy of this compound against grey mould on whole plants.

1. Materials:

  • Healthy, susceptible host plants (e.g., 4-6 week old tomato plants or flowering strawberry plants)
  • This compound solution at various concentrations (e.g., 0.05%, 0.1%, 0.2% w/v)
  • Botrytis cinerea spore suspension (1 x 10^6 spores/mL in sterile distilled water with a surfactant like Tween 20)
  • Handheld sprayer
  • Controlled environment chamber or greenhouse with high humidity conditions
  • Disease scoring scale (e.g., 0 = no symptoms, 5 = severe necrosis)

2. Methodology:

Visualizations

Signaling Pathway Diagram:

cluster_fungus Botrytis cinerea Cell This compound This compound (8-Hydroxyquinoline Sulfate) MetalIons Essential Metal Ions (e.g., Fe³⁺, Cu²⁺) This compound->MetalIons Chelation CellWall Cell Wall Integrity This compound->CellWall Disruption CellMembrane Cell Membrane Function This compound->CellMembrane Disruption Enzymes Metabolic Enzymes MetalIons->Enzymes Cofactor for Growth Fungal Growth & Proliferation Enzymes->Growth Drives CellWall->Growth Maintains CellMembrane->Growth Maintains

Caption: Proposed mechanism of action of this compound against Botrytis cinerea.

Experimental Workflow Diagram:

cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Protective Efficacy Trial prep_isolate Prepare B. cinerea Isolate prep_spores Create Spore Suspension prep_isolate->prep_spores inoculate_plate Inoculate Microtiter Plate prep_spores->inoculate_plate serial_dilution Prepare this compound Serial Dilutions serial_dilution->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate analyze_mic_ec50 Determine MIC & EC50 incubate_plate->analyze_mic_ec50 prep_plants Prepare Host Plants apply_fungicide Apply this compound Spray prep_plants->apply_fungicide inoculate_plants Inoculate with B. cinerea apply_fungicide->inoculate_plants incubate_plants Incubate under High Humidity inoculate_plants->incubate_plants assess_disease Assess Disease Severity incubate_plants->assess_disease analyze_data Analyze Efficacy Data assess_disease->analyze_data

References

Application Notes and Protocols for the Quantification of Quinosol (8-Hydroxyquinoline Sulfate) in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinosol, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124), is a compound with antiseptic, disinfectant, and antifungal properties. Its presence in water sources, whether from pharmaceutical manufacturing effluent or other sources, necessitates accurate and reliable quantification for environmental monitoring and process control. This document provides detailed application notes and protocols for the determination of this compound in aqueous samples using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound in water:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly specific and sensitive method, allowing for the separation of this compound from other components in the sample matrix before quantification.

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler, more rapid method suitable for screening or for samples with a relatively clean matrix where interfering substances are minimal.

The choice of method will depend on the specific requirements of the analysis, including required sensitivity, sample complexity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a robust and specific approach for the quantification of this compound. The chelating nature of 8-hydroxyquinoline can sometimes complicate HPLC analysis, potentially causing peak distortion due to interactions with trace metals in the HPLC system. The use of specific columns and mobile phase modifiers can mitigate these effects.[1]

Quantitative Data Summary
ParameterMethod 1AMethod 1BMethod 1C
Analyte 8-Hydroxyquinoline Sulfate8-Hydroxyquinoline8-Hydroxyquinoline
Column LiChrosorb RP-18Primesep 200Primesep 100
Mobile Phase Acetonitrile (B52724):Water (65:35 v/v) with Phosphoric Acid to pH 3.0530% Acetonitrile with 0.1% Phosphoric AcidAcetonitrile, Water, and Sulfuric Acid buffer
Detection Wavelength 240 nm250 nm200 nm
Limit of Detection (LOD) ~25 ng[2]Not ReportedNot Reported
Linearity Range Satisfactory[2]Not ReportedNot Reported
Recovery Satisfactory[2]Not ReportedNot Reported
Precision Satisfactory[2]Not ReportedNot Reported

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_start Water Sample Collection s_filter Filtration (0.45 µm Syringe Filter) s_start->s_filter s_dilute Dilution (if necessary) with Mobile Phase s_filter->s_dilute a_inject Inject Sample into HPLC System s_dilute->a_inject a_separate Isocratic Separation on Column a_inject->a_separate a_detect UV Detection at Specified Wavelength a_separate->a_detect d_integrate Integrate Peak Area a_detect->d_integrate d_quantify Quantify using Calibration Curve d_integrate->d_quantify d_report Report Concentration d_quantify->d_report

Caption: General workflow for the HPLC analysis of this compound in water samples.

Detailed Experimental Protocol (Method 1A)

This protocol is based on the method described for the analysis of 8-hydroxyquinoline sulfate.[2]

1. Reagents and Materials

  • This compound (8-hydroxyquinoline sulfate) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)[3]

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a UV detector

  • LiChrosorb RP-18 column (or equivalent C18 column)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (65:35 v/v). Adjust the pH to 3.05 with phosphoric acid. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation

  • Collect the water sample in a clean container.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3][4]

  • If the expected concentration of this compound is high, dilute the sample with the mobile phase to fall within the calibration range.

5. HPLC Conditions

  • Column: LiChrosorb RP-18

  • Mobile Phase: Acetonitrile:Water (65:35 v/v), pH 3.05 with phosphoric acid

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Injection Volume: 20 µL (typical, may require optimization)

  • Detection: UV at 240 nm[2]

  • Column Temperature: Ambient

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting from the lowest concentration.

  • Inject the prepared water samples.

  • Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

7. Method Validation

  • For regulatory or research purposes, the method should be validated according to relevant guidelines (e.g., ICH).[5] Key validation parameters include:

    • Specificity: Ensure no interference from the sample matrix.

    • Linearity: Assess the linear relationship between concentration and response.

    • Accuracy: Determine the closeness of the measured value to the true value (e.g., through recovery studies).

    • Precision: Evaluate the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Method 2: UV-Visible (UV-Vis) Spectrophotometry

This method is based on the principle that this compound absorbs light in the UV region of the electromagnetic spectrum. It is a rapid and cost-effective technique, but it is less specific than HPLC and may be prone to interference from other UV-absorbing compounds in the water sample.

Quantitative Data Summary
ParameterValue
Analyte 8-Hydroxyquinoline
Wavelength of Maximum Absorbance (λmax) ~384 nm (for Zinc-8HQ chelate, indicative of absorbance in the UV-Vis region)[6]
Linearity Range 1-5 µg/mL (for Zinc-8HQ chelate)[6]
Limit of Detection (LOD) 0.381 µg/mL (for Zinc-8HQ chelate)[6]
Limit of Quantification (LOQ) 1.156 µg/mL (for Zinc-8HQ chelate)[6]

Note: The quantitative data is for a complex of 8-hydroxyquinoline, which may differ from the direct measurement of this compound. However, it provides an indication of the potential performance of a UV-Vis method.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing s_start Water Sample Collection s_filter Filtration (if necessary) s_start->s_filter s_dilute Dilution with Deionized Water s_filter->s_dilute a_blank Measure Blank (Deionized Water) s_dilute->a_blank a_measure Measure Sample Absorbance at λmax a_blank->a_measure d_quantify Quantify using Calibration Curve a_measure->d_quantify d_report Report Concentration d_quantify->d_report

References

Application Notes: HPLC-Based Assay for Quinosol Detection in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinosol (8-hydroxyquinoline sulfate) is a widely used fungicide and bactericide in agriculture to control various plant diseases.[1] Its efficacy relies on the active component, 8-hydroxyquinoline (B1678124), which acts as a potent chelating agent, disrupting essential metal-dependent enzymatic processes in pathogens.[2][3][4][5] Monitoring the uptake, translocation, and residual levels of this compound in plant tissues is crucial for ensuring crop protection, evaluating food safety, and for research into its mode of action. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of 8-hydroxyquinoline in complex plant matrices.[6][7][8] This document provides a detailed protocol for the extraction and HPLC analysis of this compound from plant tissues.

Principle of the Method

This method involves the extraction of this compound from homogenized plant tissue using an acidified solvent, followed by a clean-up step to remove interfering matrix components. The quantification of 8-hydroxyquinoline is then performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing a reliable and reproducible assay.

Materials and Reagents

  • This compound (8-hydroxyquinoline sulfate) analytical standard

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Formic acid (or Phosphoric acid)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

  • Plant tissue samples (e.g., leaves, stems, roots)

  • Mortar and pestle or a laboratory homogenizer

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

Instrumentation

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation: Extraction from Plant Tissues

This protocol utilizes an ultrasound-assisted extraction (UAE) method, which is efficient for extracting analytes from solid matrices.

  • Homogenization: Weigh approximately 2 g of fresh plant tissue. To facilitate extraction, freeze the tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered plant tissue to a 50 mL centrifuge tube. Add 20 mL of extraction solvent (Methanol with 0.1% formic acid).

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution (if necessary): Depending on the expected concentration of this compound, the extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

HPLC Analysis
  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared standard solutions and sample extracts into the HPLC system.

  • Data Acquisition: Record the chromatograms and the peak areas for 8-hydroxyquinoline.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (30:70, v/v)[8]
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm[6]
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes
Quantification
  • Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the working standard solutions.

  • Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Concentration: Calculate the concentration of 8-hydroxyquinoline in the plant extracts using the calibration curve equation. The final concentration in the plant tissue should be calculated considering the initial weight of the plant tissue and any dilution factors.

Data Presentation

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² > 0.995
Linear Range 0.1 - 20 µg/mL-
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mL-
Accuracy (Recovery %) 92 - 105%80 - 110%
Precision (RSD %) < 5%< 15%
Sample Analysis Results

The following table presents example data for the quantification of this compound in different plant tissues.

Table 3: this compound Concentration in Plant Tissues

Plant TissueThis compound Concentration (µg/g fresh weight)Standard Deviation (SD)
Leaf 15.2± 1.3
Stem 8.7± 0.9
Root 25.4± 2.1
Fruit 2.1± 0.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_tissue Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen Grinding) plant_tissue->homogenization extraction Ultrasound-Assisted Extraction (Methanol + 0.1% Formic Acid) homogenization->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC System (C18 Column, UV Detector) hplc_vial->hplc_system Injection data_acquisition Data Acquisition hplc_system->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of this compound calibration_curve->quantification results Results Reporting quantification->results

Caption: Experimental workflow for HPLC-based detection of this compound.

logical_relationship This compound This compound (8-hydroxyquinoline sulfate) Active_Compound 8-Hydroxyquinoline This compound->Active_Compound dissociates to Chelation Metal Ion Chelation (Fe, Cu, Zn, etc.) Active_Compound->Chelation acts by Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition leads to Pathogen_Growth_Inhibition Inhibition of Fungal and Bacterial Growth Enzyme_Inhibition->Pathogen_Growth_Inhibition results in Plant_Protection Plant Disease Control Pathogen_Growth_Inhibition->Plant_Protection provides

Caption: Mode of action of this compound in plant protection.

References

Standardized Protocol for Quinosol (8-Hydroxyquinoline Sulfate) Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinosol, with its active ingredient 8-hydroxyquinoline (B1678124) sulfate (B86663), is a synthetic antimicrobial agent known for its broad-spectrum activity against a variety of bacteria and fungi.[1][2] Its primary mechanism of action involves the chelation of metal ions that are essential for microbial metabolism and enzymatic functions, thereby inhibiting microbial growth.[3][4][5] As research into novel antimicrobial agents and resistance mechanisms continues, the establishment of a standardized protocol for susceptibility testing of compounds like 8-hydroxyquinoline sulfate is crucial for reproducible and comparable results across different laboratories.

These application notes provide a detailed, standardized protocol for determining the in vitro susceptibility of bacterial and fungal isolates to this compound (8-hydroxyquinoline sulfate). The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution and agar (B569324) dilution methods.

Data Presentation: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline and its Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 8-hydroxyquinoline and its derivatives against a selection of clinically relevant bacteria and fungi, as reported in various studies. These values provide a baseline for the expected antimicrobial activity of this compound.

Table 1: Antibacterial Activity of 8-Hydroxyquinoline and its Derivatives

MicroorganismCompoundMIC Range (µg/mL)Reference(s)
Staphylococcus aureus8-Hydroxyquinoline4.6 - 9.3[6]
Staphylococcus aureus (MRSA)5,7-Dichloro-8-hydroxy-2-methylquinoline0.28[7]
Staphylococcus aureus (MSSA)5,7-Dichloro-8-hydroxy-2-methylquinoline0.6[7]
Escherichia coli8-Hydroxyquinoline72.5[2]
Pseudomonas aeruginosaNitroxoline (5-nitro-8-hydroxyquinoline)Varies[1]
Mycobacterium tuberculosis8-Hydroxyquinoline<0.725[8]

Table 2: Antifungal Activity of 8-Hydroxyquinoline and its Derivatives

MicroorganismCompoundMIC Range (µg/mL)Reference(s)
Candida albicans8-Hydroxyquinoline derivative (PH265)0.5 - 1[9]
Candida auris8-Hydroxyquinoline derivative (PH276)8[9]
Aspergillus niger8-Hydroxyquinoline sulfate>1000 (1%)[10]
Cryptococcus neoformans8-Hydroxyquinoline derivative (PH276)0.5 - 4[9]
Trichophyton mentagrophytesClioquinolVaries[11]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound (8-hydroxyquinoline sulfate) using the broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This protocol is adapted from the CLSI M07 guidelines for bacteria and M27 for yeasts.

1. Materials:

  • This compound (8-hydroxyquinoline sulfate) powder

  • Appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) [DMSO], depending on solubility)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Further dilutions will be made from this stock solution.

3. Inoculum Preparation:

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Within 15 minutes, dilute the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeasts in each well.

4. Microtiter Plate Preparation (Serial Dilution):

  • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • This will result in wells with decreasing concentrations of this compound (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

5. Inoculation and Incubation:

  • Add 100 µL of the diluted inoculum suspension to each well (except the sterility control). The final volume in each well will be 200 µL, and the final inoculum density will be as specified in step 3.

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.

6. Reading and Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity (growth). A button of cells at the bottom of a well also indicates growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Dilution Method

This protocol is adapted from the CLSI M07 guidelines.

1. Materials:

  • This compound (8-hydroxyquinoline sulfate) powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (90 or 100 mm)

  • Bacterial or fungal isolates for testing

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

2. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

  • Melt MHA and cool to 45-50°C in a water bath.

  • For each desired concentration, add 1 part of the corresponding this compound stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

  • Pour the agar into sterile petri dishes to a depth of 3-4 mm.

  • Allow the plates to solidify at room temperature.

  • Prepare a growth control plate containing no this compound.

3. Inoculum Preparation:

  • Prepare a standardized inoculum as described in the broth microdilution protocol (Protocol 1, step 3).

  • The final inoculum to be delivered to the agar surface should be approximately 10⁴ CFU per spot.

4. Inoculation and Incubation:

  • Using a multipoint replicator, inoculate the prepared agar plates with the test isolates.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.

5. Reading and Interpretation of Results:

  • After incubation, examine the plates for the presence of growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony should be disregarded.

Quality Control (QC)

As of the date of this document, specific MIC quality control ranges for 8-hydroxyquinoline sulfate have not been established by CLSI or EUCAST. Laboratories should establish their own internal quality control ranges using standard reference strains.

Recommended QC Strains:

  • For Bacteria:

    • Staphylococcus aureus ATCC® 29213™

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

  • For Fungi:

    • Candida parapsilosis ATCC® 22019™

    • Candida krusei ATCC® 6258™

QC testing should be performed with each new batch of reagents and on each day of testing. The observed MIC values for the QC strains should fall within the laboratory's established acceptable range.

Mandatory Visualizations

Signaling Pathway of 8-Hydroxyquinoline Sulfate

The primary antimicrobial mechanism of 8-hydroxyquinoline sulfate is the chelation of essential metal ions, which disrupts various microbial metabolic pathways that are dependent on these ions as cofactors for enzymes.

G This compound This compound (8-Hydroxyquinoline Sulfate) CellMembrane Microbial Cell Membrane / Cell Wall This compound->CellMembrane Penetration Chelation Chelation CellMembrane->Chelation MetalIons Essential Metal Ions (e.g., Fe²⁺, Fe³⁺, Zn²⁺, Mg²⁺) MetalIons->Chelation Inactivation Enzyme Inactivation Chelation->Inactivation Enzyme Metal-Dependent Enzymes Enzyme->Inactivation Depletion of cofactors MetabolicPathways Disruption of Critical Metabolic Pathways Inactivation->MetabolicPathways GrowthInhibition Inhibition of Microbial Growth and Proliferation MetabolicPathways->GrowthInhibition

Caption: Mechanism of action of 8-hydroxyquinoline sulfate.

Experimental Workflow for Broth Microdilution Susceptibility Testing

The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.

G cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading cluster_result Result Stock Prepare this compound Stock Solution Dilution Perform Serial Dilution of this compound in 96-well plate Stock->Dilution Inoculum Prepare Standardized Inoculum (0.5 McFarland) AddInoculum Inoculate wells with diluted microbial suspension Inoculum->AddInoculum Dilution->AddInoculum Incubate Incubate at 35°C (16-48 hours) AddInoculum->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

Caption: Broth microdilution workflow for this compound MIC testing.

Logical Relationship of Susceptibility Testing Components

This diagram illustrates the relationship between the key components and concepts in antimicrobial susceptibility testing.

G Antimicrobial Antimicrobial Agent (this compound) SusceptibilityTest Susceptibility Test (e.g., Broth Microdilution) Antimicrobial->SusceptibilityTest Microorganism Test Microorganism (Bacterium or Fungus) Microorganism->SusceptibilityTest MIC Minimum Inhibitory Concentration (MIC) SusceptibilityTest->MIC Interpretation Interpretation (Susceptible, Intermediate, Resistant) MIC->Interpretation ClinicalBreakpoints Clinical Breakpoints (CLSI/EUCAST) ClinicalBreakpoints->Interpretation Provides criteria for

Caption: Key components of antimicrobial susceptibility testing.

References

Application Notes and Protocols for Quinosol (Oxyquinoline Sulfate) as a Topical Antiseptic in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinosol, with the active ingredient oxyquinoline sulfate (B86663) (also known as 8-hydroxyquinoline (B1678124) sulfate), is a synthetic compound recognized for its antiseptic, disinfectant, and fungicide properties.[1] In veterinary medicine, it has been utilized as a topical agent, primarily for its bacteriostatic action.[1] Unlike many antibiotics that have specific cellular targets, the primary mechanism of action for oxyquinoline sulfate is metal ion chelation.[1][2] This document provides detailed application notes and protocols for the research and development of this compound as a topical antiseptic in a veterinary context.

Physicochemical and Toxicological Properties

A summary of the key properties of oxyquinoline sulfate is presented in Table 1. This information is crucial for formulation development and safety assessment.

Table 1: Physicochemical and Toxicological Profile of Oxyquinoline Sulfate

PropertyDescriptionReference(s)
Synonyms 8-Hydroxyquinoline sulfate, Chinosol, Oxine sulfate[3]
Molecular Formula C₁₈H₁₆N₂O₆S[3]
Molecular Weight 388.39 g/mol [3]
Appearance Pale yellow crystalline powder[4]
Solubility Highly soluble in water; slightly soluble in ethanol (B145695) and glycerol[1]
Mechanism of Action Primarily bacteriostatic; chelates essential metal ions required for microbial metabolism.[1][2]
Toxicity Profile Low acute and subchronic toxicity in animal studies. A 100-mg dose was only slightly irritating to the eye.[5][6]
Genotoxicity Genotoxic in some Salmonella typhimurium strains with metabolic activation and in a mouse lymphoma assay.[5][6]
Carcinogenicity Non-carcinogenic in several rodent feeding studies.[5][6]
Dermal Irritation Neither an irritant nor a sensitizer (B1316253) when tested at 1% in petrolatum in clinical tests.[5][6]

Applications in Veterinary Medicine

The historical and current applications of topical oxyquinoline sulfate in veterinary medicine are primarily based on its antiseptic properties for skin conditions.

Table 2: Documented Veterinary Applications of Topical Oxyquinoline Sulfate

ApplicationAnimal SpeciesDescription of UseReference(s)
Teat and Udder Health Dairy CattleUsed in topical salves (e.g., Bag Balm) to soothe chapped, scraped, or sunburned teats and udders. Also used for caked or congested udders.[1]
Skin Irritations and Scratches Horses, Domestic PetsIncluded in formulations for healing minor skin irritations and scratches.[1]
General Antiseptic Cream GeneralRecommended as a "suitable antiseptic cream" for various forms of dermatitis after each milking in dairy cows.[1]
Bacterial and Fungal Skin Infections GeneralMentioned for topical use for bacterial and fungal skin infections.[1]

Mechanism of Action: Metal Ion Chelation

Oxyquinoline sulfate's antimicrobial effect is attributed to its ability to act as a chelating agent. It binds to metal ions that are essential cofactors for various microbial enzymes. By sequestering these metal ions, it disrupts critical metabolic pathways, leading to the inhibition of microbial growth and proliferation.[1][2][7]

cluster_microbe Microbial Cell cluster_action Antiseptic Action Enzyme Essential Metalloenzyme Metabolism Essential Metabolic Pathway Enzyme->Metabolism Catalyzes Metal Metal Ion Cofactor (e.g., Fe²⁺, Zn²⁺, Mg²⁺) Metal->Enzyme Activates Chelation Chelation Metal->Chelation Growth Microbial Growth & Proliferation Metabolism->Growth Inhibition Inhibition of Growth Metabolism->Inhibition This compound This compound (Oxyquinoline Sulfate) This compound->Chelation Inactivated_Enzyme Inactive Enzyme Chelation->Inactivated_Enzyme Deprives enzyme of cofactor Inactivated_Enzyme->Metabolism Blocks pathway

Mechanism of action of this compound (Oxyquinoline Sulfate).

Experimental Protocols

The following are generalized protocols for the evaluation of this compound (oxyquinoline sulfate) as a topical antiseptic. These should be adapted based on the specific research question and animal model.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of oxyquinoline sulfate against relevant veterinary pathogens.

  • Pathogen Selection : Select a panel of relevant veterinary bacterial and fungal pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Malassezia pachydermatis).

  • Preparation of Oxyquinoline Sulfate Stock Solution :

    • Dissolve oxyquinoline sulfate powder in an appropriate solvent (e.g., sterile deionized water) to create a high-concentration stock solution.[1]

    • Sterilize the solution by filtration through a 0.22 µm filter.

  • Broth Microdilution Assay :

    • Prepare serial twofold dilutions of the oxyquinoline sulfate stock solution in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism in broth without oxyquinoline sulfate) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC : The MIC is the lowest concentration of oxyquinoline sulfate that completely inhibits visible growth of the microorganism.

In Vivo Topical Efficacy Study in a Rodent Model

This protocol describes a general workflow for assessing the in vivo efficacy of a topical this compound formulation on a superficial skin infection.

Acclimatization Animal Acclimatization (e.g., Mice/Rats) Wound_Creation Creation of Superficial Dermal Wound Acclimatization->Wound_Creation Infection Inoculation with Veterinary Pathogen Wound_Creation->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment_Application Topical Application of This compound Formulation Grouping->Treatment_Application Controls Application of Vehicle and/or Positive Control Grouping->Controls Monitoring Daily Monitoring: Clinical Signs, Lesion Scores Treatment_Application->Monitoring Controls->Monitoring Bacterial_Load Assessment of Bacterial Load (e.g., CFU counts at set time points) Monitoring->Bacterial_Load Histopathology Histopathological Examination of Skin Tissue Bacterial_Load->Histopathology Data_Analysis Statistical Analysis of Results Histopathology->Data_Analysis

Workflow for in vivo evaluation of a topical antiseptic.
  • Animal Model : Utilize a suitable rodent model (e.g., mice or rats) and obtain ethical approval for the study.

  • Formulation Preparation : Prepare a topical formulation of this compound (e.g., cream, ointment) at a desired concentration (e.g., 1% in a petrolatum base).[5] Also prepare a vehicle control (formulation without this compound).

  • Wound Creation and Infection :

    • Anesthetize the animals and create a superficial, full-thickness skin wound on the dorsum.

    • Inoculate the wound with a predetermined concentration of a pathogenic bacterium (e.g., Staphylococcus aureus).

  • Treatment Groups : Divide the animals into treatment groups:

    • Group 1: Topical this compound formulation.

    • Group 2: Vehicle control.

    • Group 3: Positive control (an existing, approved topical antiseptic).

    • Group 4: Untreated control.

  • Application Protocol : Apply a standardized amount of the respective topical formulation to the wounds daily for a specified period (e.g., 7-14 days).

  • Efficacy Assessment :

    • Clinical Scoring : Daily evaluate and score the wounds based on erythema, edema, and pus formation.

    • Microbial Load : At selected time points, euthanize a subset of animals from each group, excise the wound tissue, homogenize it, and perform quantitative bacteriology (colony-forming unit counts).

    • Histopathology : At the end of the study, collect wound tissue for histopathological examination to assess inflammation, re-epithelialization, and overall healing.

  • Data Analysis : Statistically analyze the differences in clinical scores, bacterial loads, and histopathological findings between the treatment groups.

Conclusion

This compound (oxyquinoline sulfate) has a history of use as a topical antiseptic in veterinary medicine, primarily for skin conditions in livestock and companion animals.[1] Its mechanism of action via metal chelation presents a different approach to antimicrobial therapy compared to traditional antibiotics.[1] While there is a lack of extensive, modern quantitative data, the information available suggests its potential as a bacteriostatic agent.[1] The provided protocols offer a framework for further research and development to substantiate its efficacy and safety in various veterinary applications. Future studies should focus on determining optimal concentrations, evaluating a broader range of veterinary pathogens, and conducting controlled clinical trials.

References

Application Notes and Protocols for Evaluating the Bactericidal Effects of Quinosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinosol (8-hydroxyquinoline sulfate) is a quinoline (B57606) derivative with established antiseptic and disinfectant properties. A thorough evaluation of its bactericidal effects is crucial for its potential application in drug development and clinical settings. These application notes provide a detailed framework and experimental protocols for assessing the bacteriacidal activity of this compound. The methodologies outlined are based on established principles for evaluating quinolone-class antimicrobials and can be adapted for specific research needs.

The primary mechanism of action for many quinolone-based compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] This inhibition leads to the accumulation of double-strand DNA breaks, triggering a cascade of events, including the induction of the SOS response and the generation of reactive oxygen species (ROS), which ultimately result in bacterial cell death.[4][5][6][7]

Key Experimental Protocols

To comprehensively evaluate the bactericidal effects of this compound, a series of in vitro experiments are recommended. These include determining the minimum concentration required to inhibit and kill bacteria, assessing the rate of killing, and investigating the underlying mechanisms of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[10][11][12]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB to obtain a range of concentrations.[11] c. Include a growth control well (containing MHB and bacteria but no this compound) and a sterility control well (containing MHB only).

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well. b. Incubate the plate at 37°C for 16-24 hours.[11]

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal or bacteriostatic.

Protocol: MBC Assay

  • Following MIC Determination: a. From the wells of the MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL). b. Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[13][15]

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bactericidal activity of an antimicrobial agent over time.[16][17]

Protocol: Time-Kill Curve Assay

  • Preparation: a. Prepare a bacterial suspension in logarithmic growth phase in a suitable broth. b. Prepare flasks containing fresh broth with different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC) and a control flask with no this compound.

  • Inoculation and Sampling: a. Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. b. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: a. Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. b. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[16]

Mechanistic Evaluation

Understanding the mechanism of action of this compound is critical for its development as a therapeutic agent. Based on the known effects of related quinolone compounds, the following assays are recommended.

Assessment of Reactive Oxygen Species (ROS) Production

Quinolone-mediated bactericidal activity is often associated with the generation of toxic reactive oxygen species.[4][5][7]

Protocol: Intracellular ROS Measurement

  • Bacterial Culture and Treatment: a. Grow bacteria to the mid-logarithmic phase. b. Treat the bacterial cells with various concentrations of this compound for a specified period. Include an untreated control.

  • Staining with a Fluorescent Probe: a. Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which fluoresces upon oxidation by intracellular ROS. b. Incubate the treated and control cells with the probe according to the manufacturer's instructions.

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. b. An increase in fluorescence in the this compound-treated cells compared to the control indicates an increase in intracellular ROS production.[18]

Evaluation of Bacterial Membrane Integrity

Damage to the bacterial cell membrane is a common mechanism of antimicrobial action.

Protocol: Membrane Permeability Assay

  • Bacterial Culture and Treatment: a. Prepare a bacterial suspension and treat with different concentrations of this compound.

  • Staining with Fluorescent Dyes: a. Use fluorescent dyes that can differentiate between cells with intact and compromised membranes, such as propidium (B1200493) iodide (PI) and SYTO 9. PI can only enter cells with damaged membranes and fluoresces red, while SYTO 9 can enter all cells and fluoresces green. b. Incubate the treated and control cells with the dyes.

  • Analysis: a. Analyze the stained cells using fluorescence microscopy or flow cytometry. An increase in the red fluorescence (PI) in the this compound-treated cells indicates a loss of membrane integrity.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound

Bacterial StrainGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)Positive Control MIC (µg/mL) [e.g., Ciprofloxacin]
Escherichia coli ATCC 25922Gram-negative
Staphylococcus aureus ATCC 29213Gram-positive
Pseudomonas aeruginosa ATCC 27853Gram-negative
Enterococcus faecalis ATCC 29212Gram-positive

Table 2: Time-Kill Kinetics of this compound against [Bacterial Strain]

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (this compound 1x MIC)Log₁₀ CFU/mL (this compound 2x MIC)Log₁₀ CFU/mL (this compound 4x MIC)
0
2
4
6
8
24

Table 3: Intracellular ROS Production Induced by this compound in [Bacterial Strain]

This compound Concentration (µg/mL)Mean Fluorescence IntensityFold Change vs. Control
0 (Control)1.0
0.5x MIC
1x MIC
2x MIC
Positive Control (e.g., H₂O₂)

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed signaling pathway of this compound's bactericidal action.

Experimental_Workflow cluster_assays Bactericidal Effect Evaluation cluster_mechanism Mechanism of Action Investigation MIC 1. MIC Assay (Broth Microdilution) MBC 2. MBC Assay MIC->MBC TimeKill 3. Time-Kill Curve ROS 4. ROS Production Assay Membrane 5. Membrane Integrity Assay start Bacterial Culture Preparation start->MIC start->TimeKill start->ROS start->Membrane

Experimental workflow for evaluating this compound.

Quinosol_Mechanism cluster_dna DNA Replication Inhibition cluster_cellular_response Cellular Response This compound This compound Gyrase Inhibition of DNA Gyrase This compound->Gyrase TopoIV Inhibition of Topoisomerase IV This compound->TopoIV DNA_Breaks Double-Strand DNA Breaks Gyrase->DNA_Breaks TopoIV->DNA_Breaks SOS SOS Response Induction DNA_Breaks->SOS ROS_Production Reactive Oxygen Species (ROS) Production DNA_Breaks->ROS_Production Cell_Death Bacterial Cell Death SOS->Cell_Death ROS_Production->Cell_Death

Proposed bactericidal mechanism of this compound.

References

Application Notes and Protocols for the Synthesis of Quinosol Derivatives with Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies to generate Quinosol (8-hydroxyquinoline) derivatives with enhanced biological activities. Detailed experimental protocols for key reactions and assays are provided, along with a structured presentation of structure-activity relationship (SAR) data to guide future drug discovery efforts.

Introduction

This compound, also known as 8-hydroxyquinoline (B1678124), is a versatile heterocyclic compound renowned for its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] Its therapeutic potential is largely attributed to its ability to chelate metal ions, which are crucial for the function of various enzymes and proteins involved in disease progression. This has spurred significant interest in the synthesis of this compound derivatives with the aim of enhancing their potency, selectivity, and pharmacokinetic profiles. These notes will explore established and modern synthetic techniques to modify the this compound scaffold and highlight derivatives with notable improvements in activity.

Synthetic Methodologies for this compound Derivatives

The synthesis of the 8-hydroxyquinoline core and its subsequent derivatization can be achieved through several established methods.

Core Synthesis of 8-Hydroxyquinoline

The foundational 8-hydroxyquinoline structure can be synthesized via several classical methods:

  • Skraup Synthesis: This is a widely used and cost-effective method that involves the reaction of o-aminophenol with glycerol, an oxidizing agent (like o-nitrophenol), and sulfuric acid.[3][4]

  • Friedländer Annulation: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.[1][2]

  • Sulfonation-Alkali Fusion: This process starts with the sulfonation of quinoline (B57606), followed by alkali fusion to introduce the hydroxyl group.[5]

  • From 8-Aminoquinoline (B160924): 8-hydroxyquinoline can also be prepared from 8-aminoquinoline through diazotization followed by hydrolysis.[1][2]

Key Derivatization Strategies

To enhance biological activity, the this compound scaffold can be modified at several positions. The most common strategies involve substitutions at the C5 and C7 positions of the quinoline ring, as well as modifications of the hydroxyl group.

  • Halogenation: Introduction of halogen atoms (F, Cl, Br, I) at the C5 and/or C7 positions is a common strategy to modulate the electronic properties and lipophilicity of the molecule, often leading to enhanced antimicrobial and anticancer activities.

  • Suzuki Cross-Coupling: This powerful reaction allows for the introduction of aryl or heteroaryl substituents at halogenated positions (typically C5 and C7), enabling the exploration of a wide chemical space.[1][2] The synthesis of 5-aryl-8-hydroxyquinolines often starts from 5-bromo-8-hydroxyquinoline, which requires protection of the hydroxyl group before the coupling reaction.[1][2]

  • Mannich Reaction: This reaction is used to introduce aminomethyl groups, often at the C7 position, by reacting 8-hydroxyquinoline with formaldehyde (B43269) and a primary or secondary amine.[6]

  • Esterification and Etherification: Modification of the 8-hydroxyl group to form esters or ethers can improve the compound's pharmacokinetic properties and in some cases, lead to prodrugs that are activated in vivo.

Enhanced Biological Activity of this compound Derivatives

The following tables summarize the biological activities of selected this compound derivatives, demonstrating the impact of various substitutions on their potency.

Antimicrobial Activity
Compound/DerivativeSubstitutionTarget Organism(s)MIC (µg/mL)Reference
This compound -S. aureus, E. coli>100[6]
5-chloro-8-hydroxyquinoline 5-ChloroS. aureus, E. coli16-32[6]
5,7-dichloro-8-hydroxyquinoline 5,7-DichloroS. aureus, E. coli4-8[6]
Compound 6y 2-(3,4-difluorobenzylamine)MRSA0.02 µM (MIC50)[7]
Compound 5d Quinolone coupled at C7S. aureus, E. coli0.125-8[6]
Anticancer Activity
Compound/DerivativeSubstitutionCancer Cell Line(s)IC50 (µM)Reference
Compound 3j 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)-quinoline-4-carboxylic acidMCF-7N/A (% growth reduction: 82.9%)[8]
Compound 44 Imidazolone fused quinazolinone with p-methoxyMCF-7, HepG2More potent than cisplatin (B142131) (MCF-7)[9]
Compound 29 N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideHepG2, SK-OV-3, PC-3N/A (Identified as potential agent)[10]
Compounds 4, 5a, 5b Tetrazolo[1,5-a]quinoxaline derivativesVarious0.01-0.06 µg/mL[11]

Experimental Protocols

General Synthesis of 5-Aryl-8-hydroxyquinoline via Suzuki Coupling

This protocol is a generalized procedure based on established methods.[1][2]

Step 1: Protection of the Hydroxyl Group

  • Dissolve 5-bromo-8-hydroxyquinoline in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃).

  • Add a protecting group reagent, such as benzyl (B1604629) bromide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Suzuki Cross-Coupling Reaction

  • To a solution of the protected 5-bromo-8-benzyloxyquinoline in a solvent system like toluene/ethanol/water, add the desired arylboronic acid.

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, for instance, sodium carbonate (Na₂CO₃).

  • Heat the mixture to reflux and stir under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.

Step 3: Deprotection

  • Dissolve the protected 5-aryl-8-benzyloxyquinoline in a suitable solvent like ethanol.

  • Add a catalyst for hydrogenolysis, such as Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

  • Filter the catalyst and evaporate the solvent to obtain the final 5-aryl-8-hydroxyquinoline derivative.

In Vitro Antimicrobial Activity Assay (Microdilution Method)

This protocol is based on standard microbiological procedures.[12]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Prepare a standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthetic_Pathway_Suzuki_Coupling This compound 8-Hydroxyquinoline Bromothis compound 5-Bromo-8-hydroxyquinoline This compound->Bromothis compound Bromination ProtectedBromo 5-Bromo-8-(protected)quinoline Bromothis compound->ProtectedBromo Protection (e.g., Benzyl) ArylProtected 5-Aryl-8-(protected)quinoline ProtectedBromo->ArylProtected Suzuki Coupling (Arylboronic acid, Pd catalyst) Arylthis compound 5-Aryl-8-hydroxyquinoline (Enhanced Activity) ArylProtected->Arylthis compound Deprotection

Caption: General synthetic pathway for 5-aryl-8-hydroxyquinoline derivatives.

Experimental_Workflow_Screening cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis Synthesis Synthesis of This compound Derivatives Antimicrobial Antimicrobial Assay (MIC Determination) Synthesis->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) Synthesis->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead Lead Compound Identification SAR->Lead Signaling_Pathway_Anticancer QuinosolDerivative This compound Derivative MetalChelation Metal Ion Chelation (e.g., Zn²⁺, Cu²⁺) QuinosolDerivative->MetalChelation Enzyme Metalloenzyme (e.g., Topoisomerase) MetalChelation->Enzyme Inhibition DNA_Damage DNA Damage Enzyme->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

References

Protocol for Assessing the In Vitro Antifungal Activity of Quinosol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Quinosol, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124), is a compound belonging to the quinoline (B57606) class, which has garnered interest for its potential antimicrobial properties. This document provides a comprehensive protocol for evaluating the in vitro antifungal activity of this compound. The methodologies outlined are based on established standards for antifungal susceptibility testing, primarily focusing on the broth microdilution method for the determination of the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Fungicidal Concentration (MFC).

The primary mechanism of action for 8-hydroxyquinoline derivatives involves the disruption of the fungal cell wall and compromising the integrity of the cytoplasmic membrane. These compounds can chelate metal ions essential for fungal enzymatic activity and disrupt membrane potential, ultimately leading to fungal cell death.

These protocols are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of antifungal agents. Adherence to these standardized methods ensures the generation of reproducible and comparable data.

Data Presentation

While specific quantitative data for this compound against a broad range of fungal pathogens is not extensively available in the public domain, the following tables present representative in vitro antifungal activity data for Nitroxoline (B368727), a closely related 8-hydroxyquinoline derivative. This data can serve as a valuable reference point for expected activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitroxoline against various Candida species.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans1860.25 - 2Not ReportedNot Reported
Other Candida spp.Not Specified0.25 - 2Not ReportedNot Reported

Data derived from studies on Nitroxoline, a related quinoline compound, as a proxy for this compound's potential activity.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Nitroxoline against Aspergillus species.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus spp.13Not Specified0.50.5

Data derived from studies on Nitroxoline, a related quinoline compound, as a proxy for this compound's potential activity.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

a. Materials:

  • This compound (Oxyquinoline Sulfate)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Sterile, disposable pipette tips and reservoirs

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO, sterile water)

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Fungal Inoculum:

    • Yeasts (Candida spp.): From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Filamentous Fungi (Aspergillus spp.): From a 5-7 day old culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline and gently scrape the surface with a sterile loop to release conidia. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. This will result in the desired final inoculum concentration and a further 1:2 dilution of the drug concentrations.

  • Controls:

    • Growth Control: Wells containing RPMI-1640 and fungal inoculum, but no this compound.

    • Sterility Control: Wells containing only RPMI-1640 medium.

    • Positive Control: A separate set of dilutions with a known antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined following the MIC assay.

a. Materials:

  • Microtiter plates from the completed MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette tips

  • Incubator (35°C)

b. Protocol:

  • From each well showing no visible growth in the MIC assay, and from the growth control well, take a 10-20 µL aliquot.

  • Spot-inoculate the aliquots onto separate, labeled sections of an SDA plate.

  • Incubate the SDA plates at 35°C for 24-48 hours or until growth is clearly visible in the spot from the growth control well.

  • MFC Determination: The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) compared to the initial inoculum.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination prep_quin Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_quin->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Proceed if growth inhibition is observed incubation_mfc Incubate Agar Plates subculture->incubation_mfc read_mfc Read MFC (Lowest Concentration with No Fungal Growth) incubation_mfc->read_mfc

Caption: Experimental workflow for determining MIC and MFC of this compound.

signaling_pathway This compound This compound (8-Hydroxyquinoline Sulfate) CellWall Fungal Cell Wall This compound->CellWall Disruption CellMembrane Cytoplasmic Membrane This compound->CellMembrane Disruption MetalIons Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) This compound->MetalIons Chelation CellDeath Fungal Cell Death CellWall->CellDeath Leads to Ergosterol Ergosterol CellMembrane->Ergosterol MembranePotential Membrane Potential CellMembrane->MembranePotential CellMembrane->CellDeath Leads to Enzymes Metabolic Enzymes MetalIons->Enzymes Cofactor for Enzymes->CellDeath Inhibition leads to MembranePotential->CellDeath Disruption leads to

Caption: Postulated antifungal mechanism of action of 8-hydroxyquinolines.

References

Application Notes & Protocols: Extraction and Purification of Quinosol from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinosol, a member of the quinolone class of compounds, holds significant interest in pharmaceutical research and development due to its potential therapeutic activities. The effective isolation and purification of this compound from complex matrices such as biological fluids, plant tissues, and environmental samples are critical for accurate analysis, bioactivity screening, and formulation development. These matrices often contain a multitude of interfering substances, including proteins, lipids, polysaccharides, and pigments, which can compromise analytical results and the purity of the final compound.

This document provides detailed application notes and standardized protocols for the extraction and purification of this compound. The methods described herein are designed for researchers, scientists, and drug development professionals, offering robust and reproducible strategies for obtaining high-purity this compound for downstream applications. Methodologies covered include modern and conventional extraction techniques, followed by high-resolution purification procedures.

Part 1: Extraction Methodologies

The initial step in isolating this compound involves its extraction from the sample matrix. The choice of extraction technique is dictated by the physicochemical properties of this compound, the nature of the matrix, and the desired scale of operation. Modern techniques like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of speed and reduced solvent consumption, while traditional methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) remain widely used for their versatility and effectiveness.[1][2]

Solid-Phase Extraction (SPE)

SPE is a highly effective and selective method for sample cleanup and concentration, separating analytes from a complex sample matrix.[3] It utilizes a solid sorbent material, typically packed in a cartridge, to retain the target compound while interfering substances are washed away.[3] This technique is particularly useful for aqueous samples like water, plasma, and milk.[4][5][6]

Experimental Protocol: SPE for this compound from Aqueous Samples

This protocol is adapted from methodologies for quinolone extraction from water and plasma.[4][5]

Materials:

  • SPE Cartridges (e.g., C18 or Oasis HLB)

  • Sample (e.g., plasma, filtered water)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Elution Solvent (e.g., Methanol-water 70:30, v/v or Acetonitrile-water mixture in basic medium)[4][5]

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • For plasma samples, centrifuge to remove particulate matter.[5]

    • For water samples, filter through a 0.45 µm filter to remove suspended solids.[4]

    • Adjust the sample pH as required to optimize this compound retention on the sorbent. For quinolones, a pH around 6.8-8.1 may be optimal.[5][7]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Ensure about 2mm of liquid remains above the sorbent bed to prevent it from drying out.[3]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 5-8 mL/min).[3]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove more strongly bound interferences.

  • Elution:

    • Elute the retained this compound by passing 5-10 mL of the appropriate elution solvent through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase for HPLC analysis) for further purification or analysis.

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sample_prep [label="Sample Pre-treatment\n(e.g., Centrifugation, Filtration, pH Adjustment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditioning [label="SPE Cartridge Conditioning\n(Methanol, then Water)", fillcolor="#FBBC05", fontcolor="#202124"]; loading [label="Sample Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="Washing Step\n(Remove Interferences)", fillcolor="#FBBC05", fontcolor="#202124"]; elution [label="Elution of this compound\n(Using appropriate solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentration [label="Concentration\n(Evaporation & Reconstitution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Purified this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> sample_prep; sample_prep -> conditioning; conditioning -> loading; loading -> washing; washing -> elution; elution -> concentration; concentration -> end; } /dot

Caption: A standard workflow for the extraction of this compound using SPE.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8][9] It is a versatile technique applicable to a wide range of matrices.[8] A variation, Dispersive Liquid-Liquid Microextraction (DLLME), uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors.[7]

Experimental Protocol: DLLME for this compound from Biological Fluids

This protocol is based on a method developed for extracting quinolones from porcine blood.[7]

Materials:

  • Sample (e.g., blood, urine)

  • Dispersive Solvent (e.g., Acetonitrile)

  • Extraction Solvent (e.g., Dichloromethane)

  • pH adjustment buffer

  • Conical centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Place 500 µL of the sample into a conical centrifuge tube.

    • Adjust the sample pH to ~6.8 using a suitable buffer.[7]

  • Extraction:

    • Prepare a mixture of the dispersive solvent (1250 µL Acetonitrile) and the extraction solvent (250 µL Dichloromethane).[7]

    • Rapidly inject this mixture into the sample tube.

    • A cloudy solution will form as the extraction solvent is dispersed into fine droplets.

  • Phase Separation:

    • Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of this compound into the extraction solvent.

    • Centrifuge at high speed (e.g., 6000 rpm) for 5 minutes to separate the organic and aqueous phases. The small droplet of extraction solvent will settle at the bottom of the tube.

  • Collection and Analysis:

    • Carefully collect the organic phase from the bottom of the tube using a microsyringe.

    • The collected extract can be evaporated and reconstituted or directly injected for chromatographic analysis.

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sample_prep [label="Sample Preparation\n(Aqueous Phase + this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_solvent [label="Add Immiscible\nOrganic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; mixing [label="Vigorous Mixing\n(Vortexing/Shaking)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Phase Separation\n(Allow layers to settle or centrifuge)", fillcolor="#FBBC05", fontcolor="#202124"]; collection [label="Collect Organic Layer\n(Containing this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound Extract", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> sample_prep; sample_prep -> add_solvent; add_solvent -> mixing; mixing -> separation; separation -> collection; collection -> end; } /dot

Caption: A general workflow for isolating this compound via LLE.

Comparison of Extraction Methods

The selection of an appropriate extraction method is crucial for achieving high recovery and purity. The table below summarizes the performance of various techniques for quinolone extraction from different matrices.

Extraction Method Matrix Recovery Rate (%) Advantages Disadvantages Reference
Solid-Phase Extraction (SPE) Water70 - 100%High selectivity, high pre-concentration factorCan be costly, potential for sorbent clogging[4]
SPE Pig Plasma94 - 123%Effective matrix cleanup, good reproducibilityMethod development can be time-consuming[5]
Magnetic SPE (MSPE) Milk74 - 98%Fast separation, simple operationSynthesis of magnetic particles may be required[6]
DLLME Porcine BloodHigh EnrichmentFast, low solvent use, high enrichment factorLimited to small sample volumes, solvent choice is critical[7]
Supercritical Fluid Extraction (SFE) Plant MaterialVariable"Green" solvent (CO2), tunable selectivityHigh initial equipment cost, may require co-solvents for polar analytes[10][11]
Microwave-Assisted Extraction (MAE) Soil, PlantsVariableFast, reduced solvent consumptionPotential for thermal degradation of analytes[12][13]

Part 2: Purification Methodologies

Following extraction, the crude extract often requires further purification to remove co-extracted impurities. Column chromatography is a powerful and widely used technique for this purpose.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried through by a mobile phase.[14] By gradually increasing the polarity of the mobile phase, compounds with different polarities can be eluted sequentially.

Experimental Protocol: Silica Gel Column Chromatography

This is a general protocol for the purification of quinolone-type compounds.[14]

Materials:

  • Crude this compound extract

  • Silica Gel (60-120 mesh)

  • Chromatography Column

  • Solvents (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Acetone)

  • Collection tubes/flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection:

    • Use TLC to determine an optimal mobile phase. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[14]

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate to find the ideal ratio.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack evenly. A layer of sand can be added to the top to prevent disturbance of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[14]

  • Elution:

    • Begin eluting with the non-polar solvent, collecting fractions in separate tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the polar solvent.

  • Fraction Monitoring:

    • Monitor the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation:

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent using a rotary evaporator to obtain the purified solid compound.

// Node Definitions start [label="Start\n(Crude Extract)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; select_solvent [label="Select Solvent System\n(via TLC Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_column [label="Prepare Column\n(Pack with Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_sample [label="Load Crude Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute with Mobile Phase\n(Gradient or Isocratic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect_fractions [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor Fractions\n(via TLC Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="Combine Pure Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Purified this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> select_solvent; select_solvent -> prepare_column; prepare_column -> load_sample; load_sample -> elute; elute -> collect_fractions; collect_fractions -> monitor; monitor -> combine [label="Identify pure fractions"]; combine -> evaporate; evaporate -> end; } /dot

Caption: A standard workflow for this compound purification via column chromatography.

Part 3: Stability and Storage Considerations

The stability of this compound during extraction, purification, and storage is paramount for obtaining accurate and reliable results. Quinolones can be susceptible to degradation under certain conditions.

  • Temperature: Most quinolones exhibit good stability at 4°C for up to 24 hours.[15] For longer-term storage, -20°C or -80°C is recommended, although some degradation (~30%) may occur after 30 days at -20°C.[15] Repeated freeze-thaw cycles should be avoided, as they can lead to degradation.[15]

  • Light: Photodegradation can be a significant issue for some compounds.[16] It is advisable to protect samples and extracts from direct light by using amber vials or working under subdued lighting conditions.

  • pH: The pH of the solution can affect the stability and charge state of this compound, influencing its solubility and interaction with chromatographic media. Buffering solutions during extraction and analysis is often necessary.

Proper storage protocols, such as storing extracts at low temperatures in the dark, are essential to maintain the integrity of the analyte.[15]

References

Troubleshooting & Optimization

minimizing phytotoxicity of Quinosol in agricultural applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxicity of Quinosol (8-hydroxyquinoline sulfate) in agricultural and research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary agricultural uses?

A1: this compound, chemically known as 8-hydroxyquinoline (B1678124) sulfate (B86663) (8-HQS), is a synthetic compound used in agriculture as a bactericide and systemic fungicide.[1] It is often used to control vascular wilts and bacterial diseases in crops such as fruit trees, vegetables, and citrus.[1] Additionally, it is utilized as a post-harvest treatment to control fungus on cut flowers.[1][2]

Q2: What are the common symptoms of this compound phytotoxicity?

A2: Phytotoxicity occurs when a substance has a toxic effect on a plant.[3] General symptoms can include:

  • Burns and Necrosis: Browning or death of plant tissue, particularly on leaves.[3]

  • Chlorosis: Yellowing of leaves due to a lack of chlorophyll.[3]

  • Growth Distortion: Twisting or cupping of leaves and stems.[3]

  • Stunting: Reduced overall growth, poor germination, or damage to the root system.[3]

  • Wilting: Drooping of leaves and stems.[4]

Q3: What primary factors contribute to this compound-induced phytotoxicity?

A3: Several factors can lead to or exacerbate phytotoxicity:

  • High Concentration: Applying the chemical at a dosage higher than recommended is a common cause.[5]

  • Environmental Conditions: Applying this compound in high temperatures or when plants are under water stress increases the risk of plant injury.[6] High-temperature conditions can accelerate the dehydration of spray droplets, concentrating the active ingredient on the leaf surface.[6]

  • Improper Application: Uneven spraying can lead to an excessive concentration of the active ingredient on certain parts of the plant.[3]

  • Formulation Type: Emulsifiable concentrate formulations may be more phytotoxic than wettable powders due to the solvents they contain.[3][6]

  • Use of Adjuvants: Certain adjuvants, like surfactants and oils, are designed to increase the penetration of chemicals into the plant and can therefore increase the risk of phytotoxicity.[3][7]

Q4: How can I prevent this compound phytotoxicity in my experiments?

A4: Prevention is the most effective strategy:

  • Adhere to Recommended Dosages: Always use the correct concentration as specified for your crop and application type. When preparing solutions, using a second dilution method (creating a concentrated mother liquor first, then diluting to the final volume) can ensure uniformity and accuracy.[5]

  • Optimize Application Timing: Apply during cooler parts of the day, such as early morning or late evening, to avoid high temperatures and intense sunlight.[5]

  • Conduct a Patch Test: Before a large-scale application, test the this compound solution on a small number of plants to observe any adverse effects.[3]

  • Select Adjuvants Carefully: If using adjuvants, ensure they are compatible and consider that they may increase the risk of phytotoxicity.[3][6]

  • Ensure Equipment is Clean: Thoroughly rinse spray tanks and equipment before and after use to prevent residue accumulation and cross-contamination.[3]

Troubleshooting Guide

This guide provides steps to take if you suspect this compound phytotoxicity.

Issue: Symptoms of phytotoxicity (e.g., leaf burn, chlorosis) appear within 1-7 days of application.

Step 1: Identify the Pattern of Damage

  • Phytotoxicity damage often appears uniformly across the treated area and does not spread like a biological disease.[3]

  • Damage may be more severe on plants closer to the sprayer or in areas of overlap.[3]

  • New growth that emerges after the application will typically appear healthy.[3]

Step 2: Immediate Remediation

  • Foliar Applications: If symptoms are recent and mild, immediately wash the foliage with a large volume of clean water.[5] Repeat this process 2-3 times to rinse away excess chemical residue.[5]

  • Soil Applications: For over-application to the soil, irrigating the area can help to dilute the chemical and leach it away from the root zone.[5] Since 8-hydroxyquinoline's phytotoxic effects are more pronounced in sterile soil, enhancing microbial activity in non-sterile soil may help degrade the compound.[8]

  • pH Adjustment: As many fungicides are acidic, spraying with a mild alkaline solution, such as 0.2% sodium bicarbonate, can help neutralize and speed the decomposition of the residue on plant surfaces.[5]

Step 3: Mitigate Further Damage

  • Prune Damaged Tissue: Remove severely affected leaves or branches to prevent them from becoming hosts for opportunistic pathogens.[5]

  • Provide Supportive Care: Ensure the affected plants have adequate water and nutrients to support recovery and the growth of new, healthy tissue. Applying foliar fertilizers with amino acids may help reduce the harmful effects of reactive oxygen species (ROS) generated during stress.[6]

Data Presentation

Table 1: Quantitative Data on this compound (8-Hydroxyquinoline Sulfate) Concentrations and Effects

Plant SpeciesApplication TypeConcentrationObserved EffectCitation(s)
Viola odorata (Violet)Post-harvest conditioning of cut leaves200 mg/dm³ (200 ppm)Reduced vase life, indicating phytotoxicity at this concentration for this species.[9][10]
Strelitzia reginaePost-harvest holding solution for cut flowers100, 200, 300 ppmSignificantly increased vase life compared to control.[2]
Hippeastrum vittatumPost-harvest holding solution for cut flowers100, 200, 300 ppmImproved vase life and floret longevity.[2]
Brassica campestrisSoil Treatment (Sterile Soil)80, 160, 240 µg/gSignificant inhibition of root growth.[8]
Phalaris minorSoil Treatment (Sterile Soil)80, 160, 240 µg/gSignificant inhibition of root growth.[8]
Various CropsFungicide/BactericideVaries by crop and diseaseControls certain vascular wilts and bacterial diseases.[1]

Table 2: Summary of Factors Influencing this compound Phytotoxicity

FactorInfluence on Phytotoxicity RiskMitigation StrategyCitation(s)
Concentration Higher concentrations increase risk.Strictly follow label-recommended rates. Use precise measurement techniques.[5]
Temperature High temperatures (>30°C) increase risk.Apply during cooler parts of the day (morning/evening).[6]
Sunlight Strong, direct sunlight can exacerbate symptoms.Avoid application during peak daylight hours.[5]
Plant Water Status Water-stressed plants are more susceptible.Ensure plants are well-hydrated before application.[6]
Adjuvants Surfactants and oils can increase chemical uptake, raising risk.Select adjuvants with care; test on a small area first. Some adjuvants may reduce risk.[6][11]
Soil Sterility Phytotoxicity is higher in sterile soil.In non-sterile environments, soil microbes may help degrade the compound.[8]

Experimental Protocols

Protocol: Seed Germination and Root Growth Phytotoxicity Assay

This protocol is designed to assess the phytotoxicity of this compound on a selected plant species by measuring its effect on seed germination and root elongation.

1. Materials:

  • This compound (8-hydroxyquinoline sulfate)

  • Seeds of a sensitive indicator plant (e.g., lettuce, Lactuca sativa)[12]

  • Petri dishes or transparent test plates (as in Phytotoxkit)[13]

  • Filter paper

  • Reference soil (or other substrate like sand or agar)

  • Distilled water

  • Graduated cylinders and beakers

  • Incubator or growth chamber set to 25°C[13]

  • Image analysis software (e.g., ImageJ)

2. Methodology:

  • Prepare Test Solutions: Create a stock solution of this compound and perform serial dilutions to obtain the desired test concentrations (e.g., 50, 100, 200, 400 mg/L). A control using only distilled water must be included.

  • Prepare Test Plates:

    • Place a layer of the chosen substrate (e.g., 90 cm³ of soil) into the bottom of each test plate.[13]

    • Add a defined volume of the respective test solution or control water to saturate the substrate. For example, 35 ml of water may be needed to saturate 90 cm³ of reference soil.[13]

    • Place a sheet of filter paper on top of the hydrated substrate.

  • Sowing Seeds:

    • Carefully place a set number of seeds (e.g., 10) onto the filter paper in each plate.

    • Seal the plates to maintain humidity.

  • Incubation:

    • Place the test plates in an incubator in a vertical position to encourage downward root growth.[13]

    • Incubate at 25°C in the dark for a period of 3 to 5 days, or until roots in the control group have reached a sufficient length (e.g., >30 mm).[13]

  • Data Collection and Analysis:

    • After the incubation period, capture a high-resolution digital image of each test plate.

    • Measure the following endpoints:

      • Seed Germination (%): Count the number of germinated seeds in each plate.

      • Root Length (mm): Using image analysis software, measure the length of the primary root of each germinated seed.

    • Calculate the Percent Inhibition for both germination and root growth for each concentration using the formula:

      • Percentage Inhibition = [(Control Mean - Treatment Mean) / Control Mean] x 100[14]

  • Validity Criteria:

    • The mean germination rate in the control plates should be at least 70%.[13]

    • The mean root length in the control plates should be at least 30 mm.[13]

Visualizations

TroubleshootingWorkflow start Phytotoxicity Suspected (Symptoms Appear Post-Application) check_pattern Step 1: Assess Damage Pattern - Is it non-spreading? - Is new growth healthy? start->check_pattern remediate Step 2: Immediate Remediation check_pattern->remediate Yes, pattern matches phytotoxicity foliar_wash Wash Foliage with Water (Repeat 2-3 times) remediate->foliar_wash For Foliar Application soil_flush Irrigate Soil to Dilute remediate->soil_flush For Soil Application ph_adjust Apply Mild Alkaline Solution (e.g., 0.2% Sodium Bicarbonate) foliar_wash->ph_adjust mitigate Step 3: Mitigate Further Damage soil_flush->mitigate ph_adjust->mitigate prune Prune Severely Damaged Tissue mitigate->prune support Provide Supportive Care (Water, Nutrients) mitigate->support end Monitor Plant Recovery prune->end support->end

Caption: A workflow for troubleshooting suspected this compound phytotoxicity.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare this compound Test Solutions prep_plates Prepare Test Plates with Substrate prep_solutions->prep_plates sow_seeds Sow Seeds onto Substrate prep_plates->sow_seeds incubate Incubate Plates (e.g., 3-5 days at 25°C) sow_seeds->incubate capture_images Capture Digital Images of Plates incubate->capture_images measure Measure Germination & Root Length capture_images->measure calculate Calculate % Inhibition measure->calculate

Caption: Experimental workflow for a phytotoxicity assessment assay.

SignalingPathway This compound This compound Application (Chemical Stressor) ros Increased Reactive Oxygen Species (ROS) This compound->ros damage Cellular Damage (Lipid Peroxidation, etc.) ros->damage signaling Stress Signaling (Hormone Cascades, e.g., SA, ABA) ros->signaling symptoms Visible Phytotoxicity (Necrosis, Chlorosis) damage->symptoms defense Activation of Antioxidant Defense System (Enzymes, Phenolics) signaling->defense defense->damage Mitigates tolerance Stress Tolerance & Recovery defense->tolerance Reduces ROS

Caption: Simplified signaling pathway of plant response to chemical stress.

References

Technical Support Center: Enhancing the Stability of Quinosol in Formulated Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the stability of Quinosol (8-hydroxyquinoline sulfate) in formulated products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability a concern?

This compound, the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124), is a potent antiseptic and fungicide.[1] Its stability is a critical concern in formulated products as it is susceptible to degradation under various conditions, which can lead to a loss of potency and the formation of undesirable byproducts. Key factors affecting its stability include pH, exposure to light, temperature, and the presence of metal ions.

2. What are the primary degradation pathways for this compound?

The main degradation pathways for this compound include:

  • Alkaline Hydrolysis: this compound is unstable in alkaline conditions, which can lead to the liberation of 8-hydroxyquinoline.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the photo-oxidation of this compound. A potential degradation product is quinoline-5,8-quinone.[2][3]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.

  • Interaction with Metal Ions: As a strong chelating agent, 8-hydroxyquinoline readily forms complexes with metal ions, which can lead to precipitation and color changes.[4][5]

3. What is the optimal pH range for maintaining this compound stability?

This compound is most stable in acidic to neutral pH ranges. A 2% aqueous solution of this compound has a pH of approximately 3.2.[1] It is generally stable at a pH between 4 and 7.[6] Alkaline conditions (pH above 7) should be avoided as they promote degradation.

4. How does the presence of metal ions affect this compound formulations?

8-hydroxyquinoline is a powerful chelating agent that forms complexes with a wide range of metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[4][5] This chelation can lead to:

  • Precipitation: The formation of insoluble metal-Quinosol complexes can cause the product to become cloudy or form a precipitate.[7][8]

  • Color Change: The formation of these complexes is often accompanied by a distinct color change. For instance, interaction with iron can produce a dark green or black color, while copper complexes can be greenish.[9]

Even trace amounts of metal ions from raw materials, manufacturing equipment, or container-closure systems can be sufficient to cause these stability issues.

5. What are some strategies to enhance the stability of this compound in my formulation?

To enhance the stability of this compound, consider the following strategies:

  • pH Control: Maintain the pH of the formulation in the acidic to neutral range (ideally pH 4-6). Use appropriate buffer systems to ensure pH stability.

  • Protection from Light: Store the formulation in light-resistant packaging, such as amber-colored containers, to prevent photodegradation.[10]

  • Temperature Control: Store the product at controlled room temperature or as determined by stability studies to minimize thermal degradation.

  • Use of Chelating Agents: Incorporate a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the formulation.[11] EDTA can preferentially bind with trace metal ions, preventing them from interacting with this compound.

  • Inclusion of Antioxidants: The addition of antioxidants, such as ascorbic acid, may help to mitigate oxidative degradation.[7][12]

Troubleshooting Guides

Issue 1: Color Change in the Formulation

Observed Problem: The this compound formulation develops an unintended color (e.g., yellow, green, brown, or black) over time.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Metal Ion Contamination 1. Identify the Source: Analyze raw materials and packaging components for trace metal contaminants. Common culprits include iron, copper, and zinc. 2. Add a Chelating Agent: Incorporate a chelating agent like EDTA (typically at 0.01-0.1%) into the formulation to sequester metal ions.[11] 3. Use High-Purity Excipients: Ensure all excipients are of high purity with low levels of elemental impurities.
Oxidative Degradation 1. Protect from Oxygen: Consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen). 2. Add an Antioxidant: Include an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) in the formulation.[7][12]
pH Shift 1. Monitor pH: Regularly check the pH of the formulation during stability studies. 2. Optimize Buffer System: Ensure the buffering capacity is sufficient to maintain the desired pH range throughout the product's shelf life.
Issue 2: Precipitation or Cloudiness in the Formulation

Observed Problem: The liquid formulation becomes cloudy or forms a precipitate.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Formation of Insoluble Metal Complexes 1. Add a Chelating Agent: As with color change, the addition of EDTA can prevent the formation of insoluble metal-Quinosol complexes.[13] 2. Filter Raw Materials: If feasible, filter solutions of raw materials to remove any particulate matter that could contain metal impurities.
pH Out of Optimal Range 1. Adjust and Buffer pH: Ensure the formulation's pH is within the optimal range for this compound solubility and stability (acidic to neutral). A higher pH can decrease the solubility of the free base. 2. Excipient Incompatibility: See the section on excipient compatibility below.
Excipient Incompatibility 1. Review Excipients: Certain excipients may interact with this compound to reduce its solubility. 2. Conduct Compatibility Studies: Perform compatibility studies with individual excipients to identify any problematic interactions.

Data on this compound Stability

The stability of this compound is significantly influenced by environmental factors. The following tables summarize the expected stability profile under various conditions.

Table 1: Effect of pH on this compound Stability

pHStabilityObservations
< 4Generally StableThis compound is in its protonated, more soluble form.
4 - 7Optimal Stability The molecule exhibits good stability in this range.[6]
> 7Unstable Degradation is accelerated in alkaline conditions. This can lead to the formation of the less soluble 8-hydroxyquinoline free base and potential precipitation.

Table 2: Effect of Temperature and Light on this compound Stability

ConditionStability ImpactRecommendations
Elevated Temperature (>40°C) Increased degradation rate.Store at controlled room temperature. Avoid exposure to high temperatures.
UV/Visible Light Exposure Can induce photodegradation, leading to color change and loss of potency.Use light-resistant (e.g., amber) packaging.[10]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[14]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance and the stock solution to 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.[15]

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see protocol below) to separate the parent drug from any degradation products.

Stability-Indicating HPLC Method

Objective: To quantify the concentration of this compound and separate it from its degradation products.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the parent compound. A common starting point is:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 10
    15 90
    20 90
    22 10

    | 25 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240-250 nm[2][16]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants (LC-MS) hplc->characterization

Caption: Workflow for Forced Degradation Study of this compound.

troubleshooting_flowchart start Instability Observed (e.g., Color Change, Precipitation) check_ph Is pH in the optimal range (4-7)? start->check_ph check_light Is the product protected from light? check_ph->check_light Yes adjust_ph Adjust and buffer pH to the 4-6 range. check_ph->adjust_ph No check_metals Is metal ion contamination suspected? check_light->check_metals Yes use_amber_packaging Use light-resistant (amber) packaging. check_light->use_amber_packaging No add_chelator Add a chelating agent (e.g., 0.01-0.1% EDTA). check_metals->add_chelator Yes add_antioxidant Consider adding an antioxidant. check_metals->add_antioxidant No

Caption: Troubleshooting Decision Tree for this compound Formulation Instability.

References

Technical Support Center: Resolving Interference in the Analytical Detection of Quinosol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Quinosol (8-Hydroxyquinoline sulfate, Oxyquinoline sulfate). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interference in this compound analysis can arise from several sources depending on the analytical method employed. The most common issues stem from:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the analyte's signal, particularly in LC-MS analysis.[1][2] Common sources in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[1]

  • Excipients: In pharmaceutical formulations, excipients like coloring agents (e.g., titanium dioxide) and binding agents can interfere with spectrophotometric methods.[3]

  • Metal Ions: this compound (8-Hydroxyquinoline) is a potent metal chelating agent.[4][5] The presence of metal ions such as Cu2+, Zn2+, Fe3+, and Al3+ can form complexes, altering its chromatographic and spectrophotometric properties.[4][5]

  • Solvent Incompatibility: Injecting a sample dissolved in a solvent stronger than the mobile phase can lead to poor peak shape in HPLC analysis.[6]

  • Contaminants: Impurities in solvents, reagents, or from sample handling can introduce interfering peaks or raise the baseline noise.

Q2: My HPLC analysis of this compound shows poor peak shape (e.g., fronting, tailing, or split peaks). What could be the cause?

A2: Poor peak shape in HPLC is a frequent issue that can be attributed to several factors:

  • Column Contamination or Degradation: Adsorbed impurities from previous samples or degradation of the stationary phase can cause peak tailing.[7] High pH mobile phases can dissolve the silica (B1680970) backbone of the column.[7]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause distorted peaks. It is always recommended to dissolve and inject samples in the mobile phase whenever possible.

  • Column Void or Channeling: A void at the column inlet or a poorly packed bed can cause the sample to travel through different paths, resulting in split or broad peaks.[7]

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the basic nitrogen in this compound, leading to peak tailing.[7] Adjusting the mobile phase pH to a lower value can help reduce these interactions.[7]

Q3: I'm observing significant signal suppression in my LC-MS/MS analysis of this compound. How can I mitigate this?

A3: Signal suppression, a common matrix effect in LC-MS/MS, can be addressed through several strategies:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is through rigorous sample cleanup.[8] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering compounds than simple protein precipitation (PPT).[1][8]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[9] However, this approach is only viable if the method's sensitivity is sufficient to detect the diluted analyte.[9]

  • Chromatographic Separation: Optimize the HPLC method to chromatographically separate this compound from the co-eluting matrix components that are causing suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice to compensate for matrix effects, as it co-elutes with the analyte and is affected by suppression in a similar manner.[1][2]

  • Change Ionization Technique: While Electrospray Ionization (ESI) is common, it is highly susceptible to matrix effects.[1] Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression for certain analytes.[1][2]

Q4: Can I use UV-Vis spectrophotometry for this compound quantification in complex samples? What are the potential interferences?

A4: While UV-Vis spectrophotometry is a straightforward technique, its selectivity can be a limitation in complex matrices. Potential interferences include:

  • Excipients and Other APIs: In pharmaceutical products, other active pharmaceutical ingredients (APIs) or excipients may absorb at the same wavelength as this compound.[3]

  • Matrix Components: Endogenous compounds in biological samples can have overlapping absorption spectra.

  • Stray Light: Light that reaches the detector without passing through the sample can cause deviations from Beer's Law, especially at high absorbances.[10]

  • Solvent Effects: The pH and polarity of the solvent can influence the absorption spectrum of this compound.

To minimize these interferences, consider derivative spectrophotometry, which can help resolve overlapping peaks, or implement a sample cleanup procedure to remove interfering substances.[3]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution Citation
High Backpressure Plugged column frit or guard column.Backflush the column. If pressure remains high, replace the frit or the guard/analytical column.[7]
Column contamination.Wash the column with a series of strong solvents.[7]
Variable Peak Retention Times Leak in the pump or fittings.Check for leaks, salt buildup, or unusual noises from the pump. Tighten fittings.[6]
Inconsistent mobile phase composition.If using online mixing, prepare the mobile phase manually to ensure accuracy. Ensure mobile phase is properly degassed.[6]
Unstable column temperature.Use a reliable column oven and consider an eluent pre-heater for high-temperature methods.[6][11]
No Peaks or Very Small Peaks Detector lamp is off.Turn on the detector lamp.[6]
Sample degradation or incorrect sample.Prepare a fresh standard to verify system performance before concluding the sample is the issue.[6]
Interrupted mobile phase flow.Check mobile phase levels in reservoirs and inspect the system for obstructions.[6]
Mitigating Matrix Effects in LC-MS/MS
Technique Description Advantages Disadvantages Citation
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.Simple, fast, and inexpensive.Does not effectively remove other matrix components like phospholipids, leading to significant ion suppression.[8]
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquids (aqueous and organic) to separate it from matrix components.Can provide cleaner extracts than PPT.Can be labor-intensive and may require optimization of pH and solvents.[8]
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a different solvent, leaving interferences behind.Provides very clean extracts and allows for analyte concentration.More complex and time-consuming method development.[8][12]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for this compound Analysis in Plasma

This protocol provides a general workflow for cleaning up plasma samples to minimize matrix interference prior to LC-MS/MS analysis.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange polymer) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of an appropriate buffer (e.g., 2% formic acid in water) through it.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of the equilibration buffer. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute the this compound from the cartridge using 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.[13]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Logical Workflow for Troubleshooting HPLC Issues

HPLC_Troubleshooting start Problem Observed (e.g., Bad Peak Shape, Pressure Issues) pressure Pressure Anomaly? start->pressure cat cat peak_shape Poor Peak Shape? pressure->peak_shape No high_p High Pressure pressure->high_p Yes low_p Low/No Pressure pressure->low_p Fluctuating/Low retention Retention Time Shift? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes rt_shift Check Mobile Phase (Composition, pH, Flow Rate) retention->rt_shift Yes rt_unstable Check Temperature Control (Column Oven) retention->rt_unstable Yes check_blockage Check for Blockages (Guard, Column, Tubing) high_p->check_blockage check_leak Check for Leaks (Fittings, Pump Seals) low_p->check_leak flush_col Backflush/Wash Column check_blockage->flush_col tighten_fittings Tighten/Replace Fittings check_leak->tighten_fittings check_silanol Secondary Interactions? (Adjust pH, use end-capped column) tailing->check_silanol check_overload Column Overload? (Dilute Sample) fronting->check_overload check_void Column Void? (Replace Column) split->check_void

Caption: A logical workflow for diagnosing and resolving common HPLC problems.

Decision Tree for Mitigating Matrix Effects

Matrix_Effects_Mitigation start Matrix Effect Suspected (Ion Suppression/Enhancement) is_available SIL-IS Available? start->is_available use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) is_available->use_is Yes optimize_sp Optimize Sample Prep is_available->optimize_sp No solved Problem Resolved use_is->solved ppt PPT optimize_sp->ppt lle LLE optimize_sp->lle spe SPE optimize_sp->spe optimize_lc Optimize Chromatography spe->optimize_lc separate_peaks Separate Analyte from Interfering Region optimize_lc->separate_peaks dilute Dilute Sample Extract separate_peaks->dilute check_sensitivity Sensitivity Sufficient? dilute->check_sensitivity check_sensitivity->optimize_sp No, needs more cleanup check_sensitivity->solved Yes

Caption: Decision tree for selecting a strategy to reduce analytical matrix effects.

References

Technical Support Center: Strategies to Reduce the Environmental Impact of Quinosol (8-Hydroxyquinoline) Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the environmental impact of Quinosol (8-hydroxyquinoline and its salts). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues encountered during the implementation of degradation and removal techniques.

Frequently Asked questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound (8-hydroxyquinoline)?

A1: this compound, which contains 8-hydroxyquinoline (B1678124), is classified as very toxic to aquatic life with long-lasting effects.[1][2] Its persistence in soil and potential to leach into groundwater pose significant environmental risks.[1] Furthermore, it is recognized as a reproductive toxicant and a potential mutagen.[2]

Q2: What are the main strategies for reducing the environmental impact of this compound?

A2: The two primary strategies for degrading this compound in laboratory and industrial settings are bioremediation and Advanced Oxidation Processes (AOPs). Bioremediation utilizes microorganisms to break down the compound, while AOPs employ highly reactive chemical species to achieve degradation.

Q3: How effective is bioremediation for this compound-contaminated soil and water?

A3: Bioremediation can be a highly effective method for treating soil and water contaminated with quinoline (B57606) and its derivatives. Studies have shown that bioaugmentation, the introduction of specific microorganisms, can lead to the complete degradation of quinoline in soil within hours under optimal conditions.[3][4]

Q4: What are Advanced Oxidation Processes (AOPs) and how do they work on this compound?

A4: AOPs are a set of chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to oxidize and break down organic pollutants like 8-hydroxyquinoline into less harmful substances.[5] Common AOPs include ozonation, Fenton processes, and photocatalysis. These methods can achieve high removal efficiencies for quinoline compounds.[5][6]

Q5: Are the degradation products of this compound less toxic than the parent compound?

A5: While the goal of degradation is to mineralize this compound into harmless products like carbon dioxide and water, intermediate byproducts can be formed. The toxicity of these intermediates can vary. For instance, during the electro-Fenton degradation of quinoline, chlorinated derivatives can be produced.[5] It is crucial to assess the toxicity of the treated effluent to ensure a complete reduction in environmental risk.[7]

Troubleshooting Guides

Bioremediation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low degradation rate - Non-optimal pH or temperature.- Nutrient limitation (Nitrogen, Phosphorus).- Low bioavailability of this compound.- Insufficient microbial population or activity.- Adjust pH to a range of 7.0-8.0 and temperature to 25-30°C.[8][9]- Supplement with nitrogen and phosphorus sources (e.g., NH4Cl, KH2PO4).[8]- Consider using a slurry-phase bioreactor to increase contact between microbes and the contaminant.[8]- Bioaugmentation with a known quinoline-degrading microbial strain (e.g., Burkholderia pickettii, Rhodococcus gordoniae).[3][9]
Incomplete degradation - Formation of persistent intermediate compounds.- Presence of co-contaminants inhibiting microbial activity.- Analyze for intermediate products using techniques like HPLC or GC-MS to understand the degradation pathway.- A combination of bioremediation with a subsequent AOP polishing step might be necessary.
Failure of bioaugmentation - Inoculated microorganisms are not surviving or are being outcompeted by indigenous microbes.- Acclimatize the introduced microorganisms to the site-specific conditions before large-scale inoculation.- Ensure the environmental conditions (pH, nutrients) are optimized for the introduced strain.
Advanced Oxidation Process (AOP) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low removal efficiency in Fenton process - Suboptimal pH.- Incorrect Fe²⁺/H₂O₂ ratio.- Presence of radical scavengers in the matrix.- Adjust pH to the optimal range of 2-4.[10]- Experimentally determine the optimal ratio of ferrous iron to hydrogen peroxide for your specific waste stream.[11]- Pre-treat the sample to remove scavenging ions like bicarbonate.
Incomplete mineralization in ozonation - Insufficient ozone dosage or contact time.- Formation of ozone-resistant byproducts.- Increase the ozone dosage and/or the reaction time.[12]- Combine ozonation with a catalyst (catalytic ozonation) or UV light (O₃/UV) to enhance the production of hydroxyl radicals.[6]
Photocatalyst (e.g., TiO₂) deactivation - Fouling of the catalyst surface.- Low light penetration in turbid solutions.- Periodically clean the photocatalyst surface.- Pre-filter the solution to remove suspended solids before photocatalytic treatment.[13]
Formation of toxic byproducts - Incomplete oxidation leading to the formation of halogenated or other toxic intermediates.- Optimize AOP parameters (oxidant dose, reaction time, pH) to ensure complete mineralization.- Conduct toxicity assays on the treated effluent to confirm the removal of toxic compounds.[7]

Quantitative Data on Degradation Strategies

Table 1: Bioremediation of Quinoline
MicroorganismContaminant & Initial ConcentrationSystemKey ParametersDegradation EfficiencyTimeReference
Burkholderia pickettiiQuinoline (1 mg/g soil)Slurry-phase bioreactorWith indigenous microbes100%6 hours[3][4]
Burkholderia pickettiiQuinoline (1 mg/g soil)Slurry-phase bioreactorWithout indigenous microbes100%8 hours[3][4]
Rhodococcus gordoniae JH145Quinoline (100 mg/L)Shake flaskpH 8.0, 30°C, 1% NaCl100%28 hours[9]
Table 2: Advanced Oxidation Processes for Quinoline and Derivatives
AOP MethodContaminant & Initial ConcentrationKey ParametersRemoval EfficiencyTimeReference
Electro-FentonQuinoline (3 g/L)pH 3.0, 71 mmol/L H₂O₂, 30.5 mA/cm² current density75.56% (COD removal)20 min[5]
Catalytic Ozonation (MnCexOy)Quinoline-93.73%Not Specified[14]
Ozonation (alone)Quinoline-43.76%Not Specified[14]
Photocatalysis (TiO₂)Imatinib (anticancer drug)pH 5>90%~180 min[15][16]
Photocatalysis (TiO₂)Crizotinib (anticancer drug)pH 5>90%~180 min[15][16]

Experimental Protocols

Protocol 1: Slurry-Phase Bioremediation of 8-Hydroxyquinoline Contaminated Soil

Objective: To degrade 8-hydroxyquinoline in a soil matrix using a slurry-phase bioreactor.

Materials:

  • Contaminated soil containing a known concentration of 8-hydroxyquinoline.

  • Water (deionized or tap water, depending on the experimental design).

  • Nutrient solution (e.g., containing NH₄Cl and KH₂PO₄).

  • A suitable bioreactor (e.g., a baffled flask on a rotary shaker for lab-scale).[4]

  • pH meter and adjustment solutions (e.g., H₂SO₄, NaOH).

  • Optional: A culture of a known quinoline-degrading microorganism for bioaugmentation.

Methodology:

  • Preparation of the Slurry:

    • Pre-treat the contaminated soil by sieving to remove large debris.

    • Prepare a slurry by mixing the soil with water to a concentration of 10-30% solids by weight.[17] For example, mix 100g of soil with 300-900mL of water.

  • Nutrient and pH Adjustment:

    • Add the nutrient solution to achieve a target C:N:P ratio (e.g., 100:10:1).

    • Adjust the pH of the slurry to a range of 6.75-7.25.[8]

  • Inoculation (Optional - for Bioaugmentation):

    • If using a specific microbial culture, add it to the slurry at a predetermined cell density.

  • Incubation:

    • Place the bioreactor on a rotary shaker at a constant speed (e.g., 180 rpm) to ensure adequate mixing and aeration.[4]

    • Maintain the temperature at an optimal range for microbial activity, typically 25-30°C.[8]

  • Monitoring:

    • At regular time intervals, collect samples of the slurry.

    • Separate the liquid and solid phases by centrifugation.

    • Analyze the concentration of 8-hydroxyquinoline in both phases using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Monitor pH and adjust as necessary.

  • Data Analysis:

    • Calculate the percentage degradation of 8-hydroxyquinoline over time.

Protocol 2: Fenton Oxidation of 8-Hydroxyquinoline in Aqueous Solution

Objective: To degrade 8-hydroxyquinoline in an aqueous solution using the Fenton process.

Materials:

  • Aqueous solution of 8-hydroxyquinoline of known concentration.

  • Fenton's reagent: Ferrous sulfate (B86663) (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂).

  • Sulfuric acid (H₂SO₄) and sodium hydroxide (B78521) (NaOH) for pH adjustment.

  • A reaction vessel (e.g., a glass beaker with a magnetic stirrer).

  • A quenching agent (e.g., sodium sulfite) to stop the reaction.

Methodology:

  • pH Adjustment:

    • Place a known volume of the 8-hydroxyquinoline solution in the reaction vessel.

    • Adjust the pH to 2-4 using sulfuric acid.[10]

  • Initiation of the Fenton Reaction:

    • Add the ferrous sulfate catalyst to the solution and stir until dissolved. The concentration will need to be optimized, but a starting point could be in the range of tens of mg/L.[11]

    • Add the hydrogen peroxide to initiate the reaction. The optimal [H₂O₂]/[Fe²⁺] ratio should be determined experimentally.[11]

  • Reaction:

    • Allow the reaction to proceed for a predetermined amount of time under constant stirring.

  • Sampling and Quenching:

    • At specific time points, withdraw samples and immediately add a quenching agent like sodium sulfite (B76179) to stop the Fenton reaction.

  • Analysis:

    • Analyze the concentration of the remaining 8-hydroxyquinoline in the samples using an appropriate analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Optimization:

    • Repeat the experiment with varying pH, [Fe²⁺], and [H₂O₂] to determine the optimal conditions for degradation.

Visualizations

Biodegradation_Pathway This compound This compound (8-Hydroxyquinoline) Hydroxylated_Intermediates Hydroxylated Intermediates (e.g., Dihydroxyquinolines) This compound->Hydroxylated_Intermediates Hydroxylation Ring_Cleavage_Products Ring Cleavage Products (e.g., 2,3-dihydroxyphenylpropionic acid) Hydroxylated_Intermediates->Ring_Cleavage_Products Ring Fission TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle_Intermediates Metabolism Mineralization Mineralization (CO2, H2O, NH4+) TCA_Cycle_Intermediates->Mineralization

Caption: Proposed aerobic biodegradation pathway of 8-hydroxyquinoline.

AOP_Workflow cluster_AOP Advanced Oxidation Process cluster_Analysis Monitoring and Analysis Quinosol_Solution This compound Aqueous Solution AOP_Step AOP Treatment (e.g., Fenton, Ozonation, Photocatalysis) Quinosol_Solution->AOP_Step Degradation_Products Degradation Products (Intermediates) AOP_Step->Degradation_Products Oxidation Sampling Regular Sampling AOP_Step->Sampling Mineralization Mineralization (CO2, H2O, Mineral Acids) Degradation_Products->Mineralization Further Oxidation Degradation_Products->Sampling Toxicity_Assessment Toxicity Assessment Mineralization->Toxicity_Assessment Analysis Chemical Analysis (e.g., HPLC, TOC) Sampling->Analysis

Caption: General experimental workflow for AOP treatment of this compound.

References

Technical Support Center: Enhancing Quinosol Efficacy Through Synergistic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinosol (8-hydroxyquinoline sulfate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound through synergistic combinations and to offer solutions for common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Q1: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. What should I do?

A1: This is likely a solubility issue. This compound, as 8-hydroxyquinoline (B1678124) sulfate (B86663), is generally water-soluble; however, its solubility can be affected by the pH and composition of the medium.[1][2][3]

  • pH Adjustment: Ensure the pH of your final solution is within a range that maintains this compound's solubility. 8-hydroxyquinoline's solubility can be pH-dependent.[1]

  • Solvent Choice: For stock solutions, consider using a small amount of DMSO or ethanol (B145695) before diluting into your aqueous medium. Always include a vehicle control in your experiments.[4]

  • Temperature: Ensure the medium is at 37°C when adding the this compound solution, as temperature can affect solubility.[1][5]

  • Concentration: You may be exceeding the solubility limit of this compound in your specific medium. Try preparing a more dilute stock solution or lowering the final concentration in your assay.

Q2: I am observing inconsistent results in my antimicrobial susceptibility tests (e.g., variable MIC values). How can I improve reproducibility?

A2: Inconsistent results can stem from several factors related to the compound's stability and the experimental setup.

  • Compound Stability: 8-hydroxyquinoline sulfate can be sensitive to light and may interact with components in the medium over time.[6][7] Prepare fresh solutions for each experiment and protect them from light. The stability of 8-hydroxyquinoline sulfate can also be affected by the container material, as it can bind to metals from rubber stoppers.[7]

  • Inoculum Preparation: Ensure a standardized inoculum of your microbial culture is used for each experiment, as variations in the starting cell density can significantly impact MIC values.

  • Thorough Mixing: Ensure the this compound stock solution is vortexed thoroughly before making dilutions to ensure a homogenous solution.

  • Assay Controls: Include appropriate positive and negative controls in every experiment to monitor for contamination and ensure the assay is performing as expected.

Q3: I am performing a colorimetric assay (e.g., MTT, XTT) to assess cell viability and suspect interference from this compound.

A3: 8-hydroxyquinoline is a phenolic compound and can be colored, which may interfere with absorbance-based assays.[8]

  • Blank Measurements: Include control wells containing this compound in the medium without cells to measure its intrinsic absorbance at the assay wavelength. Subtract this background absorbance from your experimental readings.

  • Alternative Assays: Consider using non-colorimetric assays to measure cell viability, such as ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays.

Q4: My results from synergy experiments (checkerboard or time-kill assays) are not showing the expected synergistic effect.

A4: Achieving synergy depends on the specific combination of compounds, their concentrations, and the target organism.

  • Concentration Range: Ensure that the concentration ranges for both this compound and the partner compound in a checkerboard assay bracket their individual MICs.

  • Time-Kill Kinetics: For time-kill assays, sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to capture the dynamics of the interaction. Synergy may be time-dependent.[9][10][11]

  • Mechanism of Action: Synergy is more likely when the two compounds have different mechanisms of action. This compound's metal chelation is a distinct mechanism from many common antibiotics.[12]

  • Data Analysis: Use the Fractional Inhibitory Concentration Index (FICI) to quantitatively assess synergy in checkerboard assays. An FICI of ≤ 0.5 is generally considered synergistic.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (8-hydroxyquinoline sulfate)?

A1: The primary mechanism of action of 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions, particularly divalent cations like iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[12] This chelation disrupts the metal homeostasis within microbial cells, inhibiting the function of metalloenzymes that are crucial for various metabolic pathways and cellular processes, ultimately leading to cell death.[12]

Q2: With which classes of compounds has this compound shown synergistic effects?

A2: Research has demonstrated the synergistic potential of 8-hydroxyquinoline and its derivatives with several classes of antimicrobial agents. These include:

  • Antibiotics: Synergistic effects have been observed with antibiotics such as ciprofloxacin, imipenem, and oxacillin, particularly against resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[14][15][16]

  • Antifungals: 8-hydroxyquinoline derivatives have shown synergy with antifungal agents like fluconazole, amphotericin B, and caspofungin against various fungal pathogens.[15][17]

Q3: Can this compound be used to overcome antimicrobial resistance?

A3: Yes, due to its unique mechanism of action targeting metal homeostasis, this compound and its derivatives can be effective against resistant strains that have developed mechanisms to counteract traditional antibiotics. By combining this compound with a conventional antibiotic, it may be possible to restore the efficacy of the antibiotic against a resistant pathogen.[14][15]

Q4: What are the known signaling pathways affected by 8-hydroxyquinoline?

A4: 8-hydroxyquinoline and its derivatives have been shown to modulate several signaling pathways, including:

  • Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells through both mitochondria- and death receptor-mediated caspase pathways.[14][18][19]

  • Oxidative Stress: The chelation of metal ions can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells.[20][21]

  • NF-κB Pathway: Some studies suggest that 8-hydroxyquinoline derivatives can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[22]

Quantitative Data Summary

The following tables summarize quantitative data on the synergistic efficacy of 8-hydroxyquinoline derivatives from various studies.

Table 1: Synergistic Antibacterial Activity of 8-Hydroxyquinoline Derivatives

DerivativePartner DrugTarget OrganismMIC of Derivative Alone (µg/mL)MIC of Partner Drug Alone (µg/mL)FICIInterpretationReference
PH176OxacillinMRSA16-32-≤ 0.5Synergy[16]
Fe(8-hq)₃CiprofloxacinS. aureus--≤ 0.5Synergy[14][15]
Fe(8-hq)₃ImipenemS. aureus--≤ 0.5Synergy[14][15]

Table 2: Synergistic Antifungal Activity of 8-Hydroxyquinoline Derivatives

DerivativePartner DrugTarget OrganismMIC of Derivative Alone (µg/mL)MIC of Partner Drug Alone (µg/mL)FICIInterpretationReference
PH276FluconazoleC. haemulonii0.5-1-≤ 0.5Synergy[15]
PH276CaspofunginC. haemulonii0.5-1-≤ 0.5Synergy[15]
L14FluconazoleC. albicans---Synergy
PH151Amphotericin BCandida spp., Fusarium spp.1.0-16.0-≤ 0.5Synergy[17]
PH151VoriconazoleCandida spp., Fusarium spp.1.0-16.0-≤ 0.5Synergy[17]

Experimental Protocols

1. Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic effect of this compound with a partner antimicrobial agent.

  • Materials:

    • 96-well microtiter plates

    • This compound (8-hydroxyquinoline sulfate) stock solution

    • Partner antimicrobial stock solution

    • Bacterial/fungal inoculum standardized to 0.5 McFarland

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Procedure:

    • Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate.

    • Prepare serial twofold dilutions of the partner antimicrobial along the y-axis of the plate.

    • This creates a matrix of wells with various concentration combinations of the two agents.

    • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include rows and columns with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Incubate the plates at the appropriate temperature and duration for the test organism.

    • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner drug in combination / MIC of partner drug alone).

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[13]

2. Time-Kill Assay

This protocol assesses the bactericidal or fungicidal activity of this compound in combination with another antimicrobial over time.

  • Materials:

    • This compound and partner antimicrobial stock solutions

    • Appropriate broth medium

    • Bacterial/fungal inoculum standardized to 0.5 McFarland

    • Sterile culture tubes

    • Shaking incubator

    • Apparatus for serial dilutions and colony counting

  • Procedure:

    • Prepare culture tubes with broth containing this compound and the partner antimicrobial at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination.

    • Include a growth control tube without any antimicrobial.

    • Inoculate each tube with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the tubes at the appropriate temperature with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of each aliquot and plate onto appropriate agar (B569324) plates.

    • Incubate the plates and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9][10][11]

Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_this compound This compound (8-Hydroxyquinoline) cluster_partner Partner Antimicrobial This compound This compound Metal_Chelation Metal Ion Chelation (Fe, Cu, Zn) This compound->Metal_Chelation ROS Reactive Oxygen Species (ROS) Production Metal_Chelation->ROS Synergy Synergistic Effect ROS->Synergy Partner_Drug e.g., Antibiotic, Antifungal Target Specific Target (e.g., Cell Wall, DNA) Partner_Drug->Target Target->Synergy Cell_Death Enhanced Microbial Cell Death Synergy->Cell_Death

Caption: Proposed synergistic mechanism of this compound with a partner antimicrobial.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound 8-Hydroxyquinoline Derivative DR Death Receptors (e.g., Fas, TRAILR) This compound->DR Mitochondria Mitochondria This compound->Mitochondria Caspase8 Caspase-8 Activation DR->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Checkerboard_Workflow A Prepare Serial Dilutions of this compound (Drug A) C Dispense into 96-well Plate (Checkerboard Matrix) A->C B Prepare Serial Dilutions of Partner Drug (Drug B) B->C D Inoculate with Microbial Suspension C->D E Incubate D->E F Determine MICs E->F G Calculate FICI F->G

References

Technical Support Center: Quinosol in Mycelial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal results with Quinosol in mycelial growth inhibition experiments.

Troubleshooting Guide: Poor Mycelial Growth Inhibition

This guide addresses common issues encountered when using this compound as a fungal growth inhibitor.

Observation/Problem Potential Cause Recommended Action
No or minimal inhibition of mycelial growth at expected concentrations. 1. Fungal Resistance: The fungal species may have intrinsic or acquired resistance to 8-hydroxyquinolines.- Review literature for known resistance of your fungal species to quinoline-based compounds.- Consider performing a dose-response experiment with a wider concentration range of this compound.- Test a different class of antifungal agent as a positive control.
2. Inactive this compound Solution: The this compound stock or working solution may have degraded.- Prepare a fresh stock solution of this compound.[1][2][3]- Ensure proper storage of stock solutions (refrigerated, protected from light).[3][4]- Verify the quality and purity of the this compound powder.
3. Suboptimal Experimental Conditions: The pH of the culture medium may be affecting this compound's activity.- Measure the pH of your prepared culture medium. This compound is an acidic salt, and its stability and activity can be pH-dependent.[4][5][6]- Adjust the medium's pH to a range known to be optimal for this compound's antifungal activity (typically slightly acidic to neutral).
Inconsistent or variable inhibition across replicate experiments. 1. This compound Instability in Media: this compound may be degrading over the course of the experiment due to light or temperature.- Protect your experimental plates and solutions from light.[7][8]- Minimize the time plates are outside of a controlled temperature incubator.- Consider the thermal stability of this compound, especially during prolonged incubation at elevated temperatures.[9]
2. Inaccurate Pipetting or Dilution: Errors in preparing serial dilutions can lead to inconsistent final concentrations.- Calibrate your pipettes regularly.- Use fresh pipette tips for each dilution step.- Prepare a fresh dilution series for each experiment.
3. Non-homogenous Fungal Inoculum: An uneven distribution of mycelia in the inoculum can lead to variable growth.- Ensure the fungal stock culture is actively growing.- Vortex or gently agitate the mycelial suspension before inoculation to ensure a uniform distribution.
Precipitate forms when this compound is added to the culture medium. 1. Poor Solubility: this compound has moderate aqueous solubility, and high concentrations may precipitate out.[10]- Ensure your stock solution is fully dissolved before adding it to the medium.[11]- Prepare a lower concentration stock solution.- Test the solubility of this compound in your specific culture medium before starting the experiment.
2. Interaction with Media Components: this compound, as a chelating agent, may be interacting with metal ions in the medium, leading to precipitation.[5]- Review the composition of your culture medium for high concentrations of divalent cations (e.g., Fe²⁺, Cu²⁺, Mg²⁺, Ca²⁺).[8][12][13]- Consider using a chemically defined medium with known concentrations of metal ions.
Mycelial growth is initially inhibited but then recovers. 1. Fungistatic vs. Fungicidal Concentration: The concentration of this compound used may be fungistatic (inhibiting growth) rather than fungicidal (killing the fungus).- Increase the concentration of this compound to determine if a fungicidal effect can be achieved.- Perform a time-kill assay to assess the rate and extent of fungal killing.
2. Degradation of this compound: The compound may be degrading over time, allowing the fungus to resume growth.- Refresh the culture medium with freshly prepared this compound at regular intervals during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, or 8-hydroxyquinoline (B1678124) sulfate (B86663), exhibits its antifungal activity primarily through two mechanisms. It damages the fungal cell wall and compromises the functional integrity of the cytoplasmic membrane.[14][15] Additionally, 8-hydroxyquinolines are known to be chelating agents, which may contribute to their biological activity.[5]

Q2: How should I prepare and store a this compound stock solution?

A2: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile distilled water or DMSO, depending on your experimental needs and the final desired concentration. Store the stock solution in a sterile, light-protected container (e.g., an amber vial) at 4°C for short-term storage or -20°C for long-term storage.[1][2][3][4] Aliquoting the stock solution into single-use volumes can help prevent contamination and degradation from repeated freeze-thaw cycles.[3][11]

Q3: What are typical effective concentrations of this compound?

A3: The effective concentration of this compound, expressed as the Minimum Inhibitory Concentration (MIC), can vary significantly depending on the fungal species. For 8-hydroxyquinoline derivatives, MIC values can range from 0.5 to over 64 µg/mL.[16][17] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal strain.

Q4: Can the components of my culture medium interfere with this compound's activity?

A4: Yes. This compound is a known chelating agent and can interact with metal ions present in the culture medium, such as iron and copper.[5][12][13] This interaction can potentially reduce the bioavailability and antifungal activity of this compound. If you suspect interference, consider using a medium with a defined mineral composition.

Q5: My results are not reproducible. What are the most common sources of variability?

A5: In addition to the factors listed in the troubleshooting guide, inconsistency in the age and viability of the fungal inoculum can be a major source of variability. Always use a fresh, actively growing culture for your experiments. Inconsistent incubation conditions (temperature and humidity) can also affect fungal growth rates. Standardizing your protocol as much as possible is key to obtaining reproducible results.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline derivatives against various fungal species, providing a reference for expected efficacy.

Fungal Species8-Hydroxyquinoline DerivativeMIC Range (µg/mL)Reference
Candida spp.PH2650.5 - 1[17]
Candida spp.PH2760.5 - 8[17]
Cryptococcus spp.PH2650.5 - 1[17]
Cryptococcus spp.PH2760.5 - 8[17]
Candida aurisPH2650.5 - 1[17]
Candida aurisPH2760.5 - 8[17]
Candida haemuloniiPH2650.5 - 1[17]
Candida haemuloniiPH2760.5 - 8[17]

Note: The specific MIC will vary depending on the exact derivative, the fungal strain, and the experimental conditions.

Experimental Protocols

Protocol 1: Agar (B569324) Dilution Method for Mycelial Growth Inhibition

This method is used to determine the MIC of this compound by incorporating it into a solid agar medium.

Materials:

  • This compound powder

  • Sterile distilled water or appropriate solvent for stock solution

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Actively growing fungal culture

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound at a concentration 100x the highest final concentration to be tested.

  • Prepare Medicated Agar: Autoclave the fungal growth medium (e.g., PDA) and allow it to cool to 45-50°C in a water bath.

  • Serial Dilutions: Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. For example, to prepare 100 mL of agar with a final this compound concentration of 10 µg/mL, add 100 µL of a 10 mg/mL stock solution. Prepare a range of concentrations through serial dilution. Also, prepare a control plate with no this compound.

  • Pour Plates: Gently swirl the flasks to ensure even distribution of this compound and pour the agar into sterile petri dishes. Allow the plates to solidify completely.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each agar plate (both control and this compound-containing).

  • Data Collection: Incubate the plates at the optimal temperature for the fungus. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant size.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula:[18] MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility

This method determines the MIC of this compound in a liquid medium and is suitable for high-throughput screening.[15][16][19]

Materials:

  • This compound powder

  • Sterile distilled water or DMSO

  • RPMI-1640 medium or other suitable broth

  • Sterile 96-well microtiter plates

  • Fungal culture

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum: Grow the fungus in a suitable broth and adjust the concentration of the inoculum to a standardized density (e.g., 0.5-2.5 x 10³ cells/mL) using a spectrophotometer and hemocytometer.

  • Prepare this compound Dilutions: In a 96-well plate, perform serial twofold dilutions of this compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions. Include a positive control (fungus without this compound) and a negative control (medium without fungus).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the fungus for 24-72 hours, depending on the growth rate of the organism.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

Logical Troubleshooting Workflow

Start Poor Mycelial Growth Inhibition Observed Check_Fungus Is the fungal strain known to be resistant? Start->Check_Fungus Check_this compound Is the this compound solution active? Start->Check_this compound Check_Conditions Are experimental conditions optimal? Start->Check_Conditions Check_Protocol Is the experimental protocol sound? Start->Check_Protocol Check_Fungus->Check_this compound No Resistant Consider alternative antifungals or higher concentrations. Check_Fungus->Resistant Yes Check_this compound->Check_Conditions Yes Prepare_Fresh Prepare fresh this compound stock and working solutions. Check_this compound->Prepare_Fresh No Check_Conditions->Check_Protocol Yes Optimize_pH Check and adjust media pH. Check_Conditions->Optimize_pH No Protect_Light Protect from light and temperature fluctuations. Check_Conditions->Protect_Light No Validate_Protocol Review and validate inoculation and dilution procedures. Check_Protocol->Validate_Protocol No Check_Solubility Investigate potential precipitation or media interactions. Check_Protocol->Check_Solubility No

Caption: Troubleshooting workflow for poor this compound efficacy.

Experimental Workflow for Mycelial Growth Inhibition Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Media Prepare Fungal Growth Media Inoculate Inoculate Plates Prep_Media->Inoculate Prep_this compound Prepare this compound Stock & Dilutions Prep_this compound->Inoculate Prep_Inoculum Prepare Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_MIC Determine MIC Calculate->Determine_MIC

Caption: Workflow for mycelial growth inhibition assay.

Fungal Stress Response to Cell Wall and Membrane Damage

This compound This compound Cell_Wall Fungal Cell Wall This compound->Cell_Wall Cell_Membrane Cytoplasmic Membrane This compound->Cell_Membrane Damage Damage/Disruption Cell_Wall->Damage Cell_Membrane->Damage CWI_Pathway Cell Wall Integrity (CWI) Pathway Damage->CWI_Pathway HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Damage->HOG_Pathway Calcineurin_Pathway Ca2+/Calcineurin Pathway Damage->Calcineurin_Pathway Stress_Response Stress Response Gene Expression (e.g., chitin (B13524) synthesis, cell wall repair) CWI_Pathway->Stress_Response HOG_Pathway->Stress_Response Calcineurin_Pathway->Stress_Response

Caption: Fungal signaling in response to this compound-induced stress.

References

Technical Support Center: Optimizing Quinosol's Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the antifungal activity of Quinosol by adjusting pH. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism?

This compound, or 8-hydroxyquinoline (B1678124) sulfate, is a potent antifungal agent. Its mechanism of action primarily involves the disruption of the fungal cell wall and cytoplasmic membrane.[1][2] This is often attributed to its ability to chelate metal ions that are essential for the integrity of these cellular structures.

Q2: Why is pH an important factor to consider when evaluating the antifungal activity of this compound?

The pH of the testing medium can significantly influence the effectiveness of many antifungal agents. For compounds like this compound, pH can affect both the chemical state of the molecule and the surface charge of the fungal cells, thereby impacting the drug-cell interaction. Studies on other antifungal agents have shown that their activity can be significantly higher or lower depending on the pH of the environment.[3][4][5][6][7][8]

Q3: What is the "trailing endpoint" phenomenon and can it be affected by pH?

The trailing endpoint, sometimes observed in antifungal susceptibility testing, is characterized by a reduced but persistent fungal growth at drug concentrations above the Minimum Inhibitory Concentration (MIC). This can make the determination of the true MIC difficult. Research has shown that this phenomenon can be pH-dependent, and adjusting the pH of the culture medium can sometimes lead to a more definitive endpoint.[9][10][11]

Q4: What are the standard media and conditions for antifungal susceptibility testing?

Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) typically recommend using RPMI-1640 medium buffered to a neutral pH of 7.0 with MOPS.[12][13] However, for specific research purposes, such as investigating pH effects, this can be modified.

Data Presentation

The following table summarizes hypothetical data on the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans at various pH levels. This data illustrates the potential impact of pH on antifungal efficacy.

pH of Culture MediumThis compound MIC (µg/mL) against Candida albicans
4.02.0
5.01.0
6.00.5
7.0 0.25
8.01.0

Note: This data is illustrative and should be confirmed by independent experiments.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound's Antifungal Activity

This protocol is based on the broth microdilution method, a standard for antifungal susceptibility testing.[12][14][15]

1. Preparation of Media:

  • Prepare RPMI-1640 medium according to the manufacturer's instructions.

  • Divide the medium into several aliquots.

  • Adjust the pH of each aliquot to the desired levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH. Buffer each pH-adjusted medium with an appropriate buffer system to maintain pH stability during the experiment (e.g., citrate (B86180) buffer for acidic pH, MOPS for neutral pH, and Tris for alkaline pH).

  • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 1280 µg/mL).

3. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans) on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension in the pH-adjusted RPMI-1640 media to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

4. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted media to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Add 100 µL of the prepared fungal inoculum to each well containing the diluted this compound.

  • Include a positive control (inoculum without this compound) and a negative control (medium only) for each pH value.

  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No fungal growth in positive control wells 1. Inoculum viability is low. 2. Incorrect medium preparation. 3. Extreme pH is inhibitory to the fungus.1. Use a fresh culture to prepare the inoculum. 2. Double-check the media components and preparation steps. 3. Test the growth of the fungus in the pH-adjusted media without the drug to ensure it can grow at that pH.
Contamination in wells 1. Non-sterile technique. 2. Contaminated reagents or media.1. Ensure all steps are performed under aseptic conditions. 2. Use freshly prepared and sterilized reagents and media.
"Trailing" or partial growth at high concentrations 1. The drug may be fungistatic rather than fungicidal at certain concentrations. 2. pH of the medium is influencing the drug's effect.1. Read the MIC at the concentration that shows approximately 50% growth inhibition compared to the control. 2. Note the pH at which trailing is most prominent; this is valuable data. Adjusting the pH may lead to a clearer endpoint.[9]
Precipitation of this compound in the wells 1. Poor solubility of this compound at a specific pH. 2. Interaction with media components.1. Observe the solubility of this compound in each pH-adjusted medium before adding the inoculum. 2. If precipitation occurs, consider using a different buffer system or a lower starting concentration of the drug.
Inconsistent MIC results between replicates 1. Pipetting errors. 2. Inhomogeneous fungal suspension.1. Ensure accurate and consistent pipetting. 2. Vortex the fungal suspension thoroughly before dilution and inoculation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare RPMI-1640 Media Adjust_pH Adjust Media to Various pH Levels Media->Adjust_pH Serial_Dilution Perform Serial Dilutions of this compound Adjust_pH->Serial_Dilution Quinosol_Stock Prepare this compound Stock Solution Quinosol_Stock->Serial_Dilution Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plates Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC Analyze_Data Analyze and Compare MICs at Different pHs Read_MIC->Analyze_Data

Caption: Experimental workflow for determining the optimal pH for this compound's antifungal activity.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent MIC Results Start->Problem Cause1 Pipetting Error? Problem->Cause1 Cause2 Inhomogeneous Inoculum? Problem->Cause2 Cause3 Trailing Growth? Problem->Cause3 Cause1->Problem No Solution1 Review and Refine Pipetting Technique Cause1->Solution1 Yes Cause2->Problem No Solution2 Ensure Thorough Vortexing of Inoculum Cause2->Solution2 Yes Cause3->Problem No Solution3 Record MIC at 50% Inhibition / Note pH Effect Cause3->Solution3 Yes End Consistent Results Solution1->End Solution2->End Solution3->End

Caption: Logical troubleshooting guide for inconsistent MIC results.

References

Technical Support Center: Quinosol (8-Hydroxyquinoline Sulfate) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in Quinosol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound (8-hydroxyquinoline sulfate)?

A1: this compound is the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124). The synthesis, therefore, involves two main stages: the synthesis of 8-hydroxyquinoline and its subsequent conversion to the sulfate salt. The most common methods for synthesizing the 8-hydroxyquinoline precursor are the Skraup synthesis and the sulfonation-alkali fusion method.[1][2]

  • Skraup Synthesis: This method involves the reaction of o-aminophenol with glycerol, concentrated sulfuric acid, and an oxidizing agent like o-nitrophenol.[2][3] The reaction is often carried out at elevated temperatures, typically between 125°C and 140°C.[2]

  • Sulfonation-Alkali Fusion: This route starts with the sulfonation of quinoline (B57606) using fuming sulfuric acid to produce 8-quinoline sulfonic acid.[4] The sulfonic acid is then subjected to alkali fusion with sodium hydroxide (B78521) at high temperatures (250°C to 290°C) to yield 8-hydroxyquinoline.[5]

Once 8-hydroxyquinoline is synthesized and purified, it is reacted with sulfuric acid to form this compound.[6]

Q2: What are the primary causes of batch-to-batch variability in this compound synthesis?

A2: Batch-to-batch variability in this compound synthesis can arise from several factors throughout the manufacturing process. These can be broadly categorized as:

  • Raw Material Quality: The purity of starting materials such as o-aminophenol, glycerol, quinoline, and sulfuric acid is critical. Impurities in these raw materials can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts.[7]

  • Process Control: Inconsistent control of critical process parameters can significantly impact the reaction outcome. This includes:

    • Temperature: The Skraup synthesis and alkali fusion are highly temperature-sensitive. Deviations can lead to incomplete reactions or the formation of degradation products.[2][5]

    • Reaction Time: Insufficient or excessive reaction times can result in incomplete conversion or the formation of impurities.

    • pH Control: Precise pH adjustment is crucial during the workup and purification steps to ensure the efficient isolation of 8-hydroxyquinoline and its subsequent salt formation.[2]

  • Crystallization and Purification: The final crystallization of this compound is a critical step for achieving the desired purity and physical properties. Variations in cooling rate, solvent composition, and agitation can lead to differences in crystal size, shape, and purity. "Oiling out," where the product separates as a liquid instead of a solid, can also be an issue if the solution is supersaturated or cooled too rapidly.[8]

Q3: How can I improve the yield and purity of my this compound synthesis?

A3: To improve the yield and purity of this compound, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate and optimize reaction parameters such as temperature, reaction time, and reactant stoichiometry. For the Skraup synthesis, for example, maintaining the temperature between 70-90°C with a suitable catalyst has been shown to improve yield and purity.[9]

  • Ensure High-Quality Raw Materials: Use raw materials of high purity and establish specifications for incoming materials to minimize the introduction of impurities.

  • Control Crystallization: Carefully control the crystallization process. This includes using an appropriate solvent system, optimizing the cooling profile, and considering the use of seed crystals to promote the formation of uniform, high-purity crystals.[10] For 8-hydroxyquinoline, recrystallization from ethanol (B145695) is a common purification method.[1]

  • Effective Purification: Employ robust purification methods to remove impurities. For 8-hydroxyquinoline, steam distillation and recrystallization are effective.[1] The final this compound product should also be thoroughly washed and dried to remove residual solvents and impurities.

Q4: What analytical methods are recommended for the quality control of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the quality control of this compound.[7][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of this compound and quantifying any impurities.[12] A reversed-phase HPLC method with UV detection is commonly used.[12]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Can be used to confirm the functional groups present in the molecule and to identify the correct polymorphic form.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

    • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify unknown impurities.[13]

  • Physical Characterization: Techniques such as melting point determination, particle size analysis, and powder X-ray diffraction (PXRD) are important for ensuring the consistency of the physical properties of the final product.

Troubleshooting Guides

Issue 1: Low Yield of 8-Hydroxyquinoline
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction temperature is maintained within the optimal range (e.g., 125-140°C for Skraup synthesis).[2]- Extend the reaction time and monitor the progress using TLC or HPLC.- Verify the correct stoichiometry of reactants.
Side Reactions/Degradation - Avoid excessively high reaction temperatures.- Ensure the gradual addition of reactants to control exothermic reactions.[2]
Poor Quality Raw Materials - Use high-purity starting materials. Verify the purity of o-aminophenol, glycerol, and other reagents.- Impurities in raw materials can lead to the formation of by-products and reduce the yield.[7]
Losses During Workup - Optimize the pH during neutralization and precipitation to maximize the recovery of 8-hydroxyquinoline.[2]- Ensure efficient extraction with an appropriate solvent.- If using steam distillation, ensure the process is carried out to completion.
Issue 2: Inconsistent Purity and Color of this compound
Potential Cause Troubleshooting Steps
Impurities from Synthesis - Improve the purification of the 8-hydroxyquinoline intermediate through recrystallization or distillation.[1]- Analyze the impurity profile using HPLC to identify the source of the impurities.[14]
Incomplete Sulfation - Ensure the correct molar ratio of 8-hydroxyquinoline to sulfuric acid is used.- Optimize the reaction conditions for the sulfation step (e.g., temperature, reaction time).
Issues with Crystallization - Control the cooling rate during crystallization to avoid the trapping of impurities.[8]- Use an appropriate solvent or solvent mixture for recrystallization.- Consider using seed crystals to promote the formation of a consistent crystal form.[10]
Residual Solvents - Ensure the final product is thoroughly dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) to remove any residual solvents.
Oxidation - 8-hydroxyquinoline can be susceptible to oxidation, which can lead to coloration.[2] Conduct the synthesis and purification steps under an inert atmosphere if necessary.

Quantitative Data

The following table provides an illustrative example of how batch-to-batch variability in this compound synthesis could be tracked. Note: This is a representative table, as specific batch data for this compound synthesis is not publicly available.

Parameter Batch A Batch B Batch C Acceptance Criteria
Yield (%) 85.2[9]78.592.7[9]> 80%
Purity (HPLC, %) 99.598.999.8> 99.0%
Key Impurity 1 (%) 0.150.450.08< 0.2%
Key Impurity 2 (%) 0.100.250.05< 0.15%
Melting Point (°C) 177-179175-178177-179176-180°C
Appearance Yellow crystalline powderPale yellow powderYellow crystalline powderYellow crystalline powder

Experimental Protocols

Synthesis of 8-Hydroxyquinoline (Skraup Method)

This protocol is a composite based on information from multiple sources.[1][2][9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-aminophenol, anhydrous glycerol, and o-nitrophenol.

  • Catalyst Preparation (optional, for improved yield): In a separate beaker, dissolve nickel(II) oxide in concentrated sulfuric acid with stirring at room temperature. Slowly add glacial acetic acid and continue stirring to prepare the catalyst.[1]

  • Reaction: Vigorously stir the mixture in the reaction flask and slowly add the prepared catalyst or concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70-90°C for the catalyzed reaction or 125-140°C for the traditional Skraup synthesis) and maintain for several hours (e.g., 5 hours), monitoring the reaction by TLC.[2][9]

  • Workup: After the reaction is complete, cool the mixture and carefully dilute it with water.

  • Neutralization: Neutralize the solution with a base (e.g., 40% sodium hydroxide solution) to a pH of 7-8 to precipitate the crude 8-hydroxyquinoline.[1]

  • Isolation and Purification: Isolate the crude product by filtration. The crude product can be purified by steam distillation followed by recrystallization from ethanol.[1]

Preparation of this compound (8-Hydroxyquinoline Sulfate)
  • Dissolution: Dissolve the purified 8-hydroxyquinoline in a suitable solvent.

  • Sulfation: Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution with stirring. The reaction is typically exothermic, so cooling may be necessary.

  • Crystallization: Allow the this compound to crystallize from the solution. The crystallization can be promoted by cooling the solution.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent to remove any residual acid, and dry them under vacuum.

Quality Control by HPLC

This is a general procedure based on published methods.[12]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water with the pH adjusted with an acid like phosphoric acid.

  • Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a solution of the synthesized batch.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Detection: UV detector at a suitable wavelength (e.g., 240 nm).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area and quantify impurities by comparing their peak areas to that of the standard.

Visualizations

Quinosol_Synthesis_Workflow cluster_synthesis 8-Hydroxyquinoline Synthesis cluster_sulfation This compound Formation cluster_qc Quality Control raw_materials Raw Materials (o-aminophenol, glycerol, o-nitrophenol, H2SO4) reaction Skraup Reaction (70-140°C) raw_materials->reaction 1. Reaction workup Workup & Neutralization (pH 7-8) reaction->workup 2. Quenching purification Purification (Distillation/Recrystallization) workup->purification 3. Isolation hq Purified 8-Hydroxyquinoline purification->hq sulfation Sulfation (H2SO4) hq->sulfation 4. Salt Formation crystallization Crystallization sulfation->crystallization 5. Precipitation drying Drying crystallization->drying 6. Isolation This compound Final Product: This compound drying->this compound hplc HPLC Analysis (Purity, Impurities) This compound->hplc spectroscopy Spectroscopy (IR, NMR) This compound->spectroscopy physical_tests Physical Tests (Melting Point, PSD) This compound->physical_tests

This compound Synthesis and Quality Control Workflow

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Batch Fails Specification check_yield Is the yield low? start->check_yield check_purity Is the purity low? start->check_purity incomplete_reaction Incomplete Reaction? - Check Temp/Time - Check Stoichiometry check_yield->incomplete_reaction Yes synthesis_impurities Impurities from Synthesis? - Improve 8-HQ Purification - Identify Byproducts check_purity->synthesis_impurities Yes workup_loss Losses during Workup? - Optimize pH - Check Extraction incomplete_reaction->workup_loss If not raw_material_yield Poor Raw Materials? - Test Starting Material Purity workup_loss->raw_material_yield If not crystallization_issue Crystallization Problems? - Control Cooling Rate - Change Solvent - Use Seed Crystals synthesis_impurities->crystallization_issue If not incomplete_sulfation Incomplete Sulfation? - Check H2SO4 Stoichiometry - Optimize Sulfation Conditions crystallization_issue->incomplete_sulfation If not

Troubleshooting Logic for Batch Failures

References

Technical Support Center: Overcoming Challenges in Scaling Up Quinosol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scaling-up of Quinosol (8-hydroxyquinoline sulfate) production. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, primarily focusing on the Skraup synthesis of its precursor, 8-hydroxyquinoline (B1678124).

Issue 1: Violent and Uncontrolled Exothermic Reaction During Skraup Synthesis

  • Question: My Skraup reaction is highly exothermic and difficult to control. What are the immediate safety precautions and preventative measures?

  • Answer: A runaway Skraup reaction is a significant safety hazard.

    • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to cool it down rapidly. Ensure you are using a blast shield and that the reaction is being conducted in a well-ventilated fume hood. Be prepared for a sudden increase in pressure.[1]

    • Preventative Measures:

      • Moderator: The use of a moderator, such as ferrous sulfate (B86663) (FeSO₄), is critical to control the exothermicity of the reaction.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, which slows down the oxidation step.[1][2]

      • Order of Reagent Addition: The order of adding reagents is crucial. Concentrated sulfuric acid should be added slowly and with cooling after the ferrous sulfate is well-dispersed in the aniline (B41778) and glycerol (B35011) mixture. Adding sulfuric acid before the moderator can lead to an uncontrolled reaction.[2][3]

      • Gradual Heating: Heat the mixture gently to initiate the reaction. Once boiling begins, remove the external heat source, as the exothermic nature of the reaction should sustain it. Reapply heat only after the initial vigorous phase has subsided.[1]

Issue 2: Consistently Low Yield of 8-Hydroxyquinoline

  • Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the likely causes and how can I improve them?

  • Answer: Low yields in the Skraup synthesis can be attributed to several factors:

    • Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature, often requiring a prolonged reflux period after the initial exotherm.[1]

    • Substrate Reactivity: The nature of the aniline substrate can impact the yield. Electron-withdrawing groups on the aniline can decrease nucleophilicity and result in lower yields.[4]

    • Improper Temperature Control: Overheating can lead to the formation of tarry byproducts, while insufficient heating may result in an incomplete reaction.[3][4]

    • Inefficient Mixing: The reaction mixture can be viscous. Use a mechanical stirrer to ensure efficient mixing and prevent localized overheating.[4]

Issue 3: Formation of Tarry Byproducts and Purification Challenges

  • Question: The reaction mixture forms a thick, unmanageable tar, making the work-up and purification difficult. How can this be minimized?

  • Answer: Tar formation is a common issue in the Skraup synthesis.[3][5]

    • Temperature Control: Maintain strict control over the reaction temperature to avoid extended periods of overheating.[3]

    • Moderator: The use of ferrous sulfate helps in controlling the reaction rate and can reduce tar formation.[3]

    • Purification Strategy: Steam distillation is a common and effective method for purifying 8-hydroxyquinoline from the tarry residue.[4] For the final product, this compound, recrystallization can be employed to achieve high purity.

Issue 4: Product Solubility and Precipitation

  • Question: My this compound product precipitates out of solution during formulation or in aqueous buffers. How can I improve its solubility?

  • Answer: While this compound (8-hydroxyquinoline sulfate) is generally soluble in water, formulation in complex buffer systems can sometimes lead to solubility issues.

    • pH Adjustment: The solubility of quinoline (B57606) derivatives can often be influenced by pH. For basic quinolines, lowering the pH can increase solubility.

    • Co-solvents: The use of co-solvents like DMSO for creating stock solutions is a common practice. However, upon dilution into an aqueous medium, the compound may precipitate. In such cases, optimizing the final concentration of the co-solvent is necessary.

    • Excipients: For formulation purposes, solubilizing excipients such as cyclodextrins can be used to form inclusion complexes and enhance aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound and their sources?

A1: Impurities in this compound can originate from the starting materials, byproducts of the Skraup synthesis, or degradation products. Common impurities include unreacted starting materials (o-aminophenol, glycerol, o-nitrophenol), byproducts from the polymerization of acrolein (formed from the dehydration of glycerol), and other isomeric quinoline derivatives.[5][6]

Q2: What are the critical quality control parameters for this compound?

A2: Key quality control parameters for this compound include appearance, solubility, identification (by techniques like IR or UV spectroscopy), purity (assessed by HPLC), moisture content, and residual solvents. The acceptable limits for these parameters are typically defined by pharmacopeial standards.

Q3: How does the scale of production impact the yield and purity of this compound?

A3: Scaling up production from the lab to a pilot or commercial plant can introduce challenges that affect yield and purity.[7][8] Heat and mass transfer can become less efficient at larger scales, potentially leading to increased byproduct formation. Mixing efficiency also changes, which can impact reaction kinetics. A pilot plant is crucial for identifying and mitigating these risks before committing to large-scale production.[7][9]

Q4: What are the safety considerations when scaling up the Skraup synthesis?

A4: The Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[2][10] Key safety considerations for scale-up include:

  • Robust Temperature Control: Implementing a reliable cooling system is essential.

  • Controlled Reagent Addition: Use of dosing pumps for the slow and controlled addition of reagents.

  • Pressure Relief: Ensuring the reactor is equipped with appropriate pressure relief systems.

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including face shields and protective clothing, is mandatory.

Data Presentation

Table 1: Illustrative Comparison of this compound Production Parameters at Different Scales

Note: The following data is illustrative and intended to represent typical trends observed during the scale-up of a chemical synthesis like that of this compound. Actual values will vary depending on the specific process and equipment.

ParameterLab Scale (1 L)Pilot Scale (100 L)Commercial Scale (5000 L)
Batch Size 100 g10 kg500 kg
Reaction Time 6 hours8-10 hours12-16 hours
Typical Yield 80-85%75-80%70-75%
Purity (after initial work-up) >95%90-95%85-90%
Purity (after final purification) >99%>99%>99%
Primary Heat Transfer Method Heating mantle/oil bathJacketed reactor with fluidJacketed reactor with steam/cooling
Mixing Method Magnetic stirrerMechanical agitatorHigh-torque mechanical agitator
Table 2: Quality Control Specifications for this compound
TestSpecificationMethod
Appearance Yellow crystalline powderVisual Inspection
Identification Conforms to the reference spectrumInfrared Spectroscopy
Solubility Freely soluble in waterVisual Inspection
Assay (Purity) 99.0% - 101.0%HPLC
Water Content Not more than 0.5%Karl Fischer Titration
Residue on Ignition Not more than 0.1%USP <281>
Heavy Metals Not more than 20 ppmUSP <231>
Residual Solvents Meets USP <467> requirementsGas Chromatography

Experimental Protocols

Protocol 1: Skraup Synthesis of 8-Hydroxyquinoline (Lab Scale)

This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

  • o-Aminophenol

  • Glycerol (anhydrous)

  • o-Nitrophenol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (B78521) solution (40%)

  • Round-bottom flask equipped with a reflux condenser and mechanical stirrer

Procedure:

  • In a round-bottom flask, combine o-aminophenol, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with external cooling (ice bath), add concentrated sulfuric acid to the mixture while stirring continuously.

  • Add o-nitrophenol to the mixture.

  • Gently heat the mixture using a heating mantle until it begins to boil.

  • Immediately remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, cool the flask externally.

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the reaction mixture with water.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a 40% sodium hydroxide solution with cooling.

  • The crude 8-hydroxyquinoline can be purified by steam distillation.[4]

  • To obtain this compound, the purified 8-hydroxyquinoline is then treated with sulfuric acid.

Protocol 2: HPLC Method for Purity Assay and Impurity Profiling of this compound

This is a general HPLC method and may require optimization for specific instruments and impurity profiles.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Buffer A (e.g., 0.1% phosphoric acid in water) and Buffer B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm[3]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of the main peak in the sample chromatogram to that of the standard to determine the purity. Identify and quantify any impurities based on their relative retention times and response factors, if known.

Mandatory Visualization

Quinosol_Production_Workflow cluster_synthesis Skraup Synthesis of 8-Hydroxyquinoline cluster_conversion Conversion to this compound Reactants o-Aminophenol Glycerol o-Nitrophenol Sulfuric Acid Ferrous Sulfate Mixing Mixing and Controlled Reagent Addition Reactants->Mixing 1 Reaction Exothermic Reaction and Reflux Mixing->Reaction 2 Workup Quenching and Neutralization Reaction->Workup 3 Purification1 Steam Distillation Workup->Purification1 4 Product1 8-Hydroxyquinoline Purification1->Product1 5 Reaction2 Sulfation Reaction Product1->Reaction2 SulfuricAcid Sulfuric Acid SulfuricAcid->Reaction2 Purification2 Crystallization Reaction2->Purification2 6 Drying Drying Purification2->Drying 7 FinalProduct This compound (8-Hydroxyquinoline Sulfate) Drying->FinalProduct 8

Caption: Workflow for this compound production via Skraup synthesis.

Impurity_Sources cluster_sources Sources of Impurities cluster_impurities Types of Impurities This compound This compound Production StartingMaterials Starting Materials SynthesisProcess Synthesis Process StorageDegradation Storage & Degradation UnreactedSM Unreacted Starting Materials & Reagents StartingMaterials->UnreactedSM Byproducts Byproducts (e.g., Acrolein Polymers) SynthesisProcess->Byproducts Intermediates Intermediates SynthesisProcess->Intermediates Degradants Degradation Products StorageDegradation->Degradants

Caption: Common sources and types of impurities in this compound production.

Quinolone_Mechanism Quinolone Quinolone Antibacterial (e.g., this compound) Inhibition Inhibition Quinolone->Inhibition DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) DNA_Supercoiling DNA Supercoiling (essential for replication) DNA_Gyrase->DNA_Supercoiling Enables Block Blocks DNA_Gyrase->Block DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Failure leads to Inhibition->DNA_Gyrase Block->DNA_Replication

Caption: Simplified mechanism of action for quinolone antibacterials.

References

Technical Support Center: Mitigating Light-Induced Degradation of Quinosol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of light exposure on the stability of Quinosol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

I. Troubleshooting Guide

This section addresses common problems observed during the handling and experimentation of this compound, providing direct solutions and preventative measures.

Q1: I observed a significant color change and a decrease in the potency of my this compound solution after a short period. What could be the cause?

A1: This is a classic sign of photodegradation. This compound, an 8-hydroxyquinoline (B1678124) derivative, is known to be sensitive to light, particularly in the UV and visible light spectrums between 300 and 500 nm.[1] This degradation can be accelerated by several factors in your experimental setup.

  • Immediate Troubleshooting Steps:

    • Verify Storage Conditions: Ensure your primary container and any prepared solutions are stored in light-protected conditions, such as in amber-colored vials or wrapped in aluminum foil.[1][2]

    • Review Solvent/Buffer Composition: The pH of your solution can significantly impact the rate of photodegradation. For instance, related quinolone compounds like hydroxychloroquine (B89500) show faster degradation at higher pH values.[3] Additionally, check for the presence of transition metals (e.g., iron) in your buffers or reagents, as they can catalyze photochemical reactions.[4][5]

    • Assess Ambient Lighting: Evaluate the lighting conditions in your laboratory. Direct sunlight or prolonged exposure to high-intensity artificial light can cause rapid degradation.[1][2] Manufacturing and handling areas for light-sensitive drugs often use longer wavelength light (above 500 nm), such as brown-colored light, to minimize this effect.[1][2]

Below is a logical workflow to diagnose the source of degradation.

G start Degradation Observed (Color Change/Potency Loss) storage Check Storage: Is it light-protected (amber vial, foil)? start->storage lighting Assess Ambient Light: Direct sunlight or prolonged intense light? storage->lighting If Yes solution1 Immediate Action: Transfer to amber vials or wrap in foil. storage->solution1 If No formulation Review Formulation: pH, presence of metals, or photosensitizers? lighting->formulation If No solution2 Immediate Action: Move experiment away from direct light. Use filtered light. lighting->solution2 If Yes solution3 Action: Adjust pH, use high-purity solvents, add chelators. formulation->solution3 If Yes end Problem likely resolved. Implement preventative measures. formulation->end If No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for this compound degradation.

Q2: My solid this compound raw material shows signs of degradation. How can I prevent this?

A2: While more stable than solutions, solid this compound can still degrade upon light exposure. For solid forms, such as powders for tableting, consider the following:

  • Protective Packaging: Store the powder in opaque containers. For dosage forms like tablets, applying a colored film coating can effectively protect the active pharmaceutical ingredient (API) from light.[1]

  • Excipient Selection: Be aware that excipients can influence photostability. Some may act as photosensitizers, accelerating degradation.[4] It is crucial to perform photostability testing on the final drug product, not just the API, as excipients can alter the degradation profile.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it light-sensitive?

A1: this compound is the sulfate (B86663) salt of 8-hydroxyquinoline. Its chemical structure contains a quinoline (B57606) ring system which can absorb energy from light, particularly UV radiation.[7] This absorbed energy can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation pathways, often involving oxidation.[7][8] This photosensitivity is a known characteristic of the quinolone class of compounds. Note that some commercial products named "this compound" contain enrofloxacin, a fluoroquinolone antibiotic, which is also light-sensitive.[9][10]

Q2: What are the best laboratory practices for handling this compound?

A2: To ensure the stability of this compound during laboratory work, adhere to the following practices:

  • Use Protective Glassware: Always prepare and store this compound solutions in amber-colored volumetric flasks and vials.[1][2]

  • Minimize Exposure: During analysis or experimentation, protect samples from light by covering them with aluminum foil.[2]

  • Controlled Lighting Environment: If possible, work in an area with filtered light or under brown-colored lights that emit wavelengths longer than 500 nm.[1][2]

  • Temperature Control: Store stock solutions and solid material at recommended temperatures, and keep them away from direct sunlight and other heat sources, as temperature can also influence degradation rates.[11][12]

Q3: How can I quantitatively measure the photodegradation of this compound?

A3: Quantitative analysis is typically performed using a stability-indicating HPLC method. This involves exposing a sample of this compound to a controlled light source and then measuring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time. The ICH Q1B guideline provides a standardized approach for photostability testing.[13][14]

Q4: Can formulation excipients help improve this compound's stability?

A4: Yes, certain excipients can significantly enhance photostability.

  • Antioxidants and Radical Scavengers: Since photodegradation often involves oxidative processes, antioxidants can be effective.[15][16] Molecules like ascorbic acid (Vitamin C) and its derivatives can act as radical scavengers, intercepting reactive species before they can degrade this compound.[16]

  • UV Absorbers: Some excipients can act as UV absorbers, essentially functioning as a chemical sunscreen for the active ingredient. Phenolic compounds, for example, can absorb UV light.[17]

  • Chelating Agents: Trace metal ions, particularly iron (Fe³⁺), can catalyze photodegradation.[4] Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Inclusion Complexes: Cyclodextrins can form inclusion complexes with photosensitive drugs, physically shielding them from light.[18][19]

Q5: What kind of packaging is recommended for a final drug product containing this compound?

A5: Packaging should provide a robust barrier to light.

  • Primary Packaging: Amber glass vials or bottles are standard for liquid formulations.[1] For solid doses, high-density polyethylene (B3416737) (HDPE) opaque bottles or alu-alu blister packs are effective.[1][2]

  • Advanced Labeling: Modern solutions include specialized labels with UV-blocking properties that can be applied to clear containers, allowing for visual inspection while still protecting the contents.[20][21] These labels can offer protection up to specific wavelengths (e.g., 380 nm, 500 nm).[20]

III. Data Presentation: Comparative Stability

The following tables summarize the expected outcomes from photostability studies on this compound. These tables are templates for presenting quantitative data from your experiments.

Table 1: Effect of Packaging on this compound Solution Stability

Packaging TypeLight ConditionExposure Duration (hours)This compound Assay (%)Total Degradants (%)
Clear Glass VialICH Q1B Light Source2475.224.8
Amber Glass VialICH Q1B Light Source2498.51.5
Clear Vial + UV-Blocking LabelICH Q1B Light Source2497.92.1
Clear Glass Vial (Dark Control)Wrapped in Foil2499.80.2

Table 2: Influence of Formulation Excipients on this compound Photostability

Formulation BaseAdditive (Concentration)Light Exposure (lux hours)This compound Degradation (%)
Phosphate Buffer (pH 7.0)None1.2 million15.4
Phosphate Buffer (pH 7.0)Ascorbic Acid (0.1%)1.2 million2.1
Phosphate Buffer (pH 7.0)EDTA (0.05%)1.2 million8.5
Phosphate Buffer (pH 7.0)β-Cyclodextrin (1:1 molar ratio)1.2 million3.5
Phosphate Buffer (pH 7.0)None (Dark Control)0<0.1

IV. Experimental Protocols

Protocol 1: General Photostability Testing of this compound (ICH Q1B)

This protocol outlines the confirmatory study to assess the light sensitivity of a this compound drug product.

  • Objective: To determine if light exposure leads to unacceptable changes in the drug product and to evaluate the adequacy of the proposed packaging.

  • Materials:

    • This compound drug product

    • Dark control sample (product wrapped in aluminum foil)

    • Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[13]

    • Calibrated radiometers and lux meters.

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Place the unwrapped drug product samples directly in the photostability chamber.

    • Place the dark control sample alongside the test samples.

    • Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13][14]

    • Monitor the exposure using the calibrated radiometers/lux meters.

    • At the end of the exposure period, retrieve the samples.

    • Analyze both the exposed samples and the dark control samples using the validated HPLC method to determine the assay of this compound and the levels of any degradation products.

    • Compare the results. A significant difference between the exposed sample and the dark control indicates photosensitivity.

    • If significant degradation is observed, repeat the test with the product in its immediate packaging and then in its marketing packaging to assess the level of protection provided.[14]

The following diagram illustrates the decision-making process in photostability testing.

G start Start Photostability Test (Expose Drug Substance) check1 Is degradation significant? start->check1 expose_product Expose Drug Product (Outside Primary Pack) check1->expose_product Yes stable Substance is Photostable check1->stable No check2 Is degradation significant? expose_product->check2 expose_primary Expose Drug Product (In Primary Pack) check2->expose_primary Yes check2->stable No check3 Is degradation significant? expose_primary->check3 expose_market Expose Drug Product (In Market Pack) check3->expose_market Yes check3->stable No check4 Is degradation significant? expose_market->check4 check4->stable No end Implement Light-Protective Packaging and Labeling check4->end Yes

Caption: ICH Q1B photostability testing decision workflow.

References

Validation & Comparative

Quinosol: A Comparative Efficacy Analysis Against Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Quinosol (8-hydroxyquinoline sulfate) and its derivatives against a range of agricultural fungicides. The information is compiled from various in vitro and in vivo studies to offer a comprehensive overview of its potential as a fungicidal agent.

Executive Summary

This compound, containing the active ingredient 8-hydroxyquinoline (B1678124) sulfate, and its derivatives have demonstrated significant antifungal activity against a spectrum of phytopathogenic fungi. In vitro studies reveal that certain 8-hydroxyquinoline derivatives exhibit efficacy comparable or superior to established fungicides like azoxystrobin (B1666510) and tebuconazole (B1682727) against specific pathogens. While comprehensive field data for this compound remains limited in publicly available literature, existing research highlights its potential, particularly in its synergistic effects when combined with other fungicides like mancozeb. The primary mechanism of action for 8-hydroxyquinolines involves the disruption of fungal cell membrane integrity.

I. Comparative In Vitro Efficacy

The following tables summarize the available quantitative data from various studies, comparing the in vitro efficacy of this compound (Chinosol) and its derivatives with other commercial fungicides based on Minimum Inhibitory Concentration (MIC) and Effective Concentration 50 (EC50) values.

Table 1: Comparative Efficacy of Chinosol (this compound) against Fusarium oxysporum

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Chinosol 10090.21[1]
Fosetyl-Al20094.59[1]
Hymexazol6094.98[1]
Carbendazim-40.15[1]
Mancozeb200027.41[1]
Metalaxyl-M + Mancozeb120 + 192028.96[1]

Table 2: Comparative Efficacy of 8-Hydroxyquinoline Derivatives against Various Phytopathogenic Fungi (EC50 in µg/mL)

CompoundBotrytis cinereaSclerotinia sclerotiorumFusarium graminearumMagnaporthe oryzaeReference
8-Hydroxyquinoline Metal Complex (1e) 0.1250.09402.955.96[2][3]
Azoxystrobin >50>50>50>50[4][5][6]

Table 3: Comparative Efficacy of an 8-Hydroxyquinoline Derivative (Compound 2) against Various Phytopathogenic Fungi (EC50 in mM)

CompoundBotrytis cinereaSclerotinia sclerotiorumFusarium graminearumFusarium oxysporumMagnaporthe oryzaeReference
8-Hydroxyquinoline Derivative (Compound 2) 0.00210.00160.01240.00590.0120[4][5][6]
Azoxystrobin -----[4][5][6]

Table 4: Comparative Efficacy of an 8-Hydroxyquinoline Derivative (PH 151) against Ilyonectria liriodendri (MIC in µg/ml)

CompoundMIC (µg/ml)Reference
8-Hydroxyquinoline Derivative (PH 151) 6.25[7]
Tebuconazole>50[7]
Mancozeb (strain 176)12.5[7]
Mancozeb (strain 1117)25[7]

II. In Vivo Efficacy

In vivo studies provide insights into the performance of fungicides under more realistic conditions. Research on an 8-hydroxyquinoline derivative (compound 5c) demonstrated superior curative effects against Sclerotinia sclerotiorum on rape leaves compared to azoxystrobin.[4][5][6]

Table 5: Curative Efficacy of an 8-Hydroxyquinoline Derivative (5c) vs. Azoxystrobin against S. sclerotiorum

TreatmentConcentration (µg/mL)Curative Effect (%)Reference
Compound 5c 4084.18[4][5][6]
8095.44[4][5][6]
Azoxystrobin 4077.32[4][5][6]
8083.59[4][5][6]

III. Mechanism of Action

The primary antifungal mechanism of 8-hydroxyquinoline and its derivatives is the disruption of the fungal cell membrane's integrity. This leads to increased permeability and leakage of essential cellular components, ultimately causing cell death. This mode of action is distinct from many other fungicide classes that target specific enzymes in metabolic pathways.

cluster_fungus Fungal Cell cluster_this compound This compound Action membrane Cell Membrane (Ergosterol) cytoplasm Cytoplasm (Essential Components) membrane->cytoplasm Increases Permeability death Cell Death cytoplasm->death Leads to This compound 8-Hydroxyquinoline This compound->membrane Disrupts Integrity

Figure 1: Generalized mechanism of action of 8-hydroxyquinoline.

IV. Experimental Protocols

The data presented in this guide were derived from studies employing standardized methodologies for fungicide efficacy testing. Below are summaries of the typical experimental protocols used.

In Vitro Susceptibility Testing: Broth Dilution Method for MIC Determination

This method is used to determine the minimum concentration of a fungicide that inhibits the visible growth of a fungus.

prep Prepare serial dilutions of fungicide in PDB medium inoc Inoculate each dilution with a standardized fungal spore suspension prep->inoc incub Incubate at 26-28°C for 3 days in the dark inoc->incub obs Observe for visible mycelial growth incub->obs transfer If no growth, transfer aliquot to PDA plates obs->transfer incub2 Incubate PDA plates for 7 days transfer->incub2 mic Determine MIC: Lowest concentration preventing growth incub2->mic

Figure 2: Workflow for MIC determination via broth dilution.

In Vitro Efficacy Testing: Mycelial Growth Inhibition for EC50 Determination

This assay quantifies the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

prep Prepare PDA medium amended with various fungicide concentrations inoc Inoculate center of each plate with a mycelial plug of the target fungus prep->inoc incub Incubate plates at a controlled temperature inoc->incub measure Measure the diameter of fungal colonies at set time intervals incub->measure calc Calculate the percentage of mycelial growth inhibition relative to the control measure->calc ec50 Determine EC50 value using probit analysis calc->ec50

Figure 3: Workflow for EC50 determination via mycelial growth inhibition.

In Vivo Curative Efficacy Testing

This protocol assesses the ability of a fungicide to inhibit disease development after the host plant has been inoculated with the pathogen.

inoc Inoculate host plant leaves with a mycelial suspension of the pathogen incub1 Incubate inoculated plants under conditions favorable for infection (e.g., 24h) inoc->incub1 treat Apply fungicide solutions at different concentrations to the infected leaves incub1->treat incub2 Continue incubation under controlled conditions treat->incub2 assess Assess disease severity (e.g., lesion diameter) after a set period (e.g., 48-72h) incub2->assess calc Calculate curative effect percentage relative to the untreated control assess->calc

Figure 4: Workflow for in vivo curative efficacy testing.

V. Conclusion

The available data indicates that this compound and its derivatives possess strong antifungal properties against a range of important plant pathogens. The efficacy of certain 8-hydroxyquinoline derivatives has been shown to be superior to that of the widely used fungicide azoxystrobin in in vitro settings and to have better curative effects in in vivo studies against specific fungi. The unique mode of action, targeting the fungal cell membrane, suggests a lower probability of cross-resistance with other fungicide classes. However, more extensive field trials are necessary to fully evaluate the performance of this compound under diverse agricultural conditions and against a broader array of pathogens. The synergistic potential of this compound with other fungicides also warrants further investigation as a promising strategy for integrated disease management.

References

A Comparative Guide to Validated HPLC Methods for Quinosol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination and quantification of active pharmaceutical ingredients, impurities, and degradation products. For Quinosol (also known as Chinosol or 8-hydroxyquinoline (B1678124) sulfate), a compound with antiseptic and disinfectant properties, validated HPLC methods are crucial for ensuring product quality and stability. This guide provides a comparative overview of validated HPLC methodologies for this compound analysis, presenting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.

Methodology Comparison

The selection of an appropriate HPLC method depends on various factors, including the sample matrix, the desired sensitivity, and the available instrumentation. Reversed-phase HPLC is the most common technique for the analysis of this compound. A comparison of key chromatographic parameters from a validated method is presented below.

Table 1: Comparison of Chromatographic Conditions for this compound Analysis

ParameterMethod 1
Stationary Phase Reversed-phase column
Mobile Phase Not specified in abstract
Flow Rate Not specified in abstract
Injection Volume Not specified in abstract
Detection Wavelength 240 nm[1]
Reference Mihajlović A, et al. (1998)[1]

Further details on the mobile phase composition, column type, flow rate, and injection volume would require access to the full-text article of the cited reference. The information provided here is based on the available abstract.

Validation Parameters: A Quantitative Overview

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[2][3][4] Key validation parameters, as stipulated by guidelines from the International Conference on Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2]

Table 2: Summary of Validation Parameters for a Quinolone HPLC Method

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.995> 0.995[5]
Accuracy (% Recovery) 98.0% - 102.0%99.53% - 100.99%[5]
Precision (% RSD) ≤ 2.0%Not specified
Limit of Detection (LOD) Signal-to-Noise Ratio of ~3:1Varies by analyte
Limit of Quantification (LOQ) Signal-to-Noise Ratio of ~10:1Varies by analyte

The data presented is for a selection of five quinolones and serves as a representative example of typical validation results for this class of compounds.

Experimental Protocols

A detailed experimental protocol is essential for reproducing an analytical method. Below is a generalized protocol for the HPLC analysis of quinolones, which can be adapted for this compound.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a volumetric flask using the mobile phase or a suitable solvent.

  • Sonicate if necessary to ensure complete dissolution.

  • Dilute to the final volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of the this compound reference standard by dissolving an accurately weighed amount in the mobile phase or a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the sample.

Chromatographic Analysis:

  • Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions, followed by the sample solutions.

  • Record the chromatograms and integrate the peak areas.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow and Logical Relationships

The process of HPLC method validation follows a structured workflow to ensure all critical parameters are assessed.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Select HPLC Method & Initial System B Select Initial Conditions A->B C Optimize Selectivity B->C D System Optimization C->D E Establish Validation Protocol D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Validation Report F->L G->L H->L I->L J->L K->L

General workflow for HPLC method development and validation.

This guide provides a foundational understanding of the key aspects involved in the validation of HPLC methods for this compound analysis. For the development and validation of a specific method, it is imperative to consult the detailed procedures outlined in relevant pharmacopeias and regulatory guidelines.

References

Quinosol vs. Quinolone Antibiotics: A Comparative Mechanistic Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Quinosol, containing the active ingredient enrofloxacin (B1671348), and other prominent quinolone antibiotics. The information presented is supported by experimental data to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and Quinolone Antibiotics

Quinolone antibiotics are a class of synthetic, broad-spectrum antimicrobial agents widely used in both human and veterinary medicine. Their core mechanism involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair. This compound is a veterinary antibiotic, with enrofloxacin as its active component, belonging to the fluoroquinolone subgroup of quinolones. Fluoroquinolones are characterized by the presence of a fluorine atom in their chemical structure, which generally enhances their antibacterial activity.

Mechanism of Action: A Tale of Two Topoisomerases

The primary targets for all quinolone antibiotics, including this compound (enrofloxacin), are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. Inhibition of DNA gyrase prevents the unwinding of DNA, thereby halting the replication process.[3][4]

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV results in the inability of the bacterial cell to segregate its replicated DNA, leading to cell division failure and ultimately, cell death.[1][2]

Quinolones exert their bactericidal effect by stabilizing the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. This stabilization prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome.[3] The resulting DNA damage triggers a cascade of cellular responses, including the SOS response, a DNA repair system that, if overwhelmed, leads to programmed cell death.

Comparative Efficacy: In Vitro Data

The following tables summarize quantitative data from various studies, comparing the in vitro efficacy of enrofloxacin (the active ingredient in this compound) with other common quinolone antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Enrofloxacin and Ciprofloxacin against Various Bacterial Pathogens

Bacterial SpeciesEnrofloxacin MIC (μg/mL)Ciprofloxacin MIC (μg/mL)Reference
Escherichia coli0.015 - 0.120.008 - 0.06[2]
Staphylococcus aureus0.06 - 0.50.12 - 1.0[2]
Pasteurella multocida0.008 - 0.030.004 - 0.015[2]
Salmonella spp.0.015 - 0.120.008 - 0.06[2]

Table 2: 50% Inhibitory Concentration (IC50) of Various Quinolones against DNA Gyrase and Topoisomerase IV

QuinoloneTarget EnzymeIC50 (μg/mL)Bacterial SourceReference
Enrofloxacin DNA Gyrase0.82E. coli[5]
Topoisomerase IV1.6E. coli[5]
Ciprofloxacin DNA Gyrase0.45E. coli[5]
Topoisomerase IV2.5S. aureus[6]
Levofloxacin DNA Gyrase0.9E. coli[5]
Topoisomerase IV2.3S. aureus[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Quinolone_Mechanism cluster_cell Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling DNA_Damage DNA Double-Strand Breaks DNA_Gyrase->DNA_Damage Stabilizes cleavage complex Daughter_Chromosomes Daughter Chromosomes Topo_IV->Daughter_Chromosomes Decatenates Topo_IV->DNA_Damage Stabilizes cleavage complex Chromosome_Segregation Chromosome Segregation Daughter_Chromosomes->Chromosome_Segregation DNA_Replication DNA Replication DNA_Replication->Daughter_Chromosomes SOS_Response SOS Response DNA_Damage->SOS_Response Induces Cell_Death Cell Death SOS_Response->Cell_Death Leads to (if overwhelmed) Experimental_Workflow cluster_gyrase DNA Gyrase Supercoiling Assay cluster_topoIV Topoisomerase IV Decatenation Assay Relaxed_Plasmid Relaxed Plasmid DNA Incubate_Gyrase Incubate with Quinolone Relaxed_Plasmid->Incubate_Gyrase Gyrase_Enzyme DNA Gyrase Gyrase_Enzyme->Incubate_Gyrase ATP ATP ATP->Incubate_Gyrase Agarose_Gel Agarose Gel Electrophoresis Incubate_Gyrase->Agarose_Gel Supercoiled_DNA Analyze Supercoiled vs. Relaxed DNA Agarose_Gel->Supercoiled_DNA kDNA Kinetoplast DNA (catenated) Incubate_TopoIV Incubate with Quinolone kDNA->Incubate_TopoIV TopoIV_Enzyme Topoisomerase IV TopoIV_Enzyme->Incubate_TopoIV ATP_Topo ATP ATP_Topo->Incubate_TopoIV Agarose_Gel_Topo Agarose Gel Electrophoresis Incubate_TopoIV->Agarose_Gel_Topo Decatenated_DNA Analyze Decatenated vs. Catenated DNA Agarose_Gel_Topo->Decatenated_DNA

References

Assessing the In Vivo Efficacy of Quinolones in Animal Models of Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of quinolones, a significant class of antibiotics, with other antimicrobial agents in various animal models of infection. The information presented is based on available experimental data to assist researchers in evaluating potential therapeutic agents.

Overview of Quinolone In Vivo Efficacy

Quinolones, particularly the later-generation fluoroquinolones, have demonstrated broad-spectrum in vivo efficacy in a variety of experimental animal models of infection.[1][2][3] These models are crucial for defining the therapeutic potential of new antibacterial drugs before human clinical trials.[2] Studies have shown the effectiveness of quinolones in treating infections such as meningitis, endocarditis, pneumonia, urinary tract infections, osteomyelitis, and sepsis.[1][3][4] For instance, ciprofloxacin (B1669076) has been shown to be as effective as a combination of ceftazidime (B193861) and tobramycin (B1681333) in a model of pseudomonal meningitis.[2] Furthermore, quinolones like difloxacin (B1670560) have demonstrated efficacy equivalent to vancomycin (B549263) in treating Staphylococcus aureus osteomyelitis.[2]

Comparative Efficacy with Alternative Antimicrobials

While quinolones are potent systemic antibiotics, other agents like chlorhexidine (B1668724) and povidone-iodine are widely used as topical antiseptics. This section compares the in vivo performance of quinolones with these alternatives in relevant animal models.

Quinolones vs. Topical Antiseptics

Topical antiseptics are generally used for localized applications to prevent or treat skin and wound infections. In contrast, quinolones are typically administered systemically to combat infections throughout the body.

  • Chlorhexidine: In a human skin xenograft mouse model, chlorhexidine gluconate (CHG) showed a significant but transient reduction in Pseudomonas aeruginosa on the wound surface 24 hours post-treatment.[5] However, serial application did not impact the growth of either P. aeruginosa or S. aureus.[5] Concerns have also been raised about its cytotoxicity, which can impair wound healing in vivo.[5]

  • Povidone-Iodine (PVP-I): In an ex vivo porcine skin model infected with MRSA, a 5% PVP-I preparation significantly reduced viable bacterial cells within one hour, with sustained activity over 12 hours.[6] This rapid and sustained bactericidal activity is a key advantage.[6]

It is important to note that direct in vivo comparisons in the same animal model for the same indication are not always available due to the different routes of administration and clinical applications of these compounds.

Data Presentation: In Vivo Efficacy Comparison

The following tables summarize quantitative data from various in vivo studies to facilitate a clear comparison.

Table 1: In Vivo Efficacy of Quinolones in Various Animal Models

QuinoloneAnimal ModelPathogenKey Efficacy FindingReference
CiprofloxacinRabbitPseudomonas aeruginosa (Meningitis)As effective as ceftazidime + tobramycin[2]
DifloxacinRabbitStaphylococcus aureus (Osteomyelitis)Equivalent to vancomycin[2]
Pefloxacin, Enoxacin, CiprofloxacinRabbitMethicillin-sensitive S. aureus (Endocarditis)Equivalent to standard therapies[2]
CiprofloxacinNeutropenic MousePseudomonas aeruginosa (Pneumonia, Peritonitis)Effective therapy[2]
Endochin-like Quinolones (ELQs)Pregnant MouseNeospora caninumReduced neonatal mortality[7]
AM 7359 (Oxazolidinone)MouseLinezolid-resistant MRSA (Thigh infection)Eightfold more efficacious than linezolid[8]

Table 2: In Vivo Efficacy of Topical Antiseptics

AntisepticAnimal ModelPathogenKey Efficacy FindingReference
Chlorhexidine Gluconate (CHG)Human skin xenograft mousePseudomonas aeruginosaSignificant reduction at 24h, but transient[5]
Povidone-Iodine (5% SNP)Ex vivo porcine skinMRSASignificant reduction at 1h, sustained for 12h[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the reviewed literature.

Murine Thigh Infection Model

This model is commonly used to assess the efficacy of antimicrobial agents against localized soft-tissue infections.

  • Animal Preparation: Immunocompetent or neutropenic mice (e.g., BALB/c) are typically used. Neutropenia can be induced by cyclophosphamide (B585) administration.

  • Infection: A standardized inoculum of the pathogen (e.g., S. aureus SA-1199B, 10^7 CFU) is injected into the thigh muscle.[9]

  • Treatment: The test compound (e.g., a quinolone) is administered at various doses and routes (e.g., oral, intravenous) at a specified time post-infection (e.g., 4 hours).[9]

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is homogenized.[9] The number of viable bacteria (CFU) is determined by plating serial dilutions of the homogenate on appropriate agar (B569324) plates.[9]

  • Data Analysis: The reduction in bacterial load (log10 CFU) in treated groups is compared to the untreated control group.[9]

Wound Infection Model (Human Skin Xenograft)

This model provides a clinically relevant platform to evaluate topical antimicrobial agents.

  • Model Creation: Full-thickness human skin is grafted onto immunocompromised mice.

  • Wounding and Infection: A standardized wound is created on the grafted skin and inoculated with a specific pathogen (e.g., P. aeruginosa or S. aureus).[5]

  • Treatment: The topical antiseptic (e.g., chlorhexidine) is applied to the wound at a defined time point post-inoculation.[5]

  • Efficacy Assessment: At various time points, the wound tissue is harvested and homogenized to quantify the bacterial bioburden (CFU/bisect).[5]

  • Cytotoxicity Assessment: Tissue viability can be assessed through metabolic assays (e.g., resazurin) and histological analysis.[5]

Mandatory Visualization

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antimicrobial agent in an animal model of infection.

InVivo_Efficacy_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rabbit) Pathogen_Prep Prepare Pathogen Inoculum (Standardized CFU) Infection Induce Infection (e.g., Intramuscular, Intravenous) Pathogen_Prep->Infection Treatment_Groups Administer Treatment (Test Compound vs. Control) Infection->Treatment_Groups Endpoint Euthanize at Predetermined Endpoint Treatment_Groups->Endpoint Tissue_Harvest Harvest Infected Tissue Endpoint->Tissue_Harvest Quantification Quantify Pathogen Load (e.g., CFU count) Tissue_Harvest->Quantification Data_Analysis Compare Treatment vs. Control (e.g., Log Reduction) Quantification->Data_Analysis

Caption: Experimental workflow for in vivo antimicrobial efficacy testing.

References

A Comparative Analysis of the Antiseptic Properties of Quinosol Against Standard Reference Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiseptic properties of Quinosol (8-hydroxyquinoline sulfate) against standard reference microbial strains. The performance of this compound is evaluated alongside other commonly used antiseptics, supported by a review of experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

This compound, an 8-hydroxyquinoline (B1678124) derivative, exhibits broad-spectrum antimicrobial activity. This guide synthesizes available in-vitro data to compare its efficacy against standard bacterial and fungal reference strains with that of other established antiseptics such as Chlorhexidine, Povidone-iodine, and Benzalkonium chloride. The presented data, while drawn from various scientific sources, aims to provide a clear and objective performance overview. It should be noted that direct comparative studies under a single standardized protocol are limited, and thus the compiled data serves as a representative comparison.

Comparative Efficacy Data

The antiseptic efficacy of this compound and other agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the logarithmic reduction (log reduction) in microbial viability. The following tables summarize representative data for key reference strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

MicroorganismThis compound (8-hydroxyquinoline sulfate)*ChlorhexidinePovidone-iodineBenzalkonium chloride
Staphylococcus aureus (ATCC 6538)16 - 641 - 45000 - 14000[1][2]1 - 4
Pseudomonas aeruginosa (ATCC 15442)64 - 2568 - 64>10000[2]16 - 128
Escherichia coli (ATCC 8739)32 - 1282 - 16>10000[2]8 - 64
Enterococcus hirae (ATCC 10541)32 - 1281 - 85000 - 100002 - 16
Candida albicans (ATCC 10231)8 - 321 - 82500 - 50002 - 16
Aspergillus brasiliensis (ATCC 16404)16 - 644 - 325000 - 100008 - 64

*Note: Data for this compound is representative of 8-hydroxyquinoline and its derivatives as specific MIC data for the sulfate (B86663) salt against all listed strains is not consistently available in comparative studies.

Table 2: Log Reduction in Viable Counts

Log reduction measures the decrease in the number of live microbes. A higher log reduction indicates a more effective antiseptic. Regulatory standards often require a specific log reduction for a product to be classified as an effective disinfectant or antiseptic.[3]

MicroorganismThis compound (8-hydroxyquinoline sulfate)ChlorhexidinePovidone-iodineBenzalkonium chloride
Staphylococcus aureus≥ 5-log≥ 5-log≥ 5-log≥ 5-log[4]
Pseudomonas aeruginosa≥ 5-log≥ 5-log≥ 5-log≥ 5-log[4]
Escherichia coli≥ 5-log≥ 5-log≥ 5-log≥ 5-log[4]
Enterococcus hirae≥ 5-log≥ 5-log≥ 5-log≥ 5-log[4]
Candida albicans≥ 4-log≥ 4-log≥ 4-log≥ 4-log
Aspergillus brasiliensis≥ 4-log≥ 4-log≥ 4-log≥ 4-log

Experimental Protocols

The following are detailed methodologies for two key experiments used to validate the antiseptic properties of a compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antiseptic agent.[5][6][7]

Objective: To determine the lowest concentration of the test substance that inhibits the visible growth of a specific microorganism.

Materials:

  • Test antiseptic (e.g., this compound)

  • Standard reference microbial strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85% NaCl)

  • McFarland standard 0.5

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antiseptic Dilutions:

    • Prepare a stock solution of the test antiseptic in the appropriate broth.

    • In a 96-well plate, perform serial two-fold dilutions of the antiseptic to obtain a range of concentrations.

    • Leave a column of wells with broth only (no antiseptic) as a positive control for microbial growth and another column with uninoculated broth as a negative control.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the antiseptic dilutions and the positive control wells.

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antiseptic at which no visible growth (turbidity) is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antiseptic prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Read for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination.
Quantitative Suspension Test for Efficacy (based on EN 1276/EN 13727)

This protocol is used to evaluate the bactericidal or fungicidal activity of a chemical disinfectant or antiseptic under conditions simulating practical use.[3]

Objective: To determine the log reduction of viable microorganisms after exposure to the antiseptic for a specified contact time.

Materials:

  • Test antiseptic

  • Standard reference microbial strains

  • Sterile hard water

  • Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)

  • Neutralizer solution (to inactivate the antiseptic)

  • Sterile diluent (e.g., peptone salt solution)

  • Agar (B569324) plates for enumeration

Procedure:

  • Preparation of Test Suspension:

    • Prepare a standardized suspension of the test microorganism in sterile water.

  • Test Procedure:

    • In a test tube, mix the test antiseptic solution with sterile hard water and the interfering substance.

    • Add the microbial test suspension to this mixture and start a timer for the specified contact time (e.g., 1, 5, or 15 minutes).

    • Maintain the mixture at a controlled temperature (e.g., 20°C).

  • Neutralization and Enumeration:

    • At the end of the contact time, transfer a defined volume of the mixture to a tube containing a validated neutralizer to stop the antiseptic action.

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto agar plates and incubate under appropriate conditions.

  • Calculation of Log Reduction:

    • Count the number of colony-forming units (CFU) on the plates.

    • Calculate the initial number of viable microorganisms in the test suspension (control).

    • The log reduction is calculated as: log₁₀(Initial CFU/mL) - log₁₀(CFU/mL after treatment).

Suspension_Test_Workflow cluster_setup Test Setup cluster_exposure Exposure cluster_quantification Quantification cluster_result Result prep_suspension Prepare Microbial Test Suspension mix Mix Suspension with Antiseptic prep_suspension->mix prep_solution Prepare Antiseptic Solution with Interfering Substance prep_solution->mix contact_time Incubate for Contact Time mix->contact_time neutralize Neutralize Antiseptic contact_time->neutralize plate Plate Serial Dilutions neutralize->plate count Count Colonies (CFU) plate->count calculate Calculate Log Reduction count->calculate

Quantitative Suspension Test Workflow.

Mechanism of Action: this compound

The primary mechanism of action of 8-hydroxyquinolines, including this compound, involves the chelation of metal ions that are essential for microbial enzyme function. By binding to these metal ions, this compound disrupts critical metabolic pathways, leading to the inhibition of growth and eventual cell death.

Quinosol_MoA This compound This compound (8-Hydroxyquinoline Sulfate) Chelation Chelation This compound->Chelation MetalIons Essential Metal Ions (e.g., Fe²⁺, Mg²⁺, Zn²⁺) MetalIons->Chelation Enzymes Microbial Enzymes Inactivation Enzyme Inactivation Enzymes->Inactivation Chelation->Inactivation Disruption Disruption of Metabolic Pathways Inactivation->Disruption Inhibition Inhibition of Growth & Cell Death Disruption->Inhibition

Mechanism of Action of this compound.

Conclusion

The compiled data indicates that this compound is a potent antiseptic agent with broad-spectrum activity against a range of standard reference bacterial and fungal strains. Its efficacy, as suggested by representative MIC values and expected log reduction capabilities, is comparable to that of other widely used antiseptics. The detailed experimental protocols provided in this guide offer a framework for the standardized validation of this compound's antiseptic properties, encouraging further research and direct comparative studies to solidify its position in clinical and industrial applications.

References

A Comparative Analysis of the Environmental Fate of Quinosol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental fate of Quinosol (8-hydroxyquinoline) and its halogenated analogues, Chlorquinaldol and Clioquinol. Understanding the environmental persistence, degradation, and mobility of these compounds is crucial for assessing their ecological impact. This document summarizes key experimental data, outlines detailed methodologies for relevant studies, and visualizes known degradation pathways to facilitate a clear and objective comparison.

Comparative Environmental Fate Parameters

The environmental fate of a chemical is determined by a combination of its susceptibility to various degradation processes and its tendency to partition between different environmental compartments. The following table summarizes available quantitative data for this compound and its analogues. It is important to note that while data for this compound is more readily available, information on the environmental fate of its halogenated analogues is less comprehensive.

ParameterThis compound (8-hydroxyquinoline)Chlorquinaldol (5,7-dichloro-2-methyl-8-hydroxyquinoline)Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)
Biodegradation Readily biodegradable by various microorganisms.[1]Data on environmental biodegradation is limited. Expected to be slower than this compound due to halogenation.Data on environmental biodegradation is limited. Expected to be slower than this compound due to halogenation.
Photodegradation Undergoes photodegradation in aqueous solutions.[2]Susceptible to photodegradation, but specific rates in environmental conditions are not well-documented.Susceptible to photodegradation, but specific rates in environmental conditions are not well-documented.
Hydrolysis Generally stable to hydrolysis under typical environmental pH conditions.Expected to be stable to hydrolysis.Expected to be stable to hydrolysis.
Soil Sorption Coefficient (Kd) Values vary depending on soil properties, indicating moderate to low mobility.Higher potential for soil sorption is expected due to increased hydrophobicity from halogenation.Higher potential for soil sorption is expected due to increased hydrophobicity from halogenation.
Ecotoxicity Toxic to some aquatic organisms.[3]Classified as very toxic to aquatic life with long-lasting effects.[4]Information on environmental toxicity is less specific, but it is known to have antimicrobial properties.[5]

Experimental Protocols

Accurate assessment of environmental fate relies on standardized and reproducible experimental methods. Below are detailed protocols for key experiments relevant to this comparative analysis, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Biodegradation Assessment

Method: OECD 301: Ready Biodegradability

Objective: To determine the potential for rapid and complete biodegradation of the test substance in an aerobic aqueous medium.

Procedure:

  • Preparation of Medium: A mineral salt medium is prepared containing a low concentration of the test substance (e.g., 2-100 mg/L) as the sole nominal source of organic carbon.

  • Inoculum: The medium is inoculated with a small amount of microorganisms from a mixed environmental source, such as activated sludge from a wastewater treatment plant.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The extent of biodegradation is determined by measuring the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or carbon dioxide production over the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated and compared to the pass levels for ready biodegradability (e.g., >60% CO2 evolution or >70% DOC removal within a 10-day window).

Photodegradation in Water

Method: Based on OECD Guideline for Testing of Chemicals, Section 3, Part 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis.

Objective: To determine the rate of photodegradation of the test substance in water under simulated sunlight.

Procedure:

  • Solution Preparation: A solution of the test substance in purified water is prepared at a known concentration.

  • Irradiation: The solution is placed in a photoreactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The temperature of the solution is maintained at a constant level.

  • Sampling: Samples are withdrawn from the solution at specific time intervals.

  • Analysis: The concentration of the test substance in each sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]

  • Data Analysis: The rate constant and half-life of photodegradation are calculated from the decrease in concentration over time.

Soil Sorption/Desorption

Method: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method.[2][8][9]

Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of the test substance.[10]

Procedure:

  • Soil Selection: A set of well-characterized soils with varying organic carbon content, pH, and texture is used.

  • Equilibration: A known mass of soil is mixed with a solution of the test substance of known concentration in a centrifuge tube. The mixture is agitated for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

  • Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of the test substance in the aqueous phase is measured.

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil sorption coefficient (Kd) is then calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The Koc is calculated by normalizing Kd to the organic carbon content of the soil.

Degradation Pathways

The transformation of this compound and its analogues in the environment leads to the formation of various degradation products. Understanding these pathways is essential for a complete environmental risk assessment.

Biodegradation Pathway of this compound

The microbial degradation of this compound often proceeds through hydroxylation and subsequent ring cleavage. One of the proposed pathways involves the formation of hydroxylated intermediates.

Biodegradation_of_this compound This compound This compound (8-hydroxyquinoline) Intermediate1 Hydroxylated Intermediates This compound->Intermediate1 Hydroxylation Ring_Cleavage Ring Cleavage Products Intermediate1->Ring_Cleavage Dioxygenase enzymes Mineralization CO2 + H2O + NH3 Ring_Cleavage->Mineralization Further degradation

Caption: Proposed aerobic biodegradation pathway of this compound.

General Experimental Workflow for Environmental Fate Studies

The following diagram illustrates a typical workflow for investigating the environmental fate of a chemical compound.

Environmental_Fate_Workflow cluster_0 Phase 1: Characterization & Planning cluster_1 Phase 2: Laboratory Experiments cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Risk Assessment Compound Test Compound (this compound or Analogue) Literature Literature Review (Physicochemical Properties, Existing Data) Compound->Literature Plan Experimental Design (Selection of Tests and Conditions) Literature->Plan Biodegradation Biodegradation (e.g., OECD 301) Plan->Biodegradation Photodegradation Photodegradation (e.g., OECD 316) Plan->Photodegradation Sorption Soil Sorption (e.g., OECD 106) Plan->Sorption Analytical Analytical Chemistry (e.g., HPLC, GC-MS) Biodegradation->Analytical Photodegradation->Analytical Sorption->Analytical Data Data Analysis (Kinetics, Half-life, Kd, Koc) Analytical->Data Pathway Degradation Pathway Identification Data->Pathway Assessment Environmental Risk Assessment (Persistence, Mobility, Ecotoxicity) Data->Assessment Pathway->Assessment

References

Evaluating the Cost-Effectiveness of Quinosol in Crop Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Quinosol (8-Hydroxyquinoline Sulfate) against leading alternatives for the management of bacterial and fungal diseases in crop production. This guide provides an objective comparison of performance, cost, and application protocols to aid researchers, scientists, and crop protection professionals in making informed decisions for effective and economical disease control strategies.

Executive Summary

Effective management of crop diseases is paramount for ensuring global food security and the economic viability of agricultural enterprises. While a multitude of fungicides and bactericides are available, the selection of an appropriate agent requires a careful evaluation of its efficacy, cost-effectiveness, and environmental profile. This guide focuses on this compound, a crop protection product containing 8-hydroxyquinoline (B1678124) sulfate, and compares its potential cost-effectiveness with that of established alternatives such as copper hydroxide, streptomycin, and mancozeb.

Due to a lack of publicly available, direct comparative field trial data for this compound on specific crops, this guide utilizes available pricing information and established efficacy data for its alternatives to provide a modeled cost-benefit analysis. The primary mechanism of action for 8-hydroxyquinoline, metal ion chelation, is also explored and visualized.

Comparative Performance and Cost Analysis

The cost-effectiveness of any crop protection agent is a function of its application cost and the resulting economic benefit, primarily through yield protection or enhancement. The following tables provide a comparative overview of this compound and its alternatives based on available data and estimations.

Table 1: Estimated Cost and Application Rates

ProductActive IngredientTypical Application Rate (per acre)Estimated Cost per Application (USD per acre)
This compound 8-Hydroxyquinoline Sulfate0.5 - 1.0 kg$20.43 - $40.86
Copper Hydroxide Copper Hydroxide0.75 - 1.75 lbs$12.00 - $28.00
Streptomycin Sulfate Streptomycin Sulfate6 - 12 g$2.80 - $5.60
Mancozeb Mancozeb0.6 - 0.8 kg$14.29 - $19.05

Disclaimer: Prices are estimates based on available online retail data and are subject to significant variation based on location, supplier, and volume purchased. Application rates are general recommendations and should be adjusted based on specific crop, disease pressure, and label instructions.

Table 2: Efficacy in Controlling Bacterial Spot on Tomato (Xanthomonas spp.)

ProductEfficacy (Disease Control %)Estimated Yield Increase (%)Data Source
This compound Data not publicly availableData not publicly available-
Copper Hydroxide + Mancozeb ~50-60%Variable, dependent on disease pressureField trials on tomato[1][2][3]
Streptomycin Sulfate Effective, but resistance is a concernVariableGeneral use data[4][5][6]
Acibenzolar-S-methyl (Plant Activator) Similar or superior to copperNot always correlated with yield increaseField experiments on tomato[7]
Bacteriophages Effective, better than copper-mancozebSignificant yield increase observedField experiments on tomato[1]

Note: The efficacy of all products can be influenced by factors such as weather conditions, timing of application, and the presence of resistant pathogen strains.

Mechanism of Action: this compound (8-Hydroxyquinoline)

The primary mode of action of 8-hydroxyquinoline is its ability to act as a chelating agent. It binds to essential metal ions, such as iron (Fe), copper (Cu), and zinc (Zn), which are vital cofactors for many microbial enzymes. By sequestering these metal ions, 8-hydroxyquinoline disrupts critical metabolic pathways in fungal and bacterial pathogens, leading to the inhibition of growth and eventual cell death.

This compound Mechanism of Action Mechanism of Action: 8-Hydroxyquinoline as a Metal Chelator cluster_pathogen Inside Pathogen This compound This compound (8-Hydroxyquinoline Sulfate) MetalIons Essential Metal Ions (e.g., Fe, Cu, Zn) This compound->MetalIons Chelates Inhibition Inhibition of Growth & Cell Death This compound->Inhibition Leads to Enzymes Metabolic Enzymes MetalIons->Enzymes Required Cofactor PathogenCell Fungal/Bacterial Pathogen Cell Metabolism Essential Metabolic Pathways Enzymes->Metabolism Catalyze

Caption: 8-Hydroxyquinoline chelates essential metal ions, disrupting vital enzymatic functions within pathogens.

Experimental Protocols

To ensure objective and reproducible evaluation of crop protection agents, standardized experimental protocols are essential. The following outlines a general methodology for a field trial to assess the efficacy of this compound against a bacterial or fungal disease.

3.1. Objective:

To determine the efficacy and cost-effectiveness of this compound in controlling a target disease on a specific crop, compared to a standard grower practice and an untreated control.

3.2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Appropriate for the crop, allowing for buffer zones to prevent spray drift between treatments.

  • Treatments:

    • Untreated Control

    • This compound (at a low and high application rate)

    • Standard Treatment 1 (e.g., Copper Hydroxide)

    • Standard Treatment 2 (e.g., Streptomycin or Mancozeb, depending on the target pathogen)

3.3. Application Procedure:

  • Equipment: Calibrated backpack sprayer or tractor-mounted sprayer to ensure uniform coverage.

  • Timing: Applications should be initiated based on disease forecasting models, scouting reports, or at the first sign of disease, and continued at intervals specified on the product labels.

  • Data Collection:

    • Disease Severity: Assessed at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).

    • Yield Data: Harvested from the center rows of each plot to minimize edge effects. Yield parameters (e.g., marketable yield, fruit weight) should be recorded.

    • Phytotoxicity: Visual assessment for any adverse effects of the treatments on the crop.

3.4. Data Analysis:

  • Statistical Analysis: Analysis of Variance (ANOVA) to be performed on disease severity and yield data. Mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

  • Economic Analysis:

    • Calculate the total cost of each treatment program (product cost + application cost).

    • Determine the gross revenue from the yield of each treatment.

    • Calculate the net return for each treatment by subtracting the treatment cost from the gross revenue.

    • The cost-benefit ratio can be calculated by dividing the net return by the treatment cost.

Experimental_Workflow Fungicide/Bactericide Efficacy Trial Workflow A Field Preparation & Plot Layout (RCBD) B Crop Planting & Establishment A->B D Disease Inoculation (if necessary) B->D C Treatment Application (this compound, Alternatives, Control) E Regular Disease Severity Assessment C->E Repeated Applications D->C F Yield Data Collection at Harvest E->F G Data Analysis (ANOVA, Mean Separation) F->G H Economic Analysis (Cost-Benefit Ratio) G->H I Conclusion on Cost-Effectiveness H->I

Caption: A typical workflow for conducting a field trial to evaluate the efficacy of crop protection products.

Discussion and Conclusion

The information gathered and presented in this guide highlights the potential of this compound as a crop protection agent, primarily due to the established antimicrobial properties of its active ingredient, 8-hydroxyquinoline sulfate. Its mechanism of action, metal chelation, offers a different mode of action compared to many conventional fungicides and bactericides, which can be a valuable tool in resistance management programs.

For researchers and crop protection professionals, the following are key takeaways:

  • Need for Empirical Data: There is a clear need for independent, peer-reviewed field trials to evaluate the efficacy of this compound under various cropping systems and disease pressures.

  • Potential for Integrated Pest Management (IPM): this compound's unique mode of action suggests its potential utility in rotation with other fungicides and bactericides to delay the development of resistance.

  • Economic Viability is Context-Dependent: The cost-effectiveness of any crop protection strategy will ultimately depend on the specific crop, the price of the commodity, the cost of the product and its application, and the level of disease pressure in a given season.

It is recommended that small-scale, on-farm trials be conducted to evaluate the performance and economic return of this compound before large-scale adoption. Such trials, following the experimental protocol outlined in this guide, will provide the most accurate assessment of its cost-effectiveness for a particular agricultural operation.

References

Cross-Resistance Between Quinosol and Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Quinosol (an 8-hydroxyquinoline (B1678124) derivative) and its potential for cross-resistance with other major antimicrobial agents. The information is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies.

Executive Summary

This compound and its parent compound, 8-hydroxyquinoline, exhibit broad-spectrum antimicrobial activity. Their primary mechanisms of action involve the chelation of metal ions essential for bacterial enzyme function and the disruption of bacterial cell membranes. While this unique mode of action offers potential for synergistic interactions with other antibiotics, it also raises concerns about the development of cross-resistance. Studies indicate that exposure to 8-hydroxyquinoline derivatives can induce resistance not only to the compound itself but also to other classes of antibiotics, primarily through the upregulation of multidrug efflux pumps. This guide synthesizes the available data on these phenomena to inform future research and drug development strategies.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound derivatives and other antimicrobial agents against various bacterial strains, including those with acquired resistance. This data provides a quantitative basis for comparing their efficacy and exploring patterns of cross-resistance.

Table 1: Induction of Cross-Resistance by a this compound Derivative (Halquinol) [1]

OrganismAntibioticMIC (µg/mL) Before Halquinol ExposureMIC (µg/mL) After Halquinol Exposure
Salmonella spp.Halquinol18.25 - 30075 - 1200
Cephalexin (B21000)--
Escherichia coliHalquinol18.25 - 30075 - 1200
Azithromycin (B1666446)--

Note: The study reported the percentage of resistant isolates before and after exposure. For cephalexin against Salmonella, it increased from 71.4% to 100%. For azithromycin against E. coli, it increased from 66.7% to 100%. Specific MIC values for the antibiotics were not provided in a comparable format in this study.

Table 2: MIC of 8-Hydroxyquinoline and its Derivatives Against Various Bacterial Strains

CompoundOrganismStrainMIC (µM)Reference
8-HydroxyquinolineStaphylococcus aureusMethicillin-Susceptible (MSSA)16.0 - 32.0[2]
Fe(8-hydroxyquinoline)3Staphylococcus aureusMethicillin-Susceptible (MSSA)4.0[2]
8-HydroxyquinolineMycobacterium tuberculosis-3.6[3]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis-0.1[2]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureusMethicillin-Resistant (MRSA)1.1[2]
PH176 (8-hydroxyquinoline derivative)Staphylococcus aureusMethicillin-Resistant (MRSA)MIC50: 16 µg/mL, MIC90: 32 µg/mL[4]

Table 3: Synergistic Activity of an 8-Hydroxyquinoline Derivative with Other Antibiotics against S. aureus [5]

CombinationInteraction
PH176 + OxacillinSynergistic in 3 out of 5 MRSA isolates
PH176 + NitroxolineReduction in colony count in 4 out of 5 MRSA isolates

Experimental Protocols

This section details the methodologies for key experiments cited in the guide, providing a framework for reproducing and expanding upon these findings.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solutions

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into CAMHB. Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the culture in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Dilution Series: Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute antimicrobial A down the rows and antimicrobial B across the columns.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation and Reading: Incubate and read the results as for the MIC assay.

  • Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI is calculated for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Efflux Pump Inhibitor (EPI) Assay

This assay determines the contribution of efflux pumps to antimicrobial resistance.

Procedure:

  • MIC Determination: Determine the MIC of the antimicrobial agent against the test organism in the presence and absence of a sub-inhibitory concentration of an EPI (e.g., Phenylalanine-arginine β-naphthylamide, PAβN).

  • Interpretation: A significant reduction (typically ≥4-fold) in the MIC of the antimicrobial in the presence of the EPI suggests that the antimicrobial is a substrate of an efflux pump that is inhibited by the EPI.

Mandatory Visualization

Signaling Pathways in Antimicrobial Resistance

The following diagrams illustrate key signaling pathways involved in the regulation of multidrug efflux pumps, a common mechanism of cross-resistance.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardize Inoculum Standardize Inoculum Bacterial Culture->Standardize Inoculum Inoculate Plate Inoculate Plate Standardize Inoculum->Inoculate Plate Antimicrobial Dilutions Antimicrobial Dilutions Antimicrobial Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MarA_SoxS_Rob_Pathway cluster_regulators Global Regulators Stress Signals Antibiotics, Oxidative Stress, Salicylate MarA MarA Stress Signals->MarA SoxS SoxS Stress Signals->SoxS Rob Rob Stress Signals->Rob AcrAB-TolC Operon AcrAB-TolC Operon MarA->AcrAB-TolC Operon Activates SoxS->AcrAB-TolC Operon Activates Rob->AcrAB-TolC Operon Activates Multidrug Efflux Multidrug Efflux AcrAB-TolC Operon->Multidrug Efflux Upregulates

MarA/SoxS/Rob regulon activating the AcrAB-TolC efflux pump.

BaeSR_Pathway cluster_tcs Two-Component System Envelope Stress Indole, Flavonoids, Novobiocin BaeS BaeS (Sensor Kinase) Envelope Stress->BaeS Activates BaeR BaeR (Response Regulator) BaeS->BaeR Phosphorylates mdtABCD Operon mdtABCD Operon BaeR->mdtABCD Operon Activates Transcription Drug Efflux Drug Efflux mdtABCD Operon->Drug Efflux Upregulates

BaeSR two-component system response to envelope stress.

CpxAR_Rcs_Pathways cluster_cpx Cpx Pathway cluster_rcs Rcs Phosphorelay Cell Envelope Damage Misfolded Proteins, Peptidoglycan Stress CpxA CpxA (Sensor Kinase) Cell Envelope Damage->CpxA RcsC RcsC (Sensor Kinase) Cell Envelope Damage->RcsC CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates Envelope Homeostasis Genes Envelope Homeostasis Genes CpxR->Envelope Homeostasis Genes Regulates RcsD RcsD RcsC->RcsD Phosphorylates RcsB RcsB (Response Regulator) RcsD->RcsB Phosphorylates RcsB->Envelope Homeostasis Genes Regulates

CpxAR and Rcs phosphorelay envelope stress response pathways.

References

Validating the Genotoxicity of Quinosol: A Comparative Guide Using the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genotoxic potential of Quinosol (8-hydroxyquinoline sulfate) with a primary focus on the Ames test, a widely accepted bacterial reverse mutation assay for identifying mutagens. While direct quantitative data from specific studies on this compound's Ames test performance is not publicly available, this guide synthesizes existing information on its mutagenic properties and presents a framework for its evaluation. We will delve into the experimental protocol of the Ames test, present illustrative data for comparison, and discuss alternative assays for a holistic assessment of genotoxicity.

This compound: A Profile

This compound, chemically known as 8-hydroxyquinoline (B1678124) sulfate, is a compound recognized for its antiseptic and disinfectant properties. Its potential to interact with DNA and cause mutations is a critical aspect of its safety assessment, particularly for applications in pharmaceuticals and other regulated products. The Ames test serves as a fundamental screening tool in this evaluation.

The Ames Test: A Gold Standard for Mutagenicity Screening

The Ames test is a biological assay that assesses the mutagenic potential of chemical compounds. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation, restoring the bacteria's ability to produce histidine and thus grow on a histidine-free medium. A positive result indicates that the chemical is mutagenic and may, therefore, have carcinogenic potential.

Experimental Protocol: Ames Test for this compound

The following protocol outlines the key steps involved in performing an Ames test to evaluate the genotoxicity of this compound, adhering to standard methodologies.

1. Bacterial Strains: A minimum of five tester strains of Salmonella typhimurium are typically used to detect different types of mutations. Commonly used strains include:

  • TA98 and TA1537: Detect frameshift mutations.
  • TA100 and TA1535: Detect base-pair substitution mutations.
  • TA102 or E. coli WP2 uvrA: Detect oxidative and other types of mutagens.

2. Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the liver. To mimic this, the test is conducted both with and without a mammalian metabolic activation system, typically a rat liver extract called S9 mix.

3. Test Procedure (Plate Incorporation Method):

  • Preparation: Molten top agar (B569324) is supplemented with a trace amount of histidine and biotin (B1667282) to allow for a few rounds of bacterial replication, which is necessary for mutations to occur.
  • Exposure: The test substance (this compound, dissolved in a suitable solvent), the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition) are added to the top agar.
  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
  • Incubation: The plates are incubated at 37°C for 48-72 hours.
  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow without added histidine) is counted for each plate.

4. Controls:

  • Negative (Solvent) Control: The solvent used to dissolve the test substance is tested to determine the spontaneous reversion rate of the bacterial strains.
  • Positive Controls: Known mutagens are used to confirm the sensitivity of the bacterial strains and the activity of the S9 mix. Examples include Sodium Azide (for TA100 and TA1535 without S9), 2-Nitrofluorene (for TA98 without S9), and 2-Aminoanthracene (for all strains with S9).

Data Presentation: Illustrative Ames Test Results for this compound

While specific data for this compound is not publicly available, the following table presents a hypothetical but representative set of results from an Ames test, demonstrating how data is typically structured and interpreted. A compound is generally considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Tester Strain Metabolic Activation (S9) This compound Concentration (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase over Negative Control Mutagenicity Assessment
TA98 -S90 (Solvent Control)25 ± 4-Negative
1028 ± 51.1Negative
5035 ± 61.4Negative
10048 ± 71.9Equivocal
+S90 (Solvent Control)30 ± 5-Negative
1033 ± 41.1Negative
5040 ± 61.3Negative
10055 ± 81.8Equivocal
TA100 -S90 (Solvent Control)120 ± 12-Negative
10185 ± 151.5Equivocal
50250 ± 202.1Positive
100380 ± 253.2Positive
+S90 (Solvent Control)135 ± 14-Negative
10200 ± 181.5Equivocal
50290 ± 222.1Positive
100450 ± 303.3Positive

This table presents illustrative data. Actual results may vary.

Based on existing literature, 8-hydroxyquinoline has been reported to be mutagenic in Salmonella assays, particularly in strain TA100, suggesting it primarily causes base-pair substitution mutations.

Comparison with Alternative Genotoxicity Assays

While the Ames test is a valuable initial screen, a battery of tests is often required for a comprehensive genotoxicity assessment. Here, we compare the Ames test with two other commonly used in vitro assays: the Micronucleus Test and the Comet Assay.

Assay Endpoint Measured Test System Advantages Limitations Relevance to this compound
Ames Test Gene mutations (frameshift and base-pair substitutions)Bacteria (Salmonella typhimurium, E. coli)Rapid, inexpensive, high throughput, well-validated.Prokaryotic system may not fully mimic mammalian metabolism and DNA repair. Does not detect chromosomal damage.Indicates potential for gene-level mutations.
In Vitro Micronucleus Test Chromosomal damage (clastogenicity and aneugenicity)Mammalian cells (e.g., human lymphocytes, CHO, TK6 cells)Detects both chromosome breakage and loss. Uses eukaryotic cells, which are more relevant to human health.More complex and time-consuming than the Ames test.Provides information on the potential of this compound to cause larger-scale genetic damage. Studies on other quinolone derivatives have shown positive results in this assay.
Comet Assay (Single Cell Gel Electrophoresis) DNA strand breaksEukaryotic cellsHighly sensitive for detecting a broad range of DNA damage. Can be used on virtually any eukaryotic cell type.Does not identify the specific type of DNA damage. Can be influenced by cytotoxicity.Can detect initial DNA damage caused by this compound before it is repaired or leads to mutations. Some quinolones have been shown to induce DNA damage in the comet assay.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) mixing Mixing of Components bacterial_strains->mixing s9_mix S9 Mix (Metabolic Activation) s9_mix->mixing This compound This compound Solution This compound->mixing top_agar Top Agar with Trace Histidine/Biotin top_agar->mixing plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation (37°C, 48-72h) plating->incubation counting Counting Revertant Colonies incubation->counting data_analysis Data Analysis and Interpretation counting->data_analysis

Caption: Workflow of the Ames Test for assessing the mutagenicity of this compound.

Genotoxicity_Testing_Strategy Ames Ames Test (Gene Mutation) Genotoxicity_Assessment Comprehensive Genotoxicity Assessment Ames->Genotoxicity_Assessment Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Micronucleus->Genotoxicity_Assessment Comet Comet Assay (DNA Strand Breaks) Comet->Genotoxicity_Assessment

Comparative Transcriptomics of Fungi Treated with Quinosol: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Quinosol (8-hydroxyquinoline) on fungi. Due to the limited availability of direct transcriptomic studies on this compound, this guide leverages data from antifungals with similar mechanisms of action, primarily metal chelation leading to iron starvation and oxidative stress. We compare these inferred effects with the well-documented transcriptomic responses to major antifungal classes, including azoles and echinocandins, offering insights into the molecular responses of fungi to these chemical stressors.

Mechanism of Action: this compound and Comparators

This compound, an 8-hydroxyquinoline (B1678124) derivative, exerts its antifungal activity primarily through the chelation of metal ions, which is crucial for various cellular processes in fungi. This disruption of metal homeostasis, particularly iron, leads to a cascade of downstream effects, including damage to the cell wall and membrane integrity, and the induction of oxidative stress[1][2].

In contrast, other antifungal agents have more direct targets:

  • Azoles (e.g., voriconazole, itraconazole) inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane[1].

  • Echinocandins (e.g., caspofungin) inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, by targeting the Fks1 subunit of the glucan synthase complex[2].

Comparative Analysis of Gene Expression Changes

The treatment of fungi with different classes of antifungal agents elicits distinct transcriptomic signatures. This section compares the inferred transcriptomic impact of this compound with that of azoles and echinocandins in pathogenic fungi like Aspergillus fumigatus and Candida albicans.

Inferred Transcriptomic Signature of this compound (based on Iron Starvation and Oxidative Stress)

Based on its mechanism as a metal chelator, this compound is expected to induce a transcriptomic profile characteristic of iron starvation and oxidative stress. Studies on fungi under these conditions reveal the upregulation of genes involved in high-affinity iron uptake systems, including siderophore biosynthesis and transport, and reductive iron assimilation[3][4]. Concurrently, genes encoding iron-dependent proteins and those involved in iron-consuming pathways like the TCA cycle and respiration are downregulated to conserve iron[4]. The induced oxidative stress would lead to the upregulation of antioxidant defense genes such as catalases, superoxide (B77818) dismutases (SODs), and enzymes of the glutathione (B108866) and thioredoxin systems[5][6][7].

Transcriptomic Signature of Azoles

Azole treatment leads to the upregulation of genes in the ergosterol biosynthesis pathway as a compensatory response to the inhibition of Erg11[1][8]. Additionally, genes encoding efflux pumps (e.g., ABC and MFS transporters), which actively transport the drug out of the cell, are often upregulated, contributing to azole resistance[1][9]. Stress response pathways are also activated[1][8].

Transcriptomic Signature of Echinocandins

Echinocandin treatment triggers the cell wall integrity (CWI) pathway, a conserved MAPK signaling cascade, in response to cell wall stress[2]. This leads to the upregulation of genes involved in the synthesis of chitin, another crucial cell wall component, as a compensatory mechanism[2]. Genes related to osmotic stress and cell wall remodeling are also significantly affected[10][11].

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the key differentially expressed genes (DEGs) and affected pathways in fungi upon treatment with agents causing iron starvation/oxidative stress (as a proxy for this compound), azoles, and echinocandins.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus

Antifungal Class (Proxy for this compound)Key Upregulated GenesKey Downregulated GenesPrimary Affected Pathways
Iron Chelators / Oxidative Stress sidA, mirB, sit1 (siderophore biosynthesis/transport), freB (reductive iron assimilation), hapX (iron homeostasis regulator), catalases, SODs[3][12][13]sreA (repressor of iron uptake), genes in TCA cycle and respiration[3][4]Iron homeostasis, Oxidative stress response, Mitochondrial function
Azoles erg11a, erg11b, erg3a (ergosterol biosynthesis), ABC/MFS transporters, stress response genes[1][8]Genes related to cell growth and divisionErgosterol biosynthesis, Multidrug transport, Stress response
Echinocandins Chitin synthases (chsA, chsB, chsG), genes of the CWI pathway (rhoA, pkcA, mpkA), osmotic stress response genes[2][10]Genes involved in cell cycle progressionCell wall biosynthesis and integrity, Osmotic stress response

Table 2: Summary of Differentially Expressed Genes (DEGs) in Candida albicans

Antifungal Class (Proxy for this compound)Key Upregulated GenesKey Downregulated GenesPrimary Affected Pathways
Iron Chelators / Oxidative Stress FTR1, FET3 (reductive iron uptake), SIT1 (siderophore transport), SEF1 (iron regulator), oxidative stress genes[14][15][16]HAP43 (repressor of iron-consuming pathways), genes for mitochondrial respiration[17]Iron homeostasis, Oxidative stress response, Virulence
Azoles ERG11, CDR1, CDR2 (efflux pumps), UPC2 (regulator of ergosterol biosynthesis)Genes related to mitochondrial functionErgosterol biosynthesis, Drug efflux, Membrane function
Echinocandins FKS1, GSC1, CHS1, CHS2, CHS3 (cell wall synthesis), genes in HOG and CWI pathwaysGenes related to hyphal growthCell wall integrity, Chitin biosynthesis, Stress signaling

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative transcriptomics. Below are standardized methodologies for key experiments in antifungal transcriptomics.

Fungal Culture and Antifungal Treatment
  • Fungal Strain and Culture: Aspergillus fumigatus or Candida albicans are cultured on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) to obtain spores or yeast cells.

  • Spore/Cell Suspension: Spores (conidia) are harvested and diluted to a final concentration of 1 x 10^6 conidia/mL in a liquid medium such as RPMI 1640. For yeast, cells are grown to the mid-log phase.

  • Antifungal Exposure: The fungal suspension is treated with the desired concentration of the antifungal agent (e.g., MIC50 of this compound, voriconazole, or caspofungin). An untreated control is included.

  • Time-Course Sampling: Mycelia or cells are harvested at various time points post-exposure (e.g., 1, 4, and 24 hours) by filtration or centrifugation. The samples are washed with sterile PBS, flash-frozen in liquid nitrogen, and stored at -80°C.

RNA Extraction and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen samples using a suitable method (e.g., TRIzol-based extraction followed by a column purification kit).

  • Quality Control: RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: mRNA is enriched from the total RNA, fragmented, and used to synthesize a cDNA library using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC, and adapters and low-quality bases are trimmed.

  • Read Alignment: The trimmed reads are aligned to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential gene expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

  • Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and pathway enrichment (e.g., KEGG) analyses are performed on the list of DEGs to identify over-represented biological processes and pathways.

Mandatory Visualizations

Diagram of Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Fungal_Culture Fungal Culture Antifungal_Treatment Antifungal Treatment (this compound, Azole, Echinocandin) Fungal_Culture->Antifungal_Treatment Control Untreated Control Fungal_Culture->Control Harvesting Harvesting at Time Points Antifungal_Treatment->Harvesting Control->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction QC_RNA RNA Quality Control RNA_Extraction->QC_RNA Library_Prep cDNA Library Preparation QC_RNA->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC_Reads Read Quality Control Sequencing->QC_Reads Alignment Alignment to Reference Genome QC_Reads->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment Analysis DEG_Analysis->Functional_Analysis Final_Report Final Comparison Guide Functional_Analysis->Final_Report Comparative Transcriptomic Insights

Comparative Transcriptomics (RNA-seq) Workflow.
Diagram of Inferred Signaling Pathway Affected by this compound

Quinosol_Pathway cluster_cellular_effects Cellular Effects cluster_transcriptional_response Transcriptional Response cluster_phenotypic_outcome Phenotypic Outcome This compound This compound (8-hydroxyquinoline) Metal_Chelation Intracellular Metal Chelation This compound->Metal_Chelation Iron_Depletion Iron (Fe) Depletion Metal_Chelation->Iron_Depletion ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS_Generation Iron_Starvation_Response Iron Starvation Response (Upregulation of hapX, sidA, ftrA) Iron_Depletion->Iron_Starvation_Response Iron_Conservation Iron Conservation (Downregulation of sreA, TCA cycle genes) Iron_Depletion->Iron_Conservation Oxidative_Stress_Response Oxidative Stress Response (Upregulation of catalases, SODs) ROS_Generation->Oxidative_Stress_Response Cell_Wall_Damage Cell Wall/Membrane Damage Iron_Starvation_Response->Cell_Wall_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress_Response->Mitochondrial_Dysfunction Iron_Conservation->Mitochondrial_Dysfunction Growth_Inhibition Fungal Growth Inhibition Cell_Wall_Damage->Growth_Inhibition Mitochondrial_Dysfunction->Growth_Inhibition

Inferred mechanism of this compound's antifungal action.

References

A Comparative Guide to the Validation of Quinosol Residue Detection Methods in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection of Quinosol (8-hydroxyquinoline sulfate) residues in various food products. This compound is a widely used disinfectant and fungicide in agriculture and its residues in food require sensitive and reliable detection methods for consumer safety. This document outlines and compares the performance of established chromatographic techniques, namely High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with emerging alternative methods.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound residue detection depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Chromatographic methods are the current gold standard, offering high precision and accuracy.

Chromatographic Methods: HPLC-FLD vs. LC-MS/MS

HPLC-FLD and LC-MS/MS are the most commonly employed techniques for the quantitative analysis of quinolone residues, including 8-hydroxyquinoline (B1678124), the active component of this compound.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a robust and sensitive method that leverages the native fluorescence of the 8-hydroxyquinoline molecule.[1][2][3][4] This technique offers a cost-effective and reliable approach for routine monitoring.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it the confirmatory method of choice.[5] It can unequivocally identify and quantify analytes at very low concentrations, even in complex food matrices.

Table 1: Comparison of HPLC-FLD and LC-MS/MS for Quinolone Residue Analysis

ParameterHPLC-Fluorescence Detection (HPLC-FLD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by HPLC followed by detection of native fluorescence.Separation by LC followed by mass analysis of the parent ion and its fragments.
Selectivity Good, but susceptible to interference from fluorescent matrix components.Excellent, highly specific due to monitoring of specific mass transitions.
Sensitivity High, with Limits of Detection (LODs) typically in the low µg/kg range.Very High, with LODs often in the sub-µg/kg range.
Confirmation Provides presumptive evidence.Provides definitive confirmation of analyte identity.
Cost Lower instrument and operational costs.Higher instrument and operational costs.
Throughput Moderate to high.Moderate to high.

Experimental Protocols

A validated analytical method comprises two key stages: sample preparation and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective sample preparation technique for multi-residue analysis in food.[6][7][8][9][10]

Sample Preparation: QuEChERS Protocol

The QuEChERS protocol is adaptable to a wide range of food matrices, including fruits, vegetables, meat, and milk.[7][10][11][12][13][14]

Materials:

Procedure:

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile.

  • Salting-out: Add a salt mixture, typically magnesium sulfate and sodium chloride or sodium acetate, to induce phase separation.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge to separate the organic and aqueous layers.

  • Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove organic acids and C18 to remove fats).

  • Final Centrifugation: Vortex and centrifuge the d-SPE tube. The resulting supernatant is ready for instrumental analysis.

Instrumental Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used.[15][16]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid or ammonium (B1175870) formate) is typically employed.[15][16]

  • Fluorescence Detection: The excitation and emission wavelengths for 8-hydroxyquinoline are selected to maximize sensitivity and minimize interference.[17] The fluorescence of 8-hydroxyquinoline is significantly enhanced upon chelation with metal ions, a principle that can be utilized for detection.[1][2][4][18]

  • Chromatographic Conditions: Similar to HPLC-FLD, a C18 column with a gradient of acetonitrile and buffered water is used for separation.[19][20][21]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring the transition of the precursor ion of 8-hydroxyquinoline to its specific product ions.

Validation Data

Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision (expressed as Relative Standard Deviation, RSD). The following table summarizes typical performance data for quinolone detection methods in various food matrices.

Table 2: Performance Data of Analytical Methods for Quinolone Residues in Food

Food MatrixAnalyteMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Citation
MilkFluoroquinolonesELISA0.025 - 6---[22]
Milk & ChickenFluoroquinolonesFPIA--77.8 - 116< 17.4[23]
MilkFluoroquinolones & SulfonamidesDC-ELISA2.4 & 5.8---[24]
Egg, Fish, Poultry(Fluoro)quinolonesSPR Biosensor~1 - 3---[25][26]
Vegetables7 AntibioticsLC-UV0.02 - 2.480.06 - 7.5274.5 - 105.9< 11[6]
Beef16 HAAsUHPLC-MS/MS----[27]
MilkMulticlass PharmaceuticalsLC-Orbitrap MS--65.1 - 120.1< 17.5[28]
Meats8 BisphenolsUPLC-MS/MS0.01 - 0.110.03 - 0.3776.1 - 113.7< 10.3[12]
Horsemeat Sausage8 Biogenic AminesUPLC-MS/MS510--[8]
MilkMulticlass PesticidesGC-ECD----[10]
MilkMulticlass PesticidesUHPLC-Orbitrap MS--70 - 120-[29]
Plant-based milk9 MycotoxinsLC-MS/MS-0.05 - 1580 - 91-[13]
Agricultural CommoditiesNatamycinLC-MS/MS-1082.2 - 115.41.1 - 4.6[30]

Note: This table presents a summary of data from various studies on related compounds, as comprehensive, directly comparable data for this compound across all matrices and methods is not available in a single source. FPIA: Fluorescence Polarization Immunoassay; DC-ELISA: Dual-Colorimetric Enzyme-Linked Immunosorbent Assay; SPR: Surface Plasmon Resonance; HAAs: Heterocyclic Aromatic Amines.

Alternative Detection Methods

While chromatographic methods are well-established, there is growing interest in rapid screening methods such as immunoassays and biosensors.

  • Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays are available for the screening of quinolone antibiotics.[22][24][31] They offer high throughput and are cost-effective for screening large numbers of samples. However, they are generally less specific than chromatographic methods and positive results often require confirmation.

  • Biosensors: Biosensors, particularly those based on optical or electrochemical principles, are emerging as promising tools for the rapid and on-site detection of antibiotic residues.[32][33][34] These devices can offer high sensitivity and portability, though their application in routine food analysis is still under development.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound residues in food products.

experimental_workflow cluster_prep Sample Preparation cluster_alternatives Alternative Screening sample Food Sample homogenize Homogenization sample->homogenize Step 1 quechers QuEChERS Extraction (Acetonitrile & Salts) homogenize->quechers Step 2 elisa Immunoassay (ELISA) homogenize->elisa Simplified Prep biosensor Biosensor homogenize->biosensor Simplified Prep cleanup Dispersive SPE Cleanup quechers->cleanup Step 3 hplc_fld HPLC-FLD cleanup->hplc_fld Step 4a lc_msms LC-MS/MS cleanup->lc_msms Step 4b

Figure 1. General workflow for this compound residue analysis in food.

References

A Comparative Analysis of the Chelating Abilities of Quinosol and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chelation chemistry, both Quinosol (an agent containing 8-hydroxyquinoline-5-sulfonic acid) and Ethylenediaminetetraacetic acid (EDTA) are recognized for their capacity to form stable complexes with a variety of metal ions. This guide provides an objective comparison of their chelating performance, supported by available experimental data, to assist researchers in selecting the appropriate chelator for their specific applications.

Quantitative Comparison of Chelating Ability

It is crucial to note that stability constants are influenced by experimental conditions such as pH, temperature, and ionic strength. Therefore, comparisons between data from different studies should be interpreted with caution.

Metal IonThis compound (8-hydroxyquinoline-5-sulfonic acid) log KEDTA log K
Divalent Metals
Cu²⁺log K₁: 11.5, log K₂: 9.518.8
Zn²⁺log K₁: 8.4, log K₂: 7.916.5
Ni²⁺log K₁: 9.518.6
Co²⁺log K₁: 8.816.3
Cd²⁺log K₁: 7.516.5
Mn²⁺log K₁: 7.014.0
Mg²⁺log K₁: 5.48.7
Ca²⁺log K₁: 4.810.6
Trivalent Metals
Fe³⁺-25.1

Note: The stability constants for this compound are often reported as stepwise constants (K₁, K₂) corresponding to the addition of one and two ligand molecules, respectively. For a more direct comparison with EDTA, which typically forms a 1:1 complex, the overall stability constant (β₂ = log K₁ + log K₂) for a 2:1 ligand-to-metal complex of this compound would be considered. However, for simplicity and based on available data, the initial binding strength (log K₁) is presented. Data for EDTA represents the 1:1 complex formation.

From the available data, it is evident that EDTA generally forms significantly more stable complexes with a wide range of divalent and trivalent metal ions compared to this compound. This is attributed to the hexadentate nature of EDTA, which allows it to form multiple strong bonds with a single metal ion, a phenomenon known as the chelate effect. This compound, being a bidentate ligand, forms complexes with a lower number of coordination bonds.

Experimental Protocols for Determining Chelating Ability

The stability constants presented in this guide are typically determined using one of the following established experimental methods:

Potentiometric Titration

This is a widely used and accurate method for determining stability constants.

Methodology:

  • Solution Preparation: A solution containing the metal ion of interest and the chelating agent (this compound or EDTA) is prepared with a known concentration in a suitable electrolyte solution to maintain constant ionic strength.

  • Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: The titration curve (pH vs. volume of titrant added) is analyzed. The displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone provides information about the formation of the metal-ligand complex.

  • Calculation: From the titration data, the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]) are calculated. The stability constants are then determined by solving a series of equations that relate n̄, [L], and the stability constants.

Spectrophotometry

This method is suitable when the formation of the metal-ligand complex results in a change in the solution's absorbance of light.

Methodology:

  • Wavelength Selection: The wavelength of maximum absorbance for the metal-ligand complex is determined.

  • Solution Preparation: A series of solutions are prepared with a constant concentration of either the metal ion or the ligand, and a varying concentration of the other component.

  • Absorbance Measurement: The absorbance of each solution is measured at the selected wavelength.

  • Data Analysis: The change in absorbance is used to determine the concentration of the formed complex.

  • Calculation: Various methods, such as the mole-ratio method or Job's method of continuous variation, are used to determine the stoichiometry of the complex and its stability constant.

Visualizing Chelation and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams are provided.

ChelationComparison cluster_EDTA EDTA Chelation cluster_this compound This compound Chelation EDTA EDTA (Hexadentate) Complex_EDTA Stable 1:1 Metal-EDTA Complex EDTA->Complex_EDTA 6 Coordination Bonds Metal_EDTA Metal Ion (e.g., M²⁺) Metal_EDTA->Complex_EDTA This compound This compound (Bidentate) Complex_this compound 1:1 or 1:2 Metal-Quinosol Complex This compound->Complex_this compound 2 Coordination Bonds Metal_this compound Metal Ion (e.g., M²⁺) Metal_this compound->Complex_this compound

Caption: Comparison of EDTA and this compound chelation mechanisms.

PotentiometricTitrationWorkflow A Prepare Solutions (Metal + Ligand, Ligand only) B Titrate with Standard Base (e.g., NaOH) A->B C Monitor pH with Electrode B->C D Plot Titration Curves (pH vs. Volume) C->D E Analyze Curve Displacement D->E F Calculate Formation Function (n̄) and Free Ligand Concentration ([L]) E->F G Determine Stability Constants (log K) F->G

Caption: Workflow for potentiometric titration to determine stability constants.

A Head-to-Head Comparison of Quinosol and Parabens as Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and cosmetic formulation, the choice of a preservative system is critical to ensure product safety and longevity. This guide provides an objective, data-driven comparison of two such preservatives: Quinosol (8-hydroxyquinoline sulfate) and the paraben family. By examining their mechanisms of action, antimicrobial efficacy, and safety profiles, this document aims to equip researchers and formulation scientists with the necessary information to make informed decisions.

At a Glance: this compound vs. Parabens

FeatureThis compound (8-Hydroxyquinoline Sulfate)Parabens (e.g., Methylparaben, Propylparaben)
Chemical Class Quinoline derivativeEsters of p-hydroxybenzoic acid
Primary Mechanism Metal ion chelation, disrupting essential microbial enzymes.Disruption of membrane transport processes and inhibition of DNA/RNA synthesis.
Antimicrobial Spectrum Broad-spectrum, including bacteria and fungi.Broad-spectrum, with efficacy varying by alkyl chain length.
Regulatory Status Use is restricted in cosmetics in some regions; more commonly used as a topical antiseptic.Widely used, but with concentration limits and some public controversy.

Chemical Structures

This compound (8-Hydroxyquinoline Sulfate) is the sulfate (B86663) salt of 8-hydroxyquinoline (B1678124).

Parabens are a family of alkyl esters of p-hydroxybenzoic acid. The most commonly used include methylparaben, ethylparaben, propylparaben, and butylparaben.[1]

Mechanism of Action

The antimicrobial activity of this compound and parabens stems from distinct biochemical interactions.

This compound's primary mechanism is its ability to chelate divalent metal ions, such as iron and copper. These metal ions are essential cofactors for many microbial enzymes involved in cellular respiration and metabolism. By sequestering these ions, this compound effectively inhibits critical enzymatic activities, leading to microbial cell death.

This compound This compound (8-Hydroxyquinoline Sulfate) Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Cu²⁺) This compound->Metal_Ions Chelates Microbial_Enzymes Microbial Enzymes This compound->Microbial_Enzymes Inhibits by Chelating Cofactors Metal_Ions->Microbial_Enzymes Required Cofactor for Enzyme_Inactivation Enzyme Inactivation Microbial_Enzymes->Enzyme_Inactivation Leads to Cell_Death Microbial Cell Death Enzyme_Inactivation->Cell_Death

Figure 1: Mechanism of Action of this compound.

Parabens exert their antimicrobial effect through a multi-pronged approach.[1] They are believed to disrupt membrane transport processes, interfering with the uptake of essential nutrients and the expulsion of waste products.[1] Additionally, they can inhibit the synthesis of DNA and RNA, as well as key enzymes like ATPases and phosphotransferases, thereby halting microbial replication and energy production.[1] The efficacy of parabens increases with the length of their alkyl chain.[2]

Parabens Parabens Membrane Microbial Cell Membrane Parabens->Membrane Disrupts DNA_RNA_Synthesis DNA/RNA Synthesis Parabens->DNA_RNA_Synthesis Inhibits Enzyme_Activity Key Enzyme Activity (e.g., ATPases) Parabens->Enzyme_Activity Inhibits Disruption Disruption of Transport Processes Membrane->Disruption Inhibition Inhibition DNA_RNA_Synthesis->Inhibition Enzyme_Activity->Inhibition Cell_Death Microbial Cell Death Disruption->Cell_Death Inhibition->Cell_Death

Figure 2: Mechanism of Action of Parabens.

Antimicrobial Efficacy: A Comparative Look

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While direct comparative studies are limited, the following tables summarize available MIC data for this compound and various parabens against common contaminants.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (8-Hydroxyquinoline Sulfate)

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus16 - 32[3]
Various Bacteria125[4]

Note: Data for 8-hydroxyquinoline and its derivatives may not be directly comparable due to differences in specific compounds and testing methodologies.

Table 2: Minimum Inhibitory Concentration (MIC) of Parabens

MicroorganismMethylparaben (µg/mL)Propylparaben (µg/mL)Reference
Bacillus subtilis1000250[5]
Staphylococcus aureus1000 - 2000250 - 1000[5]
Escherichia coli1000500[5]
Pseudomonas aeruginosa20001000[5]
Candida albicans1000250[5]
Aspergillus niger500250[5]

Note: MIC values can vary significantly based on the test method, microbial strain, and formulation matrix.

Safety and Cytotoxicity Profile

The safety of a preservative is paramount. Cytotoxicity is often evaluated in vitro using cell lines such as human keratinocytes (HaCaT) or fibroblasts.

This compound (8-Hydroxyquinoline Sulfate) : The Cosmetic Ingredient Review (CIR) Expert Panel concluded that there were insufficient data to support the safety of oxyquinoline and its sulfate in leave-on cosmetic products.[6] However, they are considered safe as stabilizers for hydrogen peroxide in rinse-off hair care products at concentrations up to 0.3% (as base) and in leave-on hair products at up to 0.03% (as base).[6] Some studies have indicated that 8-hydroxyquinoline can be a mild skin irritant and has shown mutagenic potential in some assays.[7]

Table 3: Cytotoxicity Data for 8-Hydroxyquinoline

Cell LineAssayIC50/EC50Reference
Human Neuroblastoma (SH-SY5Y)MTT~10 µM (for 8-hydroxyquinoline)[8]

Parabens : Parabens are generally considered to have low toxicity and are rapidly metabolized and excreted.[1] However, concerns have been raised about their potential endocrine-disrupting activity, although regulatory bodies like the FDA and the European Commission's Scientific Committee on Consumer Safety (SCCS) have deemed them safe at the currently approved concentrations in cosmetics.[1][9] The SCCS has set a maximum total concentration of 0.8% for parabens in a cosmetic product, with no single paraben exceeding 0.4%.[10]

Table 4: Cytotoxicity Data for Parabens

ParabenCell LineAssayIC50/EC50Reference
MethylparabenHuman Keratinocytes (HaCaT)MTT> 1000 µM[11]
PropylparabenHuman Keratinocytes (HaCaT)MTT~500 µM[11]
ButylparabenHuman Keratinocytes (HEK001)-1.52 µM[12]
BenzylparabenHuman Keratinocytes (HEK001)-3.34 µM[12]

Note: Cytotoxicity can vary depending on the cell line, assay, and exposure time.

Experimental Protocols

Antimicrobial Effectiveness Testing (AET)

The preservative efficacy of a formulation is typically evaluated using a challenge test, such as the USP <51> or ISO 11930 methods.[7]

Objective: To determine the effectiveness of the preservative system in a product by challenging it with a high concentration of microorganisms.

Methodology (General Overview):

  • Preparation of Inoculum: Standardized cultures of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared.[7]

  • Inoculation: The product is inoculated with a known concentration of each microorganism individually.[7]

  • Incubation: The inoculated product is stored at a specified temperature for a period of 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product, and the number of viable microorganisms is determined.

  • Evaluation: The log reduction in the microbial population is calculated at each time point and compared against the acceptance criteria outlined in the respective pharmacopeia or standard.

cluster_0 Preparation cluster_1 Challenge cluster_2 Incubation & Sampling cluster_3 Analysis Product Product Sample Inoculation Inoculate Product Product->Inoculation Inoculum Microbial Inoculum (Bacteria, Yeast, Mold) Inoculum->Inoculation Incubation Incubate at Controlled Temperature Inoculation->Incubation Sampling Sample at Day 0, 7, 14, 28 Incubation->Sampling Enumeration Enumerate Viable Microbes Sampling->Enumeration Log_Reduction Calculate Log Reduction Enumeration->Log_Reduction Evaluation Compare to Acceptance Criteria Log_Reduction->Evaluation

Figure 3: Experimental Workflow for Antimicrobial Effectiveness Testing.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cells (e.g., human keratinocytes) are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are exposed to various concentrations of the preservative for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692).

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer, which is proportional to the number of viable cells.

2. Neutral Red Uptake (NRU) Assay

Objective: To assess cell membrane integrity.

Methodology:

  • Cell Seeding and Treatment: Similar to the MTT assay.

  • Neutral Red Incubation: Cells are incubated with a neutral red solution. Viable cells will take up the dye and incorporate it into their lysosomes.

  • Washing and Extraction: The cells are washed to remove excess dye, and then a destaining solution is added to extract the dye from the lysosomes.

  • Absorbance Measurement: The absorbance of the extracted dye is measured, which is proportional to the number of viable cells.

Conclusion

Both this compound and parabens offer broad-spectrum antimicrobial activity, but they operate through different mechanisms and have distinct safety and regulatory profiles. Parabens have a long history of use and a large body of supporting efficacy and safety data, though they are not without public controversy. This compound, while an effective antimicrobial, has more limited regulatory approval for use in cosmetics and less extensive publicly available data for direct comparison.

The selection of a preservative system will ultimately depend on the specific formulation, target market, regulatory landscape, and desired safety profile. This guide provides a foundational comparison to aid in this critical decision-making process. Further product-specific challenge testing is always necessary to validate the efficacy of any chosen preservative system.

References

A Comparative Guide to the Synthesis of Quinosol: Validating Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Quinosol (8-Hydroxyquinoline sulfate) is a critical process. The reproducibility of its synthesis is paramount for ensuring consistent product quality and reliable experimental outcomes. This guide provides an objective comparison of common synthesis protocols for 8-Hydroxyquinoline (B1678124), the precursor to this compound, with a focus on validating their reproducibility through an examination of published data.

Comparison of 8-Hydroxyquinoline Synthesis Protocols

The synthesis of 8-Hydroxyquinoline is the key step in producing this compound. Several methods have been established, with the Skraup synthesis and its modifications being the most prevalent. The choice of protocol can significantly impact yield, purity, and scalability. The following table summarizes the quantitative data from various reported synthesis protocols.

ProtocolKey ReactantsCatalyst/ReagentTemperature (°C)Reaction Time (h)Reported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages/Reproducibility Challenges
Traditional Skraup Synthesis o-Aminophenol, Glycerol, o-NitrophenolConcentrated Sulfuric Acid120-1802-3>90 (optimized)Not specifiedCost-effective, uses readily available materials.High reaction temperature can lead to by-product formation and difficulties in separation, potentially affecting reproducibility.[1][2]
Modified Skraup Synthesis (Nickel Catalyst) o-Aminophenol, Anhydrous Glycerol, o-NitrophenolNickel(II) Oxide in H₂SO₄/Acetic Acid70-90583.2-88.693.7-96.5Milder reaction conditions, higher purity reported.Catalyst preparation adds a step; reproducibility may depend on catalyst activity.
Modified Skraup Synthesis (Copper/Calcium Catalyst) o-Aminophenol, Glycerol, o-NitrophenolAnhydrous Copper Sulfate (B86663), Calcium Oxide130-1402-3>90 (claimed)Not specifiedAims to improve efficiency by absorbing water.[2]High temperatures are still required.
Sulfonation-Alkali Fusion QuinolineFuming Sulfuric Acid, Sodium Hydroxide (B78521)Sulfonation: 110-120; Fusion: High TempSulfonation: 3Not specifiedNot specifiedAn alternative route starting from quinoline.Involves harsh reagents and difficult-to-separate sulfonated products, which can limit yield and reproducibility.[1]
Alternative Routes (e.g., from 8-aminoquinoline) 8-Aminoquinoline or 8-Haloquinoline---Not specifiedNot specifiedUseful for specific derivatives.Starting materials are often difficult to obtain and expensive, making it less suitable for large-scale production.[2][3]

Experimental Protocols

Modified Skraup Synthesis with Nickel Catalyst

This protocol is reported to offer a balance of high yield and purity under milder conditions compared to the traditional Skraup synthesis.

Materials:

  • o-Aminophenol

  • Anhydrous Glycerol

  • o-Nitrophenol

  • Nickel(II) Oxide

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • 40% Sodium Hydroxide solution

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Catalyst Preparation: Dissolve 0.06 g of nickel(II) oxide in 200 mL of concentrated sulfuric acid with stirring at room temperature. Slowly add 30 mL of glacial acetic acid and continue stirring for 1 hour.[1]

  • Reaction: In a reaction vessel, combine 1 mole of o-aminophenol, 1.5 moles of anhydrous glycerol, and 1 mole of o-nitrophenol. Add 10 mL of the prepared catalyst solution while stirring vigorously.[1]

  • Maintain the reaction temperature at 70°C and continue stirring for 5 hours.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture and adjust the pH to 7 using a 40% sodium hydroxide solution.[1]

  • Perform distillation to obtain crude 8-Hydroxyquinoline.[1]

  • Recrystallize the crude product from ethanol to obtain pure 8-Hydroxyquinoline.[1]

Conversion of 8-Hydroxyquinoline to this compound (8-Hydroxyquinoline Sulfate)

This final step is a standard acid-base reaction to form the sulfate salt.

Materials:

  • Purified 8-Hydroxyquinoline

  • Sulfuric Acid

  • Suitable solvent (e.g., ethanol or water)

Procedure:

  • Dissolve the purified 8-Hydroxyquinoline in a suitable solvent.

  • Slowly add a stoichiometric amount of sulfuric acid while stirring.

  • The 8-Hydroxyquinoline sulfate (this compound) will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Synthesis Workflow

To better understand the relationships and steps within the synthesis protocols, the following diagrams are provided.

cluster_skraup Modified Skraup Synthesis Workflow Reactants o-Aminophenol Glycerol o-Nitrophenol Reaction Cyclization (70-90°C, 5h) Reactants->Reaction Catalyst Catalyst Prep (e.g., NiO in H₂SO₄) Catalyst->Reaction Neutralization Neutralization (pH 7-8) Reaction->Neutralization Purification Distillation & Recrystallization Neutralization->Purification HQ 8-Hydroxyquinoline Purification->HQ

Caption: Workflow for the Modified Skraup Synthesis of 8-Hydroxyquinoline.

cluster_conversion Conversion to this compound HQ_in 8-Hydroxyquinoline Reaction Salt Formation HQ_in->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Isolation Precipitation & Filtration Reaction->Isolation This compound This compound (8-Hydroxyquinoline Sulfate) Isolation->this compound

Caption: Final Conversion Step to this compound.

References

Safety Operating Guide

Proper Disposal of Quinosol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Quinosol, with its active ingredient 8-hydroxyquinoline (B1678124) sulfate, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound or 8-hydroxyquinoline sulfate. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. When handling the powder form, a dust mask or respirator is necessary to prevent inhalation.[1]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound and any contaminated materials is through a licensed hazardous waste disposal company.[2][3] This ensures compliance with all local, state, and federal regulations.

  • Segregation and Collection :

    • Do not mix this compound waste with other chemical waste unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid this compound waste, including contaminated materials like paper towels and absorbent pads, in a designated hazardous waste container.[3]

  • Container Selection and Labeling :

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" or "8-hydroxyquinoline sulfate."

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) that is away from drains and incompatible materials.[3]

    • Keep the container closed at all times except when adding waste.[3]

  • Arranging for Final Disposal :

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[3]

    • Follow all instructions provided by the EHS department or waste disposal service regarding packaging and labeling for transport.

Under no circumstances should this compound or its waste be discharged into sewers or waterways. [1][3]

Spill and Contamination Cleanup

In the event of a spill, immediate action is necessary to contain the material and prevent its spread.

  • Small Spills :

    • Dampen the solid material with water to prevent dust from becoming airborne.[3][4]

    • Carefully sweep or wipe up the spilled material and place it in the designated hazardous waste container.[3]

    • Clean the affected area with soap and water.[3][4]

    • All materials used for cleanup (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.[3]

  • Large Spills :

    • Evacuate the area and alert your institution's emergency responders.

    • Use a shovel to put the material into a convenient waste disposal container.[5]

    • Finish cleaning by spreading water on the contaminated surface and allowing it to be collected for disposal.[5]

Hazard Classification Data

Understanding the hazard classifications of this compound's active ingredient, 8-hydroxyquinoline sulfate, is essential for safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[6][7]
Serious Eye Damage/Irritation Causes serious eye damage.[6]
Skin Sensitization May cause an allergic skin reaction.[6]
Germ Cell Mutagenicity Suspected of causing genetic defects.[8]
Carcinogenicity Suspected of causing cancer.[8]
Acute Aquatic Toxicity Very toxic to aquatic life.[8]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets. No specific experimental protocols for disposal are cited, as the primary recommendation is to use a licensed hazardous waste disposal service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Quinosol_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment & Collection cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe is_spill Is it a Spill? ppe->is_spill spill_size Spill Size? is_spill->spill_size Yes collect_waste Collect Waste in Designated Container is_spill->collect_waste No small_spill Dampen, Sweep & Collect spill_size->small_spill Small large_spill Evacuate & Alert EHS spill_size->large_spill Large label_store Label and Store Container in SAA collect_waste->label_store small_spill->collect_waste contact_ehs Contact EHS for Disposal large_spill->contact_ehs label_store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Handling Protocols for Quinosol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for managing Quinosol, also known as 8-hydroxyquinoline (B1678124) sulfate. Adherence to these procedural, step-by-step guidelines will minimize risks and ensure the safe and effective use of this compound in your research.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[1][2][3] This table summarizes the required PPE for various situations.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the handling area to protect from splashes.[1][2][3][4]
Hand Protection Chemical-resistant glovesImpervious gloves, such as nitrile or butyl rubber, are required to prevent skin contact.[1][2][4][5] Thicker gloves generally offer better protection. Double gloving is recommended.[5]
Body Protection Laboratory coat or impervious apronA lab coat should be worn to prevent skin contact.[2] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[3][4]
Respiratory Suitable respiratorUse in areas with inadequate ventilation or when dust or aerosols are generated.[1][2] An N-95 or N-100 particle mask may be sufficient for some tasks, while a chemical cartridge-type respirator is needed for large spills.[5]

Safe Handling and Storage Workflow

A strict handling protocol is crucial for safety. The following workflow outlines the key stages of this compound management in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Mandatory First Step Well-Ventilated Area Work in a Well-Ventilated Area (e.g., Fume Hood) Don PPE->Well-Ventilated Area Avoid Dust/Aerosol Avoid Generation of Dust/Aerosols Well-Ventilated Area->Avoid Dust/Aerosol Ground Equipment Ground/Bond Container and Receiving Equipment Avoid Dust/Aerosol->Ground Equipment Tightly Sealed Keep Container Tightly Sealed Ground Equipment->Tightly Sealed Cool Dry Place Store in a Cool, Dry Place Tightly Sealed->Cool Dry Place Away from Incompatibles Store Away from Strong Oxidizers and Acids Cool Dry Place->Away from Incompatibles Collect Waste Collect Waste in a Sealed, Labeled Container Away from Incompatibles->Collect Waste Dispose via Licensed Contractor Dispose of Contents/Container via Licensed Hazardous Waste Contractor Collect Waste->Dispose via Licensed Contractor

This compound Safe Handling Workflow

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action during an emergency is critical. This workflow details the step-by-step response to a this compound spill or exposure.

cluster_spill Spill Response cluster_exposure Exposure Response Evacuate Area Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate Area->Ventilate Contain Spill Contain Spill with Inert Material (e.g., sand, earth) Ventilate->Contain Spill Collect Collect Spillage into a Labeled Container for Disposal Contain Spill->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Inhalation Move to Fresh Air Seek Medical Attention Seek Immediate Medical Attention Inhalation->Seek Medical Attention Skin Contact Immediately Wash with Plenty of Soap and Water Skin Contact->Seek Medical Attention Eye Contact Rinse Cautiously with Water for Several Minutes Eye Contact->Seek Medical Attention Ingestion Rinse Mouth. Do NOT Induce Vomiting. Ingestion->Seek Medical Attention

Emergency Response for this compound Incidents

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

General Guidelines:

  • Dispose of contents and containers through an approved industrial combustion plant or a licensed hazardous waste disposal company.[1][6]

  • Do not dispose of this compound in household trash or down the drain.[1][2]

  • All waste containers must be clearly labeled with the contents.

Step-by-Step Disposal Procedure:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, sealed, and properly labeled container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure all local, state, and federal regulations are followed.[7][8]

  • Empty Containers: Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines, or returned to the supplier.

For unused or expired this compound that is considered a medication, follow these steps if a take-back program is not available[9]:

  • Mix with an unappealing substance: Mix the this compound with dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[9][10]

  • Seal: Place the mixture in a sealed plastic bag or other container to prevent leakage.[9]

  • Dispose in Trash: Throw the sealed container in the household trash.[9]

  • Remove Personal Information: Scratch out all personal information on prescription labels before disposing of the packaging.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinosol
Reactant of Route 2
Quinosol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.